Product packaging for Rusfertide(Cat. No.:CAS No. 1628323-80-7)

Rusfertide

Cat. No.: B8819294
CAS No.: 1628323-80-7
M. Wt: 2442.0 g/mol
InChI Key: JRVOBXXOZFTSRF-GVIPULMVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rusfertide is a hepcidin mimetic currently being developed by Protagonist Therapeutics for the treatment of polycythemia vera and beta-thalassemia.
This compound is an injectable peptide mimetic of hepcidin (hepcidin antimicrobial peptide;  HAMP;  putative liver tumor regressor;  PLTR;  liver-expressed antimicrobial peptide 1;  LEAP-1) with potential use in the treatment of iron deficiency anemia and iron overload secondary to hematologic disorders. Upon administration, this compound mimics endogenous hepcidin, a protein primarily produced in hepatocytes, and increases hepcidin levels. As hepcidin plays a key role in the homeostasis of systemic iron, this compound may serve to normalize iron levels. Low levels of endogenous hepcidin are associated with iron overload secondary to excessive absorption of iron as seen in beta thalassemia and paradoxically with iron deficiency anemia.

Properties

CAS No.

1628323-80-7

Molecular Formula

C114H181N27O28S2

Molecular Weight

2442.0 g/mol

IUPAC Name

(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C114H181N27O28S2/c1-7-9-10-11-12-13-14-15-16-17-18-19-26-46-90(145)125-79(113(168)169)47-49-89(144)121-53-32-29-42-76-99(154)133-80(58-71-36-22-20-23-37-71)101(156)132-78(48-50-93(148)149)111(166)140-55-34-44-87(140)107(162)130-77(43-33-54-122-114(118)119)100(155)136-84(64-142)104(159)129-75(41-28-31-52-116)98(153)123-63-92(147)127-85(105(160)128-74(97(117)152)40-27-30-51-115)65-170-171-66-86(106(161)138-95(69(5)8-2)109(164)131-76)137-108(163)88-45-35-56-141(88)112(167)83(59-72-38-24-21-25-39-72)135-102(157)81(60-73-62-120-67-124-73)134-110(165)96(70(6)143)139-103(158)82(61-94(150)151)126-91(146)57-68(3)4/h20-25,36-39,62,67-70,74-88,95-96,142-143H,7-19,26-35,40-61,63-66,115-116H2,1-6H3,(H2,117,152)(H,120,124)(H,121,144)(H,123,153)(H,125,145)(H,126,146)(H,127,147)(H,128,160)(H,129,159)(H,130,162)(H,131,164)(H,132,156)(H,133,154)(H,134,165)(H,135,157)(H,136,155)(H,137,163)(H,138,161)(H,139,158)(H,148,149)(H,150,151)(H,168,169)(H4,118,119,122)/t69-,70+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1

InChI Key

JRVOBXXOZFTSRF-GVIPULMVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCC(=O)O)CC6=CC=CC=C6)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C(C)CC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCC(=O)O)CC6=CC=CC=C6)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Rusfertide: A Hepcidin Mimetic Restoring Iron Homeostasis in Polycythemia Vera

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action, Preclinical Evidence, and Clinical Efficacy of Rusfertide in Iron Metabolism

Executive Summary

This compound (PTG-300) is a first-in-class injectable synthetic peptide mimetic of the natural hormone hepcidin, the master regulator of iron homeostasis.[1][2] In pathological conditions characterized by dysregulated iron metabolism, such as polycythemia vera (PV), this compound offers a novel therapeutic approach. By mimicking the action of hepcidin, this compound binds to the iron exporter ferroportin, leading to its internalization and degradation.[3][4][5] This action effectively traps iron within enterocytes and macrophages, thereby restricting its availability for erythropoiesis. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the hepcidin-ferroportin axis, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to elucidate its therapeutic effects.

The Hepcidin-Ferroportin Axis: The Core of Iron Regulation

Systemic iron balance is predominantly controlled by the interaction between hepcidin and ferroportin. Hepcidin, a peptide hormone synthesized in the liver, functions as the principal negative regulator of iron entry into the plasma. It exerts its effect by binding to ferroportin, the sole known cellular iron efflux channel present on the surface of duodenal enterocytes, macrophages, and hepatocytes. This binding event triggers the internalization and subsequent degradation of ferroportin, thereby reducing the absorption of dietary iron and the release of recycled iron from macrophages.

In polycythemia vera, a myeloproliferative neoplasm characterized by excessive red blood cell production, hepcidin levels are often suppressed. This leads to increased ferroportin activity, resulting in an unrestricted flow of iron into the plasma, which in turn fuels the overproduction of erythrocytes.

This compound's Mechanism of Action: Mimicking Natural Regulation

This compound is a synthetic hepcidin mimetic designed to be more potent and stable than the endogenous hormone. Its mechanism of action directly targets the dysregulated hepcidin-ferroportin axis in polycythemia vera. By binding to ferroportin, this compound induces its internalization and degradation, mirroring the natural regulatory function of hepcidin. This sequestration of iron within cells limits its availability for heme synthesis in erythroblasts, thereby controlling the excessive red blood cell production that is a hallmark of PV.

cluster_0 Normal Iron Homeostasis cluster_1 Polycythemia Vera cluster_2 This compound Intervention High Iron High Iron Liver Liver High Iron->Liver stimulates Hepcidin Hepcidin Liver->Hepcidin produces Ferroportin Ferroportin Hepcidin->Ferroportin binds & degrades Iron Sequestration Iron Sequestration Ferroportin->Iron Sequestration leads to Plasma Iron Plasma Iron Ferroportin->Plasma Iron transports iron to Macrophage/Enterocyte Macrophage/Enterocyte Macrophage/Enterocyte->Ferroportin expresses Low Hepcidin Low Hepcidin Active Ferroportin Active Ferroportin Low Hepcidin->Active Ferroportin leads to Excess Iron Efflux Excess Iron Efflux Active Ferroportin->Excess Iron Efflux results in Erythropoiesis Erythropoiesis Excess Iron Efflux->Erythropoiesis fuels High Hematocrit High Hematocrit Erythropoiesis->High Hematocrit causes This compound This compound Ferroportin_Rus Ferroportin This compound->Ferroportin_Rus mimics hepcidin, binds & degrades Iron Sequestration_Rus Iron Sequestration Ferroportin_Rus->Iron Sequestration_Rus leads to Reduced Erythropoiesis Reduced Erythropoiesis Iron Sequestration_Rus->Reduced Erythropoiesis results in Controlled Hematocrit Controlled Hematocrit Reduced Erythropoiesis->Controlled Hematocrit leads to

Caption: Signaling pathway of iron metabolism and this compound's intervention.

Preclinical Evidence

The therapeutic potential of this compound has been substantiated in various preclinical models, demonstrating its ability to modulate iron metabolism and ameliorate disease phenotypes.

In Vitro Studies

Ferroportin Internalization Assay: The potency of this compound was assessed using a cell-based ferroportin internalization assay. In this assay, cells overexpressing ferroportin tagged with a fluorescent protein (e.g., GFP) are treated with either hepcidin or this compound. The internalization of ferroportin is then quantified by measuring the decrease in cell surface fluorescence via flow cytometry or fluorescence microscopy. Results from such assays have shown that this compound is a potent hepcidin mimetic, with an EC50 value for ferroportin internalization of 6.12 nM, compared to 67.8 nM for endogenous hepcidin.

In Vivo Animal Models

Murine Model of Polycythemia Vera: The efficacy of this compound in a disease-relevant model was evaluated in mice with a JAK2-V617F mutation, which recapitulates the human PV phenotype. These studies demonstrated that a this compound analog could effectively reduce erythrocytosis by limiting the iron supply necessary for red blood cell production, while also normalizing the distribution of iron throughout the body.

Hereditary Hemochromatosis and β-Thalassemia Mouse Models: In mouse models of hereditary hemochromatosis, where hepcidin is deficient, this compound analogs were effective in controlling serum iron, reducing ferritin levels, and decreasing iron deposition in vital organs like the heart and kidneys. Similarly, in a mouse model of β-thalassemia, this compound treatment showed potential in mitigating iron overload.

Cynomolgus Monkey Studies: Preclinical studies in cynomolgus monkeys demonstrated that subcutaneous administration of this compound resulted in a dose-dependent reduction in serum iron levels, confirming its pharmacodynamic activity in a primate model.

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation, primarily in patients with polycythemia vera, demonstrating significant efficacy in controlling hematocrit and reducing the need for phlebotomy.

Phase 2 REVIVE Trial (NCT04057040)

The REVIVE trial was a Phase 2 study that evaluated the safety and efficacy of this compound in patients with phlebotomy-dependent PV. The study consisted of a 28-week dose-finding period followed by a 12-week randomized, double-blind withdrawal period.

Key Findings:

  • This compound treatment was associated with a significant reduction in the need for therapeutic phlebotomies.

  • A majority of patients maintained a hematocrit level below 45% during the treatment period.

  • Patient-reported outcomes indicated an improvement in symptoms such as fatigue and problems with concentration.

ParameterPre-Rusfertide (28 weeks)Part 1 with this compound (28 weeks)
Mean Phlebotomies per Year (estimated) 8.7 ± 2.90.6 ± 1.0
Mean Maximum Hematocrit (%) 50.0 ± 5.844.5 ± 2.2

Data from the REVIVE Trial Part 1

Outcome (Part 2 - Randomized Withdrawal)This compound (n=30)Placebo (n=29)P-value
Response Rate (%) 60170.002

Response defined by hematocrit control, absence of phlebotomy, and completion of the trial regimen.

Phase 3 VERIFY Trial (NCT05210790)

The VERIFY trial is a global, randomized, placebo-controlled Phase 3 study designed to confirm the efficacy and safety of this compound in a larger population of patients with PV who are dependent on phlebotomy.

Key Findings:

  • The trial met its primary endpoint, with a significantly higher proportion of clinical responders in the this compound group compared to placebo.

  • All key secondary endpoints, including the mean number of phlebotomies and patient-reported outcomes, were also met with statistical significance.

EndpointThis compoundPlaceboP-value
Clinical Responders (%) (Weeks 20-32) 7733<0.0001
Mean Phlebotomies per Patient (Weeks 0-32) 0.51.8<0.0001

Clinical response defined as the absence of phlebotomy eligibility.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Ferroportin Internalization Assay (In Vitro)
  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected with a plasmid expressing human ferroportin fused to a green fluorescent protein (FPN-GFP).

  • Treatment: Cells are incubated with varying concentrations of this compound or human hepcidin-25 for a specified period (e.g., 24 hours).

  • Quantification of Internalization:

    • Fluorescence Microscopy: Cells are visualized under a fluorescence microscope to qualitatively assess the translocation of FPN-GFP from the cell membrane to intracellular compartments.

    • Flow Cytometry: Cells are harvested and analyzed by flow cytometry to quantify the mean fluorescence intensity, which correlates with the amount of FPN-GFP on the cell surface.

  • Data Analysis: The percentage of ferroportin internalization is calculated relative to untreated controls. EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Murine Model of Polycythemia Vera (In Vivo)
  • Model Generation: A murine model of PV is established through bone marrow transplantation. Bone marrow cells from donor mice are transduced with a retrovirus expressing the human JAK2-V617F mutation. These cells are then transplanted into lethally irradiated recipient mice.

  • Treatment Protocol: Once the PV phenotype is established (e.g., elevated hematocrit), mice are treated with a this compound analog or a vehicle control via subcutaneous injection at a specified dose and frequency (e.g., weekly).

  • Efficacy Assessment:

    • Hematological Parameters: Complete blood counts, including hematocrit, red blood cell count, and hemoglobin levels, are monitored regularly.

    • Iron Status: Serum iron, transferrin saturation, and ferritin levels are measured.

    • Tissue Iron Content: Organs such as the liver and spleen are harvested at the end of the study, and non-heme iron content is quantified using a colorimetric assay (e.g., bathophenanthroline-based method).

  • Statistical Analysis: Data from the treatment and control groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).

cluster_preclinical Preclinical Development cluster_clinical Clinical Development InVitro In Vitro Assays (Ferroportin Internalization) AnimalModels In Vivo Animal Models (PV, HH, Beta-Thal) InVitro->AnimalModels Demonstrates Potency Tox Toxicology Studies (Cynomolgus Monkey) AnimalModels->Tox Shows In Vivo Efficacy Phase1 Phase 1 (Safety & PK/PD in Healthy Volunteers) Tox->Phase1 Establishes Safety Profile Phase2 Phase 2 (REVIVE) (Efficacy & Dose Finding in PV) Phase1->Phase2 Informs Dosing Phase3 Phase 3 (VERIFY) (Confirmatory Efficacy & Safety in PV) Phase2->Phase3 Provides Proof-of-Concept

Caption: A typical experimental workflow for this compound's development.

Conclusion

This compound represents a targeted and potentially transformative therapeutic option for patients with polycythemia vera. By acting as a hepcidin mimetic, it directly addresses the underlying pathophysiology of iron dysregulation that drives erythrocytosis in this disease. Robust preclinical and clinical data have demonstrated its ability to effectively control hematocrit levels and significantly reduce the burden of phlebotomies. As a first-in-class erythrocytosis-specific agent, this compound holds the promise of becoming a new standard of care for patients with PV who have inadequate hematocrit control with current treatments.

References

Rusfertide: A Hepcidin Mimetic Approach to Managing Polycythemia Vera

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rusfertide (PTG-300) is a first-in-class injectable peptide mimetic of the natural hormone hepcidin, the master regulator of iron homeostasis.[1][2] By mimicking hepcidin, this compound blocks the iron exporter ferroportin, leading to a reduction in iron availability for erythropoiesis.[3][4][5] This novel mechanism of action has shown significant promise in the treatment of polycythemia vera (PV), a myeloproliferative neoplasm characterized by the overproduction of red blood cells (erythrocytosis). Clinical trials have demonstrated that this compound can effectively control hematocrit levels, reduce the need for therapeutic phlebotomy, and improve iron deficiency and disease-related symptoms in patients with PV. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols from key clinical trials.

Introduction to Polycythemia Vera and the Role of Iron

Polycythemia vera is a chronic blood cancer characterized by the excessive production of red blood cells, often accompanied by elevated white blood cell and platelet counts. The primary treatment goal for PV is to maintain a hematocrit level below 45% to reduce the risk of thromboembolic events, a major cause of morbidity and mortality in these patients. The current standard of care often involves therapeutic phlebotomy, with or without cytoreductive therapies. However, frequent phlebotomies can lead to iron deficiency, which in turn can exacerbate symptoms such as fatigue and cognitive impairment.

In PV, hepcidin levels are often suppressed, leading to increased iron availability that fuels the overproduction of red blood cells. This compound addresses this underlying pathology by acting as a hepcidin mimetic, thereby restoring the normal regulation of iron metabolism.

Mechanism of Action: The Hepcidin-Ferroportin Axis

Hepcidin is a peptide hormone primarily produced by the liver that plays a central role in regulating iron homeostasis. It exerts its effect by binding to ferroportin, the sole known iron exporter protein found on the surface of cells such as duodenal enterocytes, macrophages, and hepatocytes. The binding of hepcidin to ferroportin induces the internalization and degradation of ferroportin, thereby trapping iron within these cells and reducing the amount of iron circulating in the plasma.

This compound, as a hepcidin mimetic, replicates this action. By binding to and promoting the degradation of ferroportin, this compound effectively limits the iron supply available to the bone marrow for red blood cell production. This targeted approach allows for the control of erythrocytosis without the systemic effects of broader cytoreductive agents.

Mechanism of Action of this compound cluster_0 Normal Iron Homeostasis cluster_1 Polycythemia Vera (Low Hepcidin) cluster_2 This compound Intervention Hepcidin Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Binds to and induces degradation Iron Export Iron Export Ferroportin->Iron Export Mediates Plasma Iron Plasma Iron Iron Export->Plasma Iron Increases Low Hepcidin Low Hepcidin Upregulated Ferroportin Upregulated Ferroportin Low Hepcidin->Upregulated Ferroportin Leads to Increased Iron Export Increased Iron Export Upregulated Ferroportin->Increased Iron Export Results in Excess Plasma Iron Excess Plasma Iron Increased Iron Export->Excess Plasma Iron Causes Erythropoiesis Erythropoiesis Excess Plasma Iron->Erythropoiesis Drives excessive This compound This compound Ferroportin_R Ferroportin This compound->Ferroportin_R Mimics Hepcidin, binds and degrades Iron Sequestration Iron Sequestration Ferroportin_R->Iron Sequestration Leads to Reduced Plasma Iron Reduced Plasma Iron Iron Sequestration->Reduced Plasma Iron Results in Controlled Erythropoiesis Controlled Erythropoiesis Reduced Plasma Iron->Controlled Erythropoiesis Leads to

Mechanism of Action of this compound.

Clinical Development and Efficacy

This compound has undergone rigorous clinical evaluation in patients with polycythemia vera, primarily through the Phase 2 REVIVE and the Phase 3 VERIFY studies. These trials have consistently demonstrated the efficacy of this compound in managing the key aspects of the disease.

Quantitative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the REVIVE and VERIFY clinical trials.

Table 1: Efficacy Results from the REVIVE (Phase 2) and VERIFY (Phase 3) Trials

EndpointREVIVE (Phase 2)VERIFY (Phase 3)
Primary Endpoint
Responder Rate69.2% (this compound) vs. 18.5% (Placebo) (p=0.0003)77% (this compound) vs. 33% (Placebo) (p<0.0001)
Key Secondary Endpoints
Mean Number of PhlebotomiesNot explicitly reported as a primary outcome0.5 (this compound) vs. 1.8 (Placebo) (p<0.0001) (Weeks 0-32)
Hematocrit Control (<45%)Consistently maintained for ≥3 years62.6% (this compound) vs. 14.4% (Placebo) (p<0.0001)
Patient-Reported OutcomesSignificant improvements in fatigue, early satiety, abdominal discomfort, inactivity, concentration, night sweats, and itchingStatistically significant improvements in PROMIS Fatigue SF-8a and MFSAF Total Symptom Score

Table 2: Safety and Tolerability Profile of this compound

Adverse EventsREVIVE (Phase 2)VERIFY (Phase 3)
Most Common Adverse Events Grade 1-2 injection site reactionsGrade 1-2 injection site reactions
Serious Adverse Events (SAEs) 26% of patients; most unrelated to treatmentAll serious adverse events reported were deemed not drug-related
Grade 3/4 Adverse Events Grade 3 TEAEs in 25.7% of patients; No Grade 4 or 5 AEsMajority of adverse events were grade 1-2
Thrombotic Events Seven events in six high-risk PV patientsNo evidence of an increased risk of cancer in this compound-treated patients compared to placebo

Experimental Protocols: Key Clinical Trials

The REVIVE Study (Phase 2, NCT04057040)

The REVIVE study was a three-part Phase 2 trial designed to evaluate the efficacy, safety, and tolerability of this compound in patients with polycythemia vera who were dependent on phlebotomy.

  • Part 1: Dose-Finding (28 weeks)

    • Objective: To identify the appropriate dose of this compound to maintain hematocrit levels below 45%.

    • Methodology: Patients received weekly subcutaneous injections of this compound with dose adjustments.

  • Part 2: Randomized, Placebo-Controlled Withdrawal (12 weeks)

    • Objective: To assess the efficacy of this compound compared to placebo in maintaining hematocrit control.

    • Methodology: Patients were randomized to continue receiving their established dose of this compound or switch to a placebo.

  • Part 3: Open-Label Extension (up to 3 years)

    • Objective: To evaluate the long-term safety and efficacy of this compound.

    • Methodology: All patients received open-label this compound.

The VERIFY Study (Phase 3, NCT05210790)

The VERIFY study is a global, three-part, randomized, placebo-controlled Phase 3 trial designed to confirm the efficacy and safety of this compound in a larger patient population.

  • Part 1a: Randomized, Double-Blind, Placebo-Controlled (32 weeks)

    • Objective: To evaluate the superiority of this compound plus standard of care versus placebo plus standard of care.

    • Methodology: Approximately 293 patients were randomized 1:1 to receive either once-weekly subcutaneous this compound or placebo, in addition to their ongoing therapy.

  • Part 1b: Open-Label Crossover (20 weeks)

    • Objective: To provide this compound to all patients and assess its effects in those previously on placebo.

    • Methodology: Patients who completed Part 1a, including those on placebo, received open-label this compound.

  • Part 2: Long-Term Open-Label Extension (104 weeks)

    • Objective: To assess the long-term safety and durability of response to this compound.

    • Methodology: All patients who completed Part 1b continue to receive open-label this compound.

Clinical Trial Workflow for this compound in Polycythemia Vera cluster_revive REVIVE (Phase 2) cluster_verify VERIFY (Phase 3) R_Part1 Part 1: Dose-Finding (28 weeks) R_Part2 Part 2: Randomized Withdrawal (12 weeks) R_Part1->R_Part2 R_Part3 Part 3: Open-Label Extension (up to 3 years) R_Part2->R_Part3 V_Part1a Part 1a: Randomized, Placebo-Controlled (32 weeks) V_Part1b Part 1b: Open-Label Crossover (20 weeks) V_Part1a->V_Part1b V_Part2 Part 2: Long-Term Extension (104 weeks) V_Part1b->V_Part2 Patient Population Patient Population Patient Population->R_Part1 Patient Population->V_Part1a

Clinical Trial Workflow for this compound.

Biomarker Analysis

Studies have shown that treatment with this compound leads to favorable changes in biomarkers related to iron metabolism and erythropoiesis. In the PACIFIC study, this compound treatment resulted in an increase in median hepcidin concentrations and a modest decrease in erythroferrone (ERFE) concentration, consistent with reduced erythropoietic drive. Furthermore, in patients with baseline iron deficiency, this compound normalized iron levels, as evidenced by increases in ferritin and mean corpuscular volume (MCV), while iron levels remained stable in patients with normal iron at baseline.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of polycythemia vera. Its targeted mechanism of action, which addresses the underlying dysregulation of iron metabolism in PV, offers a novel and effective approach to controlling erythrocytosis and reducing the burden of phlebotomy. The robust data from the REVIVE and VERIFY clinical trials demonstrate its potential to become a new standard of care for patients with PV. Further long-term data from the ongoing VERIFY extension study will provide additional insights into the durability and safety of this promising therapeutic agent. The development of this compound highlights the potential of hepcidin mimetics in treating a range of iron-related disorders.

References

Preclinical Profile of Rusfertide: A Hepcidin Mimetic for the Management of Polycythemia Vera

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rusfertide (PTG-300) is an investigational injectable hepcidin mimetic peptide engineered to regulate iron homeostasis, representing a novel therapeutic strategy for Polycythemia Vera (PV). By mimicking the action of the natural hormone hepcidin, this compound restricts iron availability for erythropoiesis, thereby controlling erythrocyte production and maintaining hematocrit levels. This whitepaper provides a comprehensive overview of the preclinical data that form the scientific foundation for the clinical development of this compound in PV. The data herein are primarily derived from studies of potent hepcidin mimetics, including a this compound analog, in a well-established JAK2V617F mouse model of polycythemia vera. These preclinical investigations have demonstrated the capacity of hepcidin mimetics to normalize hematocrit, reduce splenomegaly, and modulate iron metabolism, supporting the progression of this compound into clinical trials.

Introduction to Polycythemia Vera and the Role of Iron Homeostasis

Polycythemia Vera is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, frequently driven by a mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F mutation. This leads to increased blood viscosity and a heightened risk of thromboembolic events. Standard treatment often involves phlebotomy to reduce hematocrit levels, which in turn can lead to iron deficiency. This iron-deficient state, however, can stimulate erythropoiesis, creating a cycle of phlebotomy and subsequent red blood cell production.

Hepcidin is the master regulator of iron metabolism, controlling the absorption of dietary iron and the recycling of iron by macrophages. In PV, hepcidin levels are often suppressed, leading to increased iron availability for the expanding erythroid progenitor population. This compound, as a hepcidin mimetic, offers a targeted approach to interrupt this pathological process by limiting the iron supply necessary for excessive red blood cell production.

Mechanism of Action of this compound

This compound mimics the function of endogenous hepcidin by binding to the iron export protein ferroportin on the surface of enterocytes and macrophages. This binding induces the internalization and degradation of ferroportin, effectively trapping iron within these cells. The resulting decrease in circulating iron levels limits its availability for incorporation into heme within erythroid precursors in the bone marrow, thereby reducing the rate of erythropoiesis and controlling hematocrit.

Mechanism of Action of this compound cluster_0 Systemic Iron Regulation cluster_1 Cellular Iron Sequestration cluster_2 Impact on Erythropoiesis This compound This compound Ferroportin Ferroportin This compound->Ferroportin Binds to and induces degradation Macrophage Macrophage Enterocyte Enterocyte Iron_Sequestration Increased Intracellular Iron Macrophage->Iron_Sequestration Enterocyte->Iron_Sequestration Serum_Iron Decreased Serum Iron Iron_Sequestration->Serum_Iron Leads to Erythropoiesis Reduced Erythropoiesis Serum_Iron->Erythropoiesis Limits Hematocrit Normalized Hematocrit Erythropoiesis->Hematocrit

Caption: Mechanism of action of this compound in regulating iron homeostasis and erythropoiesis.

Preclinical Efficacy in a Polycythemia Vera Mouse Model

The preclinical efficacy of hepcidin mimetics has been evaluated in a knock-in mouse model expressing the human JAK2V617F mutation, which recapitulates the key features of human PV, including erythrocytosis and splenomegaly.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies with a minihepcidin (a potent hepcidin mimetic) and a this compound analog peptide in the JAK2V617F mouse model of polycythemia vera.

Table 1: Effect of a Minihepcidin on Hematological Parameters and Spleen Weight in a JAK2V617F PV Mouse Model

ParameterVehicle ControlMinihepcidin TreatedWild-Type Control
Hematocrit (%)~65~45~45
Spleen Weight (g)~0.45~0.15~0.1

Data adapted from Casu et al., Blood, 2016.

Table 2: Efficacy of a this compound Analog Peptide in a JAK2V617F PV Mouse Model after 6 Weeks of Treatment

ParameterVehicle Control (PV Mice)Peptide A (2.5 mg/kg)Peptide A (7.5 mg/kg)Wild-Type Control
Hematocrit (%)ElevatedDose-dependent reductionNear NormalizationNormal
Hemoglobin (g/dL)ElevatedDose-dependent reductionNear NormalizationNormal
Red Blood Cell Count (10^6/µL)ElevatedDose-dependent reductionNear NormalizationNormal
Spleen Iron (µg/g)BaselineMarginally Higher~2-fold HigherNormal
Serum FerritinBaseline-IncreasedNormal
Serum Iron~2-fold lower than WTMarginally IncreasedMarginally IncreasedNormal

Data adapted from Taranath R, et al. Blood, 2021.

Experimental Protocols

Study of a Minihepcidin in a JAK2V617F PV Mouse Model
  • Animal Model: A conditional knock-in mouse model expressing the human JAK2V617F mutation was used. These mice develop a myeloproliferative neoplasm closely resembling human polycythemia vera.

  • Treatment Regimen: The minihepcidin was administered to the JAK2V617F mice. While the exact dosage and frequency were not specified in the readily available abstracts, treatment was carried out over a period sufficient to observe significant changes in hematological parameters.

  • Efficacy Endpoints: The primary endpoints for assessing efficacy were the normalization of hematocrit levels and the reduction in spleen weight (splenomegaly).

  • Analytical Methods:

    • Hematological Analysis: Complete blood counts, including hematocrit, were measured using standard automated hematology analyzers.

    • Organ Analysis: Spleens were excised and weighed at the end of the study to assess the extent of splenomegaly.

Study of a this compound Analog Peptide in a JAK2V617F PV Mouse Model
  • Animal Model: A mouse model with the JAK2V617F mutation (JAX stock #031658) was utilized.

  • Treatment Groups:

    • PV mice treated with Vehicle (thrice per week for 6 weeks).

    • PV mice treated with Peptide A at 2.5 mg/kg (thrice per week for 6 weeks).

    • PV mice treated with Peptide A at 7.5 mg/kg (thrice per week for 6 weeks).

    • Wild-type mice treated with Vehicle.

  • Efficacy and Pharmacodynamic Endpoints:

    • Hematology: Hematocrit, hemoglobin, and red blood cell counts were measured.

    • Iron Homeostasis: Serum iron, serum ferritin, and total tissue iron concentration in the spleen were assessed.

  • Analytical Methods:

    • Hematological Analysis: Standard hematology analyzers were used to determine complete blood counts.

    • Iron Parameter Measurement: Serum iron and ferritin levels were quantified using established immunoassays. Tissue iron content was likely determined by methods such as atomic absorption spectrometry or colorimetric assays following acid digestion of the tissue.

Experimental Workflow for Preclinical Evaluation of this compound Analogs in a PV Mouse Model cluster_0 Animal Model and Treatment cluster_1 Endpoint Analysis cluster_2 Data Interpretation Animal_Model JAK2V617F Mouse Model of PV Treatment_Groups Vehicle Control This compound Analog (Low Dose) This compound Analog (High Dose) Wild-Type Control Animal_Model->Treatment_Groups Dosing Subcutaneous Administration (Thrice weekly for 6 weeks) Treatment_Groups->Dosing Hematology Hematocrit Hemoglobin RBC Count Dosing->Hematology Post-treatment Analysis Iron_Metabolism Serum Iron Serum Ferritin Spleen Iron Content Dosing->Iron_Metabolism Post-treatment Analysis Organ_Analysis Spleen Weight Dosing->Organ_Analysis Post-treatment Analysis Efficacy_Assessment Comparison of treated vs. vehicle groups Hematology->Efficacy_Assessment Iron_Metabolism->Efficacy_Assessment Organ_Analysis->Efficacy_Assessment Safety_Assessment Monitoring for adverse effects (not detailed in abstracts)

Caption: A generalized experimental workflow for the preclinical assessment of this compound analogs.

Discussion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in polycythemia vera. By mimicking hepcidin, this compound effectively restricts iron availability, leading to a reduction in erythrocytosis and its clinical manifestations. The normalization of hematocrit and the reduction in splenomegaly observed in the JAK2V617F mouse model provide a solid rationale for the clinical development of this compound.

Furthermore, the preclinical findings indicate a redistribution of iron to storage sites, as evidenced by increased spleen iron content and serum ferritin. This suggests that this compound may not only control erythrocytosis but also address the underlying iron dysregulation in PV.

Future preclinical research could further explore the long-term effects of hepcidin mimetic therapy on iron stores, the potential for combination therapies with existing PV treatments, and a more detailed characterization of the pharmacokinetics and pharmacodynamics of this compound in disease models.

Conclusion

The preclinical evidence for this compound and its analogs in a clinically relevant animal model of polycythemia vera is compelling. The data demonstrate a clear mechanism of action, leading to significant improvements in key disease parameters such as hematocrit and splenomegaly. These foundational studies have been instrumental in guiding the successful clinical development of this compound as a promising novel therapy for patients with polycythemia vera.

The In Vitro Effects of Rusfertide on Erythropoiesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusfertide (PTG-300) is a synthetic peptide mimetic of the endogenous hormone hepcidin, the master regulator of iron homeostasis.[1][2] It is currently under investigation as a therapeutic agent for hematologic disorders characterized by excessive erythropoiesis, such as polycythemia vera (PV).[3][4][5] The primary mechanism of action of this compound is to restrict the availability of iron for red blood cell production. This technical guide provides a comprehensive overview of the in vitro effects of this compound on erythropoiesis, detailing its mechanism of action, relevant experimental protocols, and quantitative data from preclinical studies.

Core Mechanism of Action: Iron Sequestration

This compound mimics the function of hepcidin by binding to the iron export protein ferroportin, which is expressed on the surface of cells that absorb, recycle, and store iron, such as duodenal enterocytes and macrophages. This binding induces the internalization and subsequent degradation of ferroportin, effectively trapping iron within these cells and reducing its release into the circulation. The resulting systemic iron restriction limits the amount of iron available to erythroid progenitor cells in the bone marrow, thereby suppressing erythropoiesis.

Signaling Pathway of this compound-Mediated Iron Restriction

Rusfertide_Signaling cluster_circulation Bloodstream cluster_macrophage Macrophage / Enterocyte cluster_erythroid Erythroid Progenitor Cell This compound This compound FPN Ferroportin (FPN) This compound->FPN Binds to Iron_Tf Transferrin-Bound Iron Erythropoiesis Erythropoiesis Iron_Tf->Erythropoiesis Required for Reduced_Erythropoiesis Reduced Erythropoiesis FPN->Iron_Tf Iron Release FPN_Internalization FPN Internalization & Degradation FPN->FPN_Internalization Induces Iron_Store Intracellular Iron Stores (e.g., Ferritin) Iron_Store->FPN Iron Export FPN_Internalization->Iron_Tf Blocks Iron Release FPN_Internalization->Iron_Store Traps Iron Erythropoiesis->Reduced_Erythropoiesis Inhibited by Iron Restriction

Caption: this compound binds to ferroportin, leading to its internalization and degradation. This traps iron inside cells, reducing systemic iron availability and thereby inhibiting erythropoiesis.

Quantitative In Vitro Data

The primary in vitro assay used to quantify the activity of this compound is the cell-based ferroportin internalization assay. This assay measures the potency of this compound in inducing the internalization of ferroportin from the cell surface.

CompoundEC50 (nM) for Ferroportin InternalizationRelative Potency
This compound 6.12~11-fold higher than Hepcidin
Hepcidin (endogenous) 67.81
Metabolite M4 ~9.18~1.5-fold lower than this compound
Metabolite M9 ~44.06~7.2-fold lower than this compound
**

While direct in vitro studies on this compound's effect on erythroid colony formation are not publicly available, studies on hepcidin provide a strong indication of its likely effects. One study demonstrated that hepcidin inhibits erythroid colony formation in vitro, particularly at lower concentrations of erythropoietin (Epo).

Hepcidin ConcentrationEpo Concentration (U/mL)Inhibition of Erythroid Colony Formation
Up to 100 ng/mL1.0No significant effect
Up to 100 ng/mL≤ 0.5Significant inhibition
**

Experimental Protocols

Cell-Based Ferroportin Internalization Assay

This assay is crucial for determining the potency of hepcidin mimetics like this compound.

Objective: To quantify the ability of this compound to induce the internalization of ferroportin in a cell line expressing the protein.

Methodology:

  • Cell Line: A stable cell line overexpressing tagged ferroportin (e.g., HEK293 cells with GFP-tagged ferroportin) is used.

  • Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Treatment: Cells are treated with varying concentrations of this compound, hepcidin (as a positive control), and a vehicle control for a specified period (e.g., 24 hours).

  • Detection: The amount of ferroportin remaining on the cell surface is quantified. This can be done through several methods:

    • Flow Cytometry: If ferroportin is tagged with an extracellular epitope, cells can be stained with a fluorescently labeled antibody against the tag without permeabilization. The mean fluorescence intensity (MFI) of the cell population is then measured. A decrease in MFI indicates internalization.

    • High-Content Imaging: Cells are imaged using a high-content screening system. The system's software can quantify the fluorescence intensity at the cell membrane versus the cytoplasm. A shift from membrane to cytoplasmic fluorescence indicates internalization.

  • Data Analysis: The percentage of ferroportin internalization is calculated for each concentration of the test compound relative to the vehicle control. An EC50 value is then determined by fitting the dose-response curve to a four-parameter logistic equation.

Experimental Workflow for Ferroportin Internalization Assay

FPN_Assay_Workflow start Start cell_culture Culture Ferroportin- Expressing Cells start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment detection Quantify Surface Ferroportin treatment->detection data_analysis Calculate EC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro ferroportin internalization assay to determine this compound's potency.

Erythroid Progenitor Colony-Forming Unit (CFU) Assay

This assay assesses the direct impact of a compound on the proliferation and differentiation of erythroid progenitor cells. Based on studies with hepcidin, it is hypothesized that this compound would show inhibitory effects in this assay.

Objective: To determine the effect of this compound on the formation of Burst-Forming Unit-Erythroid (BFU-E) and Colony-Forming Unit-Erythroid (CFU-E) colonies from hematopoietic stem and progenitor cells.

Methodology:

  • Cell Source: Human bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic progenitor cells are isolated.

  • Cell Culture: Cells are plated in a semi-solid medium (e.g., methylcellulose) containing a cocktail of cytokines necessary for erythroid differentiation. This typically includes erythropoietin (Epo), stem cell factor (SCF), and interleukin-3 (IL-3).

  • Treatment: this compound is added to the culture medium at various concentrations. A vehicle control is also included.

  • Incubation: Plates are incubated for 7-10 days for CFU-E colonies and 14-21 days for BFU-E colonies in a humidified incubator at 37°C and 5% CO2.

  • Colony Counting: Colonies are identified and counted under an inverted microscope based on their characteristic morphology and red color (due to hemoglobinization).

  • Data Analysis: The number of colonies in the this compound-treated groups is compared to the vehicle control. An IC50 value for the inhibition of colony formation can be calculated.

Preclinical Evidence and Inferred In Vitro Effects

Preclinical studies in a Jak2V617F mouse model of polycythemia vera have shown that treatment with a hepcidin mimetic leads to a dose-dependent decrease in red blood cell count and hematocrit. Another study using a this compound analog peptide in a PV mouse model demonstrated lowered serum iron and increased iron sequestration in splenic macrophages.

These findings, combined with the in vitro data on hepcidin, suggest that this compound has a direct inhibitory effect on erythropoiesis, likely through two potential mechanisms at the cellular level:

  • Iron Restriction-Induced Apoptosis: By limiting iron supply, this compound may induce apoptosis in erythroid progenitors. Studies with hepcidin have shown decreased expression of the anti-apoptotic protein pBad in an erythroleukemia cell line.

  • Inhibition of Proliferation and Differentiation: Iron is essential for the proliferation and differentiation of erythroid precursors. A lack of iron can arrest the cell cycle and inhibit hemoglobin synthesis.

Postulated Direct Effects on Erythroid Progenitors

Erythroid_Inhibition This compound This compound (via Iron Restriction) Progenitor Erythroid Progenitor (BFU-E / CFU-E) This compound->Progenitor Acts on Apoptosis Increased Apoptosis (e.g., via ↓pBad) Progenitor->Apoptosis Induces Proliferation Decreased Proliferation & Differentiation Progenitor->Proliferation Inhibits Reduced_Colonies Reduced Erythroid Colony Formation Apoptosis->Reduced_Colonies Proliferation->Reduced_Colonies

Caption: Postulated mechanisms of this compound's direct inhibitory effects on erythroid progenitor cells in vitro.

Conclusion

References

Molecular structure and properties of Rusfertide (PTG-300)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Rusfertide (PTG-300): Molecular Structure, Properties, and Mechanism of Action

Introduction

This compound, also known as PTG-300, is a synthetic peptide mimetic of the natural hormone hepcidin.[1][2] As the master regulator of iron homeostasis, hepcidin controls the absorption, storage, and distribution of iron throughout the body.[3][4] this compound is being developed as a therapeutic agent for hematologic disorders characterized by excessive erythrocytosis, most notably polycythemia vera (PV).[5] By mimicking the action of hepcidin, this compound offers a targeted mechanism to restrict iron availability for red blood cell production, thereby controlling hematocrit levels and reducing the need for phlebotomy. This guide provides a detailed overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a 17-amino acid peptide with specific modifications designed to enhance its potency, stability, and solubility compared to endogenous hepcidin.

Amino Acid Sequence: {Asp(N-(3-methyl-1-oxobutyl))}-Thr-His-Phe-Pro-Cys-Ile-{Lys(γGlu-C16 acid)}-Phe-Glu-Pro-Arg-Ser-Lys-Gly-Cys-Lys-NH2, with a disulfide bridge between the Cysteine residues at positions 6 and 16.

The structure includes N-terminal modification with isovaleryl and a palmitoyl-gamma-glutamic acid moiety attached to a Lysine residue, which contributes to its pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₁₄H₁₈₁N₂₇O₂₈S₂PubChem CID: 155884410
Molecular Weight ~2442.0 g/mol PubChem CID: 155884410
Appearance White to off-white powderMedchemExpress
Synonyms PTG-300, PTG-300FBPubChem CID: 155884410

Mechanism of Action: The Hepcidin-Ferroportin Axis

This compound exerts its biological effects by modulating the hepcidin-ferroportin signaling pathway, which is central to systemic iron regulation.

Signaling Pathway:

  • Binding: this compound, acting as a hepcidin mimetic, binds to the cellular iron exporter protein, ferroportin (FPN), located on the surface of iron-exporting cells like enterocytes, macrophages, and hepatocytes.

  • Conformational Change and JAK2 Activation: This binding event induces a conformational change in the FPN dimer, leading to the recruitment and activation of Janus Kinase 2 (JAK2).

  • Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of FPN.

  • Ubiquitination: The phosphorylated FPN is recognized by the cellular ubiquitination machinery, including the E1 enzyme UBA6 and the adaptor protein NDFIP1, which tag FPN with ubiquitin molecules.

  • Internalization and Degradation: The ubiquitinated FPN-Rusfertide complex is internalized via endocytosis and subsequently targeted for degradation in lysosomes.

  • Iron Sequestration: The degradation of FPN traps iron within the cells (e.g., macrophages of the reticuloendothelial system and duodenal enterocytes), preventing its export into the bloodstream.

  • Reduced Erythropoiesis: The resulting decrease in circulating iron and transferrin saturation limits the availability of this critical element for heme synthesis in erythrocyte precursors in the bone marrow, thereby controlling erythropoiesis and reducing hematocrit levels.

Caption: this compound-mediated ferroportin internalization and degradation pathway.

Preclinical and Clinical Data

Preclinical In Vitro Potency

This compound demonstrates significantly higher potency in inducing ferroportin internalization compared to endogenous hepcidin.

CompoundEC₅₀ (nM)AssaySource
This compound 6.12Cell-based ferroportin internalization
Hepcidin 67.8Cell-based ferroportin internalization
Pharmacokinetics in Healthy Volunteers

A study in healthy adult subjects evaluated subcutaneous doses of a lyophilized formulation of this compound.

ParameterValue (Dose Range: 10-60 mg)Source
Median Tₘₐₓ 2-24 hours
Mean Terminal t₁/₂ 19.6 - 57.1 hours
Dose Proportionality Cₘₐₓ and AUC increase in a less-than-proportional manner
Pharmacodynamics in Healthy Volunteers

The study also assessed the effect of this compound on iron metabolism.

ParameterObservationSource
Serum Iron Dose-related decrease
Transferrin Saturation Dose-related decrease
Maximum Effect ~24-48 hours post-dose
Duration of Effect Sustained up to 72 hours at higher doses
Clinical Efficacy in Polycythemia Vera (Phase 3 VERIFY Trial)

The VERIFY trial was a randomized, double-blind, placebo-controlled study in patients with PV who were dependent on phlebotomy.

EndpointThis compound GroupPlacebo GroupP-valueSource
Primary: Responder Rate¹ (Weeks 20-32) 77% (113/147)33% (48/146)<0.0001
Mean Number of Phlebotomies (Weeks 0-32) 0.51.8<0.0001
Hematocrit Control (<45%) 62.6%14.4%-
Patient-Reported Fatigue (PROMIS Fatigue SF-8a) Statistically significant improvement--

¹A responder was defined as a patient who completed weeks 0-32 and did not require phlebotomy during weeks 20-32.

VERIFY_Trial_Design Screening Screening (Phlebotomy-dependent PV patients) Randomization Randomization (1:1) Screening->Randomization Part1 Part 1: Double-Blind (32 Weeks) Part2 Part 2: Open-Label Extension Part1->Part2 Endpoint Primary Endpoint: Responder Rate (Weeks 20-32) Part1->Endpoint ArmA This compound + Standard of Care Randomization->ArmA ArmB Placebo + Standard of Care Randomization->ArmB ArmA->Part1 ArmB->Part1 FPN_Assay_Workflow Start Start: Seed FPN-GFP expressing cells on glass coverslips Induce Induce FPN expression (e.g., with FAC or doxycycline) Start->Induce Treat Treat cells with: - Vehicle (Negative Control) - Hepcidin (Positive Control) - this compound (Test) Induce->Treat Incubate Incubate for a defined period (e.g., 30 min to 4 hours) Treat->Incubate Fix Fix cells with PFA Incubate->Fix Stain Permeabilize and stain (e.g., DAPI for nuclei) Fix->Stain Image Acquire images using fluorescence microscopy Stain->Image Analyze Analyze images: Quantify FPN at cell membrane vs. intracellular vesicles Image->Analyze End End: Determine EC₅₀ Analyze->End

References

The Pharmacokinetic and Pharmacodynamic Profile of Rusfertide in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusfertide (PTG-300) is a synthetic peptide mimetic of the endogenous hormone hepcidin, the master regulator of iron homeostasis. By binding to the iron exporter ferroportin, this compound induces its internalization and degradation, thereby limiting the amount of iron available for erythropoiesis. This mechanism of action has positioned this compound as a promising therapeutic candidate for hematological disorders characterized by excessive erythrocytosis, such as polycythemia vera (PV). This technical guide provides a comprehensive summary of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and its analogs in key animal models, offering valuable insights for researchers and drug development professionals in the field.

Pharmacokinetics of this compound in Animal Models

The preclinical pharmacokinetic evaluation of this compound has been crucial in understanding its absorption, distribution, metabolism, and excretion profile, paving the way for clinical development. Key studies in cynomolgus monkeys have provided significant quantitative data.

Cynomolgus Monkey

Subcutaneous (SC) administration of this compound in cynomolgus monkeys has demonstrated a clear dose-dependent exposure. A summary of the key pharmacokinetic parameters following a single subcutaneous injection is presented below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

ParameterValue
Dose 0.3 mg/kg (subcutaneous)
Cmax (Maximum Plasma Concentration) 172 ± 31 nM[1]
Tmax (Time to Maximum Concentration) 8 hours[1]
Elimination Half-life (t½) Approximately 24 hours[1]

Pharmacodynamics of this compound in Animal Models

The pharmacodynamic effects of this compound are intrinsically linked to its mechanism of action as a hepcidin mimetic. Preclinical studies have focused on its ability to modulate iron metabolism and control erythropoiesis.

Cynomolgus Monkey

In cynomolgus monkeys, this compound administration leads to a significant and dose-dependent reduction in serum iron levels, demonstrating its potent pharmacodynamic activity.

Table 2: Pharmacodynamic Effects of a Single Dose of this compound in Cynomolgus Monkeys

ParameterValue
Dose 0.3 mg/kg (subcutaneous)
Maximum Reduction in Serum Iron 54.9%[1]
Time to Maximum Reduction 24 hours post-dose[1]
Mouse Model of Polycythemia Vera

A this compound analog, referred to as "Peptide A," has been evaluated in a JAK2-V617F mutation mouse model, which recapitulates the pathophysiology of human polycythemia vera. This model is characterized by erythropoietin-independent erythrocytosis. Treatment with the this compound analog demonstrated significant efficacy in controlling the disease phenotype.

Table 3: Pharmacodynamic Effects of a this compound Analog (Peptide A) in a JAK2-V617F Mouse Model of Polycythemia Vera

ParameterVehicle ControlPeptide A (2.5 mg/kg)Peptide A (7.5 mg/kg)
Treatment Duration 6 weeks (thrice weekly)6 weeks (thrice weekly)6 weeks (thrice weekly)
Effect on Hematocrit (HCT) ElevatedEfficacious in lowering HCTEfficacious in lowering HCT
Effect on Hemoglobin (Hb) ElevatedModulatedModulated
Effect on Red Blood Cell (RBC) Counts ElevatedModulatedModulated
Effect on Iron Distribution N/ARedistribution of iron away from erythropoiesisRedistribution of iron away from erythropoiesis

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by mimicking the action of hepcidin on the hepcidin-ferroportin axis. This signaling pathway is central to the regulation of systemic iron levels.

Rusfertide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (e.g., Enterocyte, Macrophage) cluster_bloodstream Bloodstream This compound This compound (Hepcidin Mimetic) FPN Ferroportin (FPN) Iron Exporter This compound->FPN Binds to Degradation Lysosomal Degradation This compound->Degradation FPN->Degradation Internalization & Degradation Iron_Out Iron Export to Plasma FPN->Iron_Out Exports Iron_In Dietary/Recycled Iron Iron_Pool Intracellular Iron Pool Iron_In->Iron_Pool Iron_Pool->FPN Transported by Erythropoiesis Erythropoiesis Iron_Out->Erythropoiesis Reduced Iron Availability for

Caption: this compound's mechanism of action on the ferroportin receptor.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline the key experimental procedures employed in the animal studies of this compound.

Cynomolgus Monkey Pharmacokinetic and Pharmacodynamic Study
  • Animal Model: Healthy, adult cynomolgus monkeys (Macaca fascicularis).

  • Drug Administration: A single subcutaneous (SC) injection of this compound at a dose of 0.3 mg/kg.

  • Blood Sampling:

    • For Pharmacokinetics: Plasma samples were collected at various time points to determine the concentration-time profile of this compound. The peak concentration (Cmax) was observed at 8 hours post-dose.

    • For Pharmacodynamics: Serum samples were collected to measure iron concentrations. The maximum reduction in serum iron was observed at 24 hours post-dose.

  • Bioanalytical Method: Plasma concentrations of this compound were likely determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method, a standard for peptide quantification in biological matrices.

JAK2-V617F Mouse Model Efficacy Study
  • Animal Model: A mouse model with a JAK2-V617F mutation, which is a well-established model for polycythemia vera.

  • Drug Administration: A this compound analog, "Peptide A," was administered subcutaneously at doses of 2.5 mg/kg or 7.5 mg/kg, three times per week for a duration of six weeks. A vehicle control group was also included.

  • Pharmacodynamic Assessments:

    • Hematology: Key hematological parameters, including hematocrit (HCT), hemoglobin (Hb), and red blood cell (RBC) counts, were measured to assess the therapeutic effect on erythrocytosis.

    • Iron Homeostasis: The study also evaluated the redistribution of iron away from erythropoiesis, confirming the mechanism of action.

  • Bioanalytical Method: While not explicitly detailed for the mouse study, it is presumed that plasma concentrations of the this compound analog were measured using a sensitive and specific LC-MS/MS method.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the preclinical evaluation of this compound in animal models, from drug administration to data analysis.

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical and Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Cynomolgus Monkey, JAK2V617F Mouse) Dosing This compound/Analog Administration (Subcutaneous) Animal_Selection->Dosing Blood_Collection Serial Blood Sampling (Plasma and Serum) Dosing->Blood_Collection PK_Analysis Pharmacokinetic Analysis (LC-MS/MS for this compound levels) Blood_Collection->PK_Analysis Plasma Samples PD_Analysis Pharmacodynamic Analysis (Hematology, Serum Iron) Blood_Collection->PD_Analysis Serum Samples Data_Interpretation Data Interpretation and PK/PD Modeling PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: Generalized workflow for preclinical PK/PD studies of this compound.

Conclusion

The preclinical data from animal models, particularly cynomolgus monkeys and a mouse model of polycythemia vera, have been instrumental in demonstrating the favorable pharmacokinetic and pharmacodynamic properties of this compound. The clear dose-response relationship and the potent effects on iron metabolism and erythropoiesis have provided a strong rationale for its clinical development. The detailed experimental protocols and the understanding of its mechanism of action, as visualized in this guide, offer a solid foundation for further research and development in the field of novel therapeutics for hematological disorders.

References

Rusfertide in Hematological Disorders: A Technical Overview of Initial Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rusfertide (PTG-300) is an investigational injectable peptide mimetic of hepcidin, the master regulator of iron homeostasis.[1][2][3] In hematological disorders characterized by excessive erythropoiesis, such as polycythemia vera (PV), dysregulated iron metabolism plays a crucial role.[4] this compound offers a novel, non-cytoreductive therapeutic approach by restricting iron availability for red blood cell production.[2] This technical guide provides an in-depth summary of the initial clinical trial results for this compound, focusing on its efficacy and safety in patients with polycythemia vera. The data presented is primarily from the Phase 2 REVIVE and Phase 3 VERIFY clinical trials.

Mechanism of Action: The Hepcidin-Ferroportin Axis

Polycythemia vera is a myeloproliferative neoplasm driven by mutations, most commonly in the JAK2 gene, leading to excessive production of red blood cells (erythrocytosis). Standard treatment often involves therapeutic phlebotomy to reduce hematocrit levels, which can lead to systemic iron deficiency and debilitating symptoms.

This compound mimics the action of endogenous hepcidin, a hormone that binds to the iron exporter protein ferroportin. This binding leads to the internalization and degradation of ferroportin, thereby trapping iron within enterocytes and reticuloendothelial macrophages. The resulting decrease in circulating iron restricts its availability to the bone marrow, thus controlling erythropoiesis. This targeted approach aims to normalize hematocrit levels, reduce the need for phlebotomies, and alleviate iron deficiency-related symptoms.

cluster_0 Physiological State (Polycythemia Vera) cluster_1 This compound Intervention PV Polycythemia Vera (JAK2 Mutation) Erythropoiesis Increased Erythropoiesis PV->Erythropoiesis Phlebotomy Therapeutic Phlebotomy Erythropoiesis->Phlebotomy Leads to Controlled_Erythropoiesis Controlled Erythropoiesis Iron_Deficiency Systemic Iron Deficiency Phlebotomy->Iron_Deficiency Exacerbates This compound This compound (Hepcidin Mimetic) Ferroportin Ferroportin Degradation This compound->Ferroportin Binds & Induces Iron_Sequestration Iron Sequestration (Macrophages, Enterocytes) Ferroportin->Iron_Sequestration Results in Reduced_Iron Reduced Plasma Iron Iron_Sequestration->Reduced_Iron Leads to Reduced_Iron->Controlled_Erythropoiesis Results in

Caption: Mechanism of this compound in Polycythemia Vera.

Clinical Development: The REVIVE and VERIFY Trials

The clinical development of this compound for polycythemia vera has been primarily evaluated in two key studies: the Phase 2 REVIVE trial (NCT04057040) and the Phase 3 VERIFY trial (NCT05210790).

Experimental Protocol: REVIVE Phase 2 Trial

The REVIVE trial was a multi-part study designed to assess the efficacy, safety, and dose of this compound in phlebotomy-dependent PV patients.

  • Study Design:

    • Part 1 (28 weeks, Open-Label): A dose-finding phase where this compound was administered to 70 patients to identify a dose that maintains hematocrit (Hct) levels below 45%.

    • Part 2 (12 weeks, Double-Blind Randomized Withdrawal): 59 patients were randomized 1:1 to continue receiving their established this compound dose or switch to a placebo. The primary endpoint was the proportion of responders in this phase.

    • Part 3 (Up to 3 years, Open-Label Extension): Patients who completed Part 2 could enter this long-term extension to evaluate the durability of response and long-term safety.

  • Patient Population: Eligible participants were adults with a diagnosis of polycythemia vera who required at least three therapeutic phlebotomies in the 28 weeks prior to enrollment, with or without concurrent cytoreductive therapy.

  • Intervention: this compound administered via subcutaneous injection. The dose was adjusted to maintain Hct <45%.

  • Primary Efficacy Endpoint (Part 2): A patient was considered a "responder" if they completed the 12-week randomized period with Hct control and without the need for phlebotomy.

cluster_0 Part 1: Dose Finding (28 Weeks) cluster_1 Part 2: Randomized Withdrawal (12 Weeks) cluster_2 Part 3: Open-Label Extension (≤3 Years) start PV Patients (Phlebotomy-Dependent) p1 Open-Label this compound (N=70) Dose titration to Hct <45% start->p1 p2_rand Randomization (N=59) p1->p2_rand Completed Part 1 p2_rus This compound (N=30) p2_rand->p2_rus p2_pla Placebo (N=29) p2_rand->p2_pla p2_end Primary Endpoint: Responder Rate p2_rus->p2_end p2_pla->p2_end p3 Open-Label this compound (N=58) Long-term Safety & Efficacy p2_end->p3 Eligible Patients

Caption: REVIVE Phase 2 Clinical Trial Workflow.
Experimental Protocol: VERIFY Phase 3 Trial

The VERIFY trial was a global, randomized, placebo-controlled study designed to confirm the findings of the Phase 2 REVIVE trial.

  • Study Design: A 3-part study with an initial 32-week double-blind period where approximately 250 patients were randomized to receive either this compound or placebo in addition to their ongoing standard-of-care therapy. This is followed by an open-label treatment and long-term extension phase.

  • Patient Population: Patients with polycythemia vera who are phlebotomy dependent despite standard of care treatment.

  • Intervention: Subcutaneously self-administered this compound (starting at 20 mg weekly) or placebo, added to the patient's current therapy regimen.

  • Primary Efficacy Endpoint: The proportion of patients achieving a clinical response, defined by the absence of phlebotomy eligibility, during weeks 20 to 32.

Clinical Trial Results

Efficacy Data

This compound demonstrated significant efficacy in controlling hematocrit and reducing the need for phlebotomy in patients with polycythemia vera across both Phase 2 and Phase 3 trials.

Table 1: Key Efficacy Results from the REVIVE Phase 2 Trial

Efficacy Endpoint Part 1 (Dose-Finding, 28 wks) Part 2 (Randomized Withdrawal, 12 wks) Part 3 (Open-Label Extension)
Patient Population N = 70 N = 59 (this compound: 30, Placebo: 29) N = 58
Mean Max. Hematocrit 44.5% (vs. 50.0% pre-treatment) - Hct <45% maintained for ≥3 years
Responder Rate - 69.2% (this compound) vs. 18.5% (Placebo), p=0.0003 -
Mean Phlebotomies/Year 0.6 (vs. 8.7 pre-treatment) - 0.43
Phlebotomy-Free Rate 84% required no phlebotomies 92.3% of this compound patients remained phlebotomy-free -

| Symptom Improvement | Statistically significant improvement in fatigue, concentration, inactivity, and itching (MPN-SAF scores) | - | Symptom improvements maintained |

Table 2: Top-Line Efficacy Results from the VERIFY Phase 3 Trial

Efficacy Endpoint This compound Arm Placebo Arm P-value
Primary Endpoint: Responder Rate (wks 20-32) 77% 33% <0.0001
Key Secondary: Mean Phlebotomies (wks 0-32) 0.5 1.8 <0.0001

| Other Key Secondary Endpoints | Met with statistical significance (Hct control, PROMIS Fatigue, MFSAF TSS-7) | - | - |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.

Table 3: Summary of Safety Findings

Adverse Event Profile REVIVE (Phase 2) VERIFY (Phase 3)
Most Common AEs Grade 1 or 2 injection-site reactions (transient) Grade 1 or 2 injection-site reactions (55.9% vs 32.9% in placebo)
Grade 3 AEs Occurred in 25.7% of patients; most unrelated to treatment All serious AEs were deemed not drug-related
Grade 4 or 5 AEs None reported No new safety findings observed
Thrombotic Events 7 events in 6 high-risk PV patients -

| Malignancies | 11 patients reported malignancies (most were skin cancers); no obvious correlation to this compound exposure | No evidence of an increased risk of cancer compared to placebo |

Conclusion

The initial clinical trial results for this compound in polycythemia vera are highly encouraging. The data from the Phase 2 REVIVE and Phase 3 VERIFY trials consistently demonstrate that this compound, a first-in-class hepcidin mimetic, effectively controls hematocrit levels and virtually eliminates the need for therapeutic phlebotomy in a majority of patients. The treatment was associated with improvements in disease-related symptoms and was generally well-tolerated, with the most common adverse events being mild-to-moderate injection site reactions. These findings support the potential of this compound as a significant advancement in the management of polycythemia vera, offering a targeted, non-cytoreductive therapy that addresses the underlying issue of dysregulated erythropoiesis. Ongoing long-term studies will further elucidate the durability of response and the long-term safety profile of this promising agent.

References

The Role of Rusfertide in Regulating Ferroportin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rusfertide (PTG-300) is a first-in-class synthetic peptide mimetic of the natural hormone hepcidin, the master regulator of systemic iron homeostasis.[1][2] By mimicking the action of hepcidin, this compound binds to the cellular iron exporter ferroportin (FPN), inducing its internalization and degradation.[3][4] This action effectively sequesters iron in enterocytes and reticuloendothelial macrophages, restricting its availability for erythropoiesis.[5] This mechanism has shown significant therapeutic potential in managing iron-overload disorders and myeloproliferative neoplasms like polycythemia vera (PV), where dysregulated iron metabolism contributes to pathology. This guide provides an in-depth overview of the molecular mechanism of this compound, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its study.

Introduction: The Hepcidin-Ferroportin Axis

Systemic iron balance is meticulously controlled by the interaction between the peptide hormone hepcidin and the transmembrane iron exporter ferroportin. Hepcidin, primarily synthesized by hepatocytes, acts as the principal negative regulator of iron entry into the plasma. It functions by binding to ferroportin, which is highly expressed on cells critical for iron trafficking, such as duodenal enterocytes (responsible for dietary iron absorption) and macrophages (which recycle iron from senescent erythrocytes).

The binding of hepcidin to ferroportin triggers a signaling cascade that leads to the exporter's internalization and subsequent lysosomal degradation. This removal of ferroportin from the cell surface effectively traps iron within these cells, thereby reducing the amount of iron circulating in the plasma and limiting its delivery to the bone marrow for hemoglobin synthesis.

In certain pathological states, such as polycythemia vera (PV), hepcidin levels are suppressed. This leads to unchecked ferroportin activity, excessive iron flow into the plasma, and uncontrolled production of red blood cells (erythrocytosis), a hallmark of the disease. This compound was developed to address this deficiency by acting as a potent hepcidin mimetic, restoring the regulation of ferroportin and controlling erythropoiesis.

Molecular Mechanism of Action

This compound exerts its regulatory function by directly targeting ferroportin, mimicking the physiological action of endogenous hepcidin. The established signaling pathway involves several key steps:

  • Binding: this compound binds to an extracellular loop of the ferroportin protein. Ferroportin exists as a dimer, and evidence suggests that hepcidin (and by extension, its mimetics) must bind to both monomers for the subsequent signaling to occur.

  • JAK2 Recruitment and Activation: The binding of the ligand to the ferroportin dimer induces the recruitment and activation of Janus Kinase 2 (JAK2).

  • Phosphorylation: Activated JAK2 phosphorylates specific residues on the cytosolic portion of ferroportin. This phosphorylation event serves as the critical signal for internalization.

  • Internalization and Degradation: The phosphorylated ferroportin complex is recognized by the endocytic machinery and is internalized. Following internalization, the complex is trafficked to the lysosome for degradation, effectively removing the iron export channel from the cell surface.

By triggering this sequence, this compound functionally "closes" the iron export gate, leading to iron sequestration and a reduction in plasma iron levels. This limitation of iron availability for erythropoiesis results in controlled hematocrit levels.

Rusfertide_Signaling_Pathway cluster_cell Macrophage / Enterocyte cluster_membrane FPN Ferroportin (Dimer) JAK2 JAK2 FPN->JAK2 Recruits P_FPN Phosphorylated Ferroportin FPN->Iron_Out P_JAK2 P-JAK2 (Active) JAK2->P_JAK2 Activates P_JAK2->FPN Phosphorylates Endosome Endosome P_FPN->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Lysosome->P_FPN Degradation This compound This compound This compound->FPN Binds This compound->Iron_Out Inhibits Iron_In->FPN Efflux

Caption: this compound-mediated ferroportin internalization pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in a series of preclinical and clinical studies. Key data are summarized below for comparison.

Table 1: Preclinical and In Vitro Activity
ParameterMoleculeValueSystemReference
EC50 (Internalization)This compound6.12 nMCell-based ferroportin internalization assay
Hepcidin67.8 nMCell-based ferroportin internalization assay
Serum Iron Reduction This compound (0.3 mg/kg)54.9% (max reduction at 24h)Cynomolgus Monkeys
Table 2: Key Clinical Trial Efficacy Data (Polycythemia Vera)
EndpointThis compound ArmPlacebo ArmTrialP-valueReference
Clinical Response 76.9%32.9%VERIFY (Phase 3)< 0.0001
Clinical Response 69.2%18.5%REVIVE (Phase 2)0.0003
Mean Phlebotomies (Weeks 0-32)0.51.8VERIFY (Phase 3)< 0.0001
Hct Control <45% (Weeks 0-32)62.6%14.4%VERIFY (Phase 3)< 0.0001
Phlebotomy-Free (12 weeks)92.3%Not ReportedREVIVE (Phase 2)0.0003
Table 3: Pharmacokinetic & Pharmacodynamic Parameters (Healthy Volunteers)
Parameter (Dose Range)ValueNotesReference
Tmax (10-30 mg)24 hours (median)Subcutaneous, lyophilized formulation
Tmax (45-60 mg)2-4 hours (median)Subcutaneous, lyophilized formulation
Terminal Half-life 19.6 to 57.1 hoursIncreased with dose
PD Effect Dose-dependent reduction in serum iron & TSATMax effect at 24-48h post-dose

Experimental Protocols & Workflows

This section outlines the methodologies for key experiments used to characterize the interaction between this compound/hepcidin and ferroportin.

Ferroportin-Ligand Binding Assay

Objective: To quantify the binding affinity of a hepcidin mimetic like this compound to ferroportin. A fluorescence polarization (FP) assay is commonly used.

Methodology:

  • Reagent Preparation:

    • Synthesize or procure rhodamine-green labeled hepcidin (or this compound analog).

    • Express and purify human ferroportin, then reconstitute into lipid nanodiscs.

    • Prepare assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).

  • Assay Procedure:

    • In a 384-well black plate, create a serial dilution of the nanodisc-reconstituted ferroportin (e.g., 0–1 μM).

    • Add a fixed, low concentration of fluorescently-labeled ligand (e.g., 5 nM RhoG-hepcidin) to all wells.

    • To assess the impact of iron, supplement wells with a controlled concentration of FeCl₂ or CoCl₂ (e.g., 10 μM).

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Data Acquisition:

    • Measure fluorescence polarization using a suitable plate reader. The FP signal increases as the small, rapidly tumbling fluorescent ligand binds to the large, slow-tumbling ferroportin-nanodisc complex.

  • Analysis:

    • Plot the change in FP against the concentration of ferroportin.

    • Fit the data to a one-site binding model to calculate the dissociation constant (KD).

Binding_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_acq Analysis P1 Prepare Serial Dilution of FPN-Nanodiscs P2 Prepare Fixed Conc. of Fluorescent Ligand E1 Mix FPN and Ligand in 384-well Plate P2->E1 E2 Incubate to Equilibrium E1->E2 A1 Read Fluorescence Polarization E2->A1 A2 Plot FP vs [FPN] A1->A2 A3 Calculate KD A2->A3

Caption: Workflow for a fluorescence polarization binding assay.
Cell-Based Ferroportin Internalization Assay

Objective: To measure the potency (EC₅₀) of this compound in inducing the internalization of cell-surface ferroportin. A luminescence-based method provides a high-throughput quantitative readout.

Methodology:

  • Cell Line and Construct:

    • Use a suitable human cell line, such as HEK293 cells.

    • Generate a stable or transient cell line expressing human ferroportin tagged at the C-terminus with a small luciferase, such as NanoLuc (FPN-NanoLuc). An inducible expression system is recommended to control for expression variability.

  • Assay Procedure:

    • Seed the FPN-NanoLuc expressing cells into a 96-well white plate and induce protein expression.

    • Prepare serial dilutions of this compound or hepcidin (as a positive control) in cell culture medium.

    • Treat the cells with the compounds for a defined period (e.g., 4-24 hours) at 37°C.

  • Data Acquisition:

    • After incubation, wash the cells to remove the compounds.

    • Add the NanoLuc substrate directly to the live cells in the wells. The substrate is cell-impermeable, so luminescence is generated only by the FPN-NanoLuc remaining on the cell surface.

    • Measure luminescence using a plate reader. A decrease in signal corresponds to an increase in FPN internalization.

  • Analysis:

    • Normalize the luminescence data (e.g., to untreated controls).

    • Plot the normalized signal against the log-concentration of this compound.

    • Fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Internalization_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_acq Analysis P1 Seed FPN-NanoLuc Expressing Cells P2 Prepare Serial Dilution of this compound E1 Treat Cells with This compound P2->E1 E2 Incubate at 37°C E1->E2 A1 Add NanoLuc Substrate to Live Cells E2->A1 A2 Measure Luminescence (Surface FPN) A1->A2 A3 Plot and Calculate EC50 A2->A3

Caption: Workflow for a luminescence-based internalization assay.
Clinical Trial Design (Phase 3 VERIFY Example)

Objective: To confirm the efficacy and safety of this compound in phlebotomy-dependent patients with polycythemia vera.

Methodology:

  • Study Design: A global, randomized, double-blind, placebo-controlled trial (NCT05210790).

  • Patient Population: Adults with polycythemia vera who are dependent on therapeutic phlebotomy (e.g., ≥3 phlebotomies in the 28 weeks prior to enrollment) with or without concurrent cytoreductive therapy.

  • Treatment Protocol:

    • Patients are randomized 1:1 to receive either subcutaneous this compound or placebo, added to their existing standard-of-care therapy.

    • The trial consists of multiple parts, including a 32-week double-blind period, followed by an open-label extension.

  • Endpoints:

    • Primary Endpoint: Clinical response, defined as the absence of phlebotomy eligibility between weeks 20 and 32.

    • Key Secondary Endpoints: Mean number of phlebotomies, proportion of patients maintaining hematocrit <45%, and changes in patient-reported outcomes (e.g., PROMIS Fatigue scores).

  • Analysis:

    • The proportion of responders in the this compound and placebo arms are compared using appropriate statistical tests (e.g., Chi-squared test).

    • Continuous secondary endpoints are compared using methods like t-tests or ANCOVA.

Clinical_Trial_Workflow Screen Screen Phlebotomy-Dependent PV Patients (N=293) Randomize Randomize 1:1 Screen->Randomize ArmA Arm A: This compound + Standard of Care (n=147) Randomize->ArmA ArmB Arm B: Placebo + Standard of Care (n=146) Randomize->ArmB FollowUp 32-Week Double-Blind Treatment Period ArmA->FollowUp ArmB->FollowUp Analysis Analyze Primary & Secondary Endpoints FollowUp->Analysis

Caption: High-level workflow of the Phase 3 VERIFY trial design.

Conclusion

This compound represents a targeted therapeutic approach that directly addresses the underlying mechanism of iron dysregulation in diseases like polycythemia vera. By acting as a potent hepcidin mimetic, it effectively modulates ferroportin activity to control iron availability and subsequent erythropoiesis. Preclinical data demonstrate its superior potency over native hepcidin, and robust results from Phase 2 and 3 clinical trials have confirmed its efficacy in maintaining hematocrit control, eliminating the need for phlebotomies, and improving patient symptoms. The experimental frameworks detailed herein provide a basis for the continued investigation and characterization of this compound and other therapeutics targeting the hepcidin-ferroportin axis.

References

Rusfertide and Its Impact on Serum Iron Homeostasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusfertide (PTG-300) is an investigational peptide-based therapeutic that mimics the action of the natural hormone hepcidin, the master regulator of iron homeostasis.[1][2] In pathological conditions characterized by dysregulated iron metabolism, such as polycythemia vera (PV), this compound offers a novel therapeutic approach. PV is a myeloproliferative neoplasm leading to excessive red blood cell production (erythrocytosis), which increases the risk of thromboembolic events.[1][3] Standard treatment often involves therapeutic phlebotomy, which can lead to or exacerbate iron deficiency.[4] this compound aims to control erythropoiesis by regulating iron availability, thereby maintaining hematocrit levels and reducing the need for phlebotomies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on serum iron levels and related markers from clinical trials, and the experimental designs of these studies.

Mechanism of Action: The Hepcidin Mimetic Pathway

This compound functions as a hepcidin mimetic, binding to the iron exporter protein ferroportin. In normal physiology, hepcidin binds to ferroportin on the surface of cells, such as duodenal enterocytes and macrophages, leading to ferroportin's internalization and degradation. This process traps iron within these cells, preventing its entry into the bloodstream.

In polycythemia vera, hepcidin levels are often suppressed, leading to increased ferroportin activity and excessive iron release into circulation, which fuels the overproduction of red blood cells. By mimicking hepcidin, this compound binds to ferroportin, inducing its degradation and thereby restricting the amount of iron available for erythropoiesis in the bone marrow. This "chemical phlebotomy" approach helps to control hematocrit levels while allowing for the replenishment of systemic iron stores, thus addressing the iron deficiency often seen in phlebotomy-dependent PV patients.

Rusfertide_Mechanism_of_Action cluster_circulation Bloodstream This compound This compound (Hepcidin Mimetic) Ferroportin Ferroportin (Iron Exporter) This compound->Ferroportin Binds to and induces degradation This compound->Ferroportin This compound->Ferroportin explanation1 This compound binding leads to Ferroportin degradation. Serum_Iron Serum Iron (Bound to Transferrin) Erythropoiesis Erythropoiesis (in Bone Marrow) Serum_Iron->Erythropoiesis Iron Utilization Serum_Iron->Erythropoiesis explanation3 Lower serum iron limits red blood cell production. Ferroportin->Serum_Iron Iron Export Ferroportin->Serum_Iron explanation2 Reduced Ferroportin decreases iron export into the blood. Intracellular_Iron Intracellular Iron Stores (e.g., Ferritin) Intracellular_Iron->Ferroportin Iron Release Intracellular_Iron->Ferroportin

Fig. 1: this compound's signaling pathway in iron regulation.

Quantitative Impact on Serum Iron and Related Markers

Clinical studies have demonstrated this compound's significant impact on iron metabolism in patients with polycythemia vera and other iron-overload disorders. The following tables summarize the key quantitative findings from these trials.

Table 1: Effects of this compound on Iron Parameters in Polycythemia Vera (REVIVE Phase 2 Study)

The REVIVE study (NCT04057040) was a phase 2 trial evaluating this compound in patients with PV who were dependent on phlebotomy.

ParameterBaseline (Mean ± SE)During this compound Treatment (Mean ± SE)
Serum Ferritin (µg/L)18.7 ± 4.3148.6 ± 18.6 (at Cycle 15)
Hematocrit (%)50.0 ± 5.8 (pre-treatment)44.5 ± 2.2 (during dose-finding)

Data sourced from the REVIVE open-label extension.

Table 2: Effects of this compound on Iron Parameters in Polycythemia Vera (PACIFIC Phase 2 Study)

The PACIFIC study (NCT04767802) was a phase 2 trial in Asian patients with PV and poor hematocrit control. At baseline, 30% of subjects had serum ferritin levels below 20 µg/L.

ParameterBaseline (Mean)Change with this compound Treatment
Serum FerritinLow in 30% of patients (<20 µg/L)All patients achieved and sustained levels >20 µg/L by Week 4
Transferrin Saturation (TSAT)Not specifiedIncreased
Mean Corpuscular Volume (MCV)Low in iron-deficient patientsIncreased
Hematocrit (%)50.7Reduced to <45% within a mean of 4.7 weeks

Data from patients stratified by baseline ferritin levels.

Table 3: Effects of this compound in a Proof-of-Concept Study for Hereditary Hemochromatosis

This phase 2 study (NCT number not specified in the source) evaluated this compound in patients with HFE-related hemochromatosis.

ParameterPre-Study (Mean)During this compound Treatment (Mean)p-value
Serum Iron (μmol/L)24.619.0 (at end of treatment)0.0106
Transferrin Saturation (TSAT) (%)45.031.40.0051
Serum Ferritin (µg/L)83.3 (at screening)94.3 (at end of treatment)Not specified
Phlebotomies per month0.280.009<0.0001

Note: Serum iron and TSAT values during treatment are averages over the treatment duration.

Experimental Protocols and Methodologies

While detailed, step-by-step laboratory protocols are not publicly available, the clinical trial designs provide insight into the experimental methodologies.

Clinical Trial Workflow

The clinical trials for this compound, such as the REVIVE (NCT04057040) and VERIFY (NCT05210790) studies, generally follow a multi-part structure.

Clinical_Trial_Workflow cluster_part1 cluster_part2 cluster_part3 Screening Patient Screening (Inclusion/Exclusion Criteria) Part1 Part 1: Open-Label Dose Finding (28-29 weeks) Screening->Part1 Titration This compound Dose Titration (to achieve Hct <45%) Part1->Titration Part2 Part 2: Blinded Randomized Withdrawal (12-13 weeks) Part1->Part2 Randomization Randomization (1:1) This compound vs. Placebo Part2->Randomization Part3 Part 3: Open-Label Extension (up to 3 years) Part2->Part3 FollowUp Long-term Safety and Efficacy Follow-up Part3->FollowUp

Fig. 2: Generalized workflow of this compound clinical trials.

Key Methodological Aspects:

  • Patient Population: Adult patients with a confirmed diagnosis of polycythemia vera, often with a high phlebotomy requirement (e.g., ≥3 in the 28 weeks prior to enrollment).

  • Treatment Administration: this compound is administered via subcutaneous injection, typically starting at a low dose (e.g., 20 mg weekly) and titrated to achieve and maintain a target hematocrit of less than 45%.

  • Measurement of Iron Parameters: Serum iron, ferritin, transferrin saturation (TSAT), and mean corpuscular volume (MCV) are measured at baseline and at regular intervals throughout the study (e.g., at weeks 4, 16, and 32 in the PACIFIC study). While specific assay details are not provided in the referenced materials, these are standard clinical laboratory tests.

  • Primary and Secondary Endpoints:

    • Primary Endpoint: Often defined as achieving a clinical response, characterized by the absence of phlebotomy eligibility and maintenance of hematocrit control.

    • Secondary Endpoints: Typically include the mean number of phlebotomies, the proportion of patients maintaining hematocrit below 45%, and changes in patient-reported outcomes related to symptoms like fatigue.

Preclinical Studies

In preclinical models, such as the JAK2-V617F mouse model of polycythemia vera, a this compound analog (Peptide A) was administered to assess its efficacy. Hematological parameters (hematocrit, hemoglobin, red blood cell counts) and iron distribution were evaluated. These studies demonstrated that this compound analogs restrict iron from erythropoiesis by sequestering it in macrophage storage compartments, leading to a reduction in hematocrit.

Conclusion

This compound represents a targeted therapeutic strategy for managing polycythemia vera by addressing the underlying dysregulation of iron metabolism. As a hepcidin mimetic, it effectively controls erythrocytosis by limiting iron availability for red blood cell production. Clinical trial data consistently demonstrate that treatment with this compound leads to a significant reduction in the need for phlebotomies and sustained control of hematocrit levels. Furthermore, this compound has been shown to normalize key markers of iron status, such as serum ferritin and transferrin saturation, thereby improving the systemic iron deficiency that is a common and debilitating consequence of conventional PV management. The ongoing and completed clinical trials provide a robust framework for understanding the clinical pharmacology and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Rusfertide in Murine Models of Polycythemia Vera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycythemia Vera (PV) is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, driven primarily by a mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F mutation.[1] This leads to increased blood viscosity and a heightened risk of thromboembolic events. Rusfertide (PTG-300) is a synthetic peptide mimetic of the natural hormone hepcidin.[2][3] Hepcidin is the master regulator of iron homeostasis, and by mimicking its action, this compound sequesters iron, restricting its availability for erythropoiesis and thereby controlling hematocrit levels.[4][5] Preclinical studies in murine models of PV have demonstrated the potential of hepcidin mimetics to control erythrocytosis, reduce splenomegaly, and normalize hematological parameters. These application notes provide a detailed protocol for the use of this compound and its analogs in a common murine model of Polycythemia Vera.

Signaling Pathway of this compound (Hepcidin Mimetic)

This compound acts as a hepcidin mimetic, binding to the iron exporter ferroportin on the surface of cells, primarily enterocytes and macrophages. This binding leads to the internalization and degradation of ferroportin, which in turn traps iron within these cells. The reduced efflux of iron into the circulation leads to lower plasma iron levels. Consequently, the iron available to the bone marrow for hemoglobin synthesis and erythropoiesis is limited, resulting in a reduction of red blood cell production and control of hematocrit levels.

Rusfertide_Signaling_Pathway This compound (Hepcidin Mimetic) Signaling Pathway cluster_enterocyte Enterocyte / Macrophage cluster_blood Bloodstream cluster_bone_marrow Bone Marrow Ferroportin Ferroportin Plasma_Iron Plasma Iron (Transferrin-bound) Ferroportin->Plasma_Iron Iron Export (Inhibited) Iron_storage Intracellular Iron (Ferritin) Iron_storage->Ferroportin Iron Release This compound This compound (Hepcidin Mimetic) This compound->Ferroportin Binds and induces internalization/degradation Erythroid_Progenitors Erythroid Progenitors Plasma_Iron->Erythroid_Progenitors Iron uptake for Hemoglobin synthesis Erythropoiesis Erythropoiesis Erythroid_Progenitors->Erythropoiesis RBC_Production Reduced Red Blood Cell Production Erythropoiesis->RBC_Production Reduced due to iron restriction

This compound's mechanism of action in iron regulation.

Experimental Protocols

I. Induction of Polycythemia Vera in a Murine Model

A widely used and effective method to model Polycythemia Vera in mice is through the retroviral transduction of bone marrow cells with the human JAK2V617F mutation, followed by transplantation into lethally irradiated recipient mice.

Materials:

  • Donor mice (C57BL/6 background recommended)

  • Recipient mice (syngeneic to donors)

  • Retroviral vector encoding murine Jak2V617F

  • Packaging cell line (e.g., Plat-E)

  • 5-Fluorouracil (5-FU)

  • Recombinant murine cytokines (IL-3, IL-6, SCF)

  • Transduction medium (e.g., DMEM with supplements)

  • Irradiation source (X-ray or gamma)

  • Standard animal husbandry equipment

Procedure:

  • Harvest Donor Bone Marrow: Euthanize donor mice and aseptically harvest bone marrow from femurs and tibias.

  • Hematopoietic Stem and Progenitor Cell Enrichment (Optional): Enrich for hematopoietic stem and progenitor cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Pre-stimulation of Cells: Culture the bone marrow cells for 48 hours in transduction medium supplemented with IL-3, IL-6, and SCF to stimulate cell division, which is necessary for retroviral integration.

  • Retroviral Transduction: Co-culture the stimulated bone marrow cells with the packaging cell line producing the Jak2V617F retrovirus for 48-72 hours.

  • Recipient Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system.

  • Bone Marrow Transplantation: Inject the transduced bone marrow cells intravenously (e.g., via the retro-orbital sinus or tail vein) into the irradiated recipient mice.

  • Phenotype Development: Monitor the mice for the development of the PV phenotype, which typically occurs within 4-6 weeks post-transplantation. This is characterized by elevated hematocrit, hemoglobin, and red blood cell counts.

II. Protocol for this compound (or analog) Administration

The following protocol is based on studies using minihepcidin, a hepcidin mimetic with a similar mechanism of action to this compound, in a Jak2V617F murine model of PV.

Materials:

  • PV-induced mice (from Protocol I)

  • This compound or a suitable analog (e.g., minihepcidin)

  • Sterile vehicle (e.g., saline)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatization and Baseline Measurement: Allow the PV-induced mice to acclimate. At 4 weeks post-bone marrow transplantation, when the PV phenotype is established, collect baseline blood samples for hematological analysis.

  • Treatment Groups: Divide the mice into the following groups:

    • Group 1: Vehicle control (subcutaneous injection of saline)

    • Group 2: Low-dose this compound analog (e.g., 10 mg/kg)

    • Group 3: High-dose this compound analog (e.g., 15 mg/kg)

  • Drug Administration: Administer the designated treatment via subcutaneous injection twice a week for a period of 3 weeks.

  • Monitoring:

    • Toxicity: Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

    • Hematological Parameters: Perform weekly complete blood counts (CBCs) to monitor hematocrit, hemoglobin, and red blood cell count.

  • Endpoint Analysis: At the end of the 3-week treatment period, euthanize the mice and perform the following analyses:

    • Final CBC.

    • Measure spleen weight as an indicator of extramedullary hematopoiesis.

    • Conduct histological analysis of the spleen and bone marrow.

Experimental Workflow

The following diagram outlines the key steps in conducting an in vivo study of this compound in a murine model of Polycythemia Vera.

Experimental_Workflow Experimental Workflow for this compound in a PV Mouse Model cluster_model_creation PV Mouse Model Creation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis BM_Harvest Harvest Bone Marrow from Donor Mice Transduction Retroviral Transduction with JAK2V617F BM_Harvest->Transduction Transplantation Bone Marrow Transplantation Transduction->Transplantation Irradiation Lethal Irradiation of Recipient Mice Irradiation->Transplantation Phenotype_Dev PV Phenotype Development (4 weeks) Transplantation->Phenotype_Dev Baseline Baseline Hematological Measurements Phenotype_Dev->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Administration Administer this compound/Vehicle (Twice weekly for 3 weeks) Grouping->Administration Monitoring Weekly CBC and Toxicity Monitoring Administration->Monitoring Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia Final_CBC Final Hematological Analysis Euthanasia->Final_CBC Spleen Spleen Weight Measurement Euthanasia->Spleen Histology Histological Analysis (Spleen, Bone Marrow) Euthanasia->Histology

Workflow for this compound testing in a PV mouse model.

Data Presentation

The following tables summarize the quantitative data from a study using a minihepcidin peptide in a Jak2V617F murine model of Polycythemia Vera. This data is representative of the expected outcomes when using a hepcidin mimetic like this compound.

Table 1: Effect of Minihepcidin on Hematological Parameters in PV Mice

Treatment GroupHematocrit (%)Red Blood Cell Count (10^12/L)Hemoglobin (g/dL)
Vehicle 75.1 ± 2.314.9 ± 0.522.8 ± 0.7
Minihepcidin (10 mg/kg) 62.5 ± 3.112.1 ± 0.618.9 ± 1.0*
Minihepcidin (15 mg/kg) 55.4 ± 2.8 10.8 ± 0.516.5 ± 0.9**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Table 2: Effect of Minihepcidin on Spleen Weight in PV Mice

Treatment GroupSpleen Weight (g)
Vehicle 0.85 ± 0.07
Minihepcidin (10 mg/kg) 0.58 ± 0.06*
Minihepcidin (15 mg/kg) 0.45 ± 0.05**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Conclusion

The use of this compound and its analogs in Jak2V617F murine models of Polycythemia Vera provides a robust platform for preclinical evaluation. The protocols outlined here offer a detailed methodology for inducing a PV-like phenotype in mice and a structured approach to assessing the efficacy of hepcidin mimetics. The expected outcomes, based on studies with similar compounds, include a dose-dependent reduction in hematocrit, red blood cell count, hemoglobin levels, and splenomegaly, demonstrating effective control of erythrocytosis. Researchers are encouraged to adapt these protocols to their specific experimental needs and to contribute their findings to further elucidate the therapeutic potential of this compound in Polycythemia Vera.

References

Application Note: Methods for Measuring Rusfertide Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and methodologies for assessing the in vitro efficacy of Rusfertide, a hepcidin mimetic peptide. The described assays are designed to quantify the key cellular effects of this compound, including target engagement, functional impact on iron homeostasis, and downstream effects on disease-relevant cell proliferation.

Introduction

This compound (also known as PTG-300) is an investigational therapeutic peptide that mimics the function of hepcidin, the master regulator of iron homeostasis.[1][2][3] Hepcidin controls systemic iron levels by binding to the cellular iron exporter, ferroportin (FPN).[4] This binding induces the internalization and subsequent degradation of ferroportin, effectively trapping iron within cells and reducing iron availability in the plasma.[5]

In diseases like polycythemia vera (PV), a myeloproliferative neoplasm characterized by excessive red blood cell production (erythrocytosis), iron is a critical nutrient for erythropoiesis. By restricting iron availability, this compound can control the overproduction of red blood cells, a key therapeutic goal in PV management.

This application note details three key in vitro assays to measure the bioactivity and efficacy of this compound:

  • Ferroportin Degradation Assay: To confirm target engagement by quantifying the reduction in ferroportin protein levels.

  • Intracellular Iron Accumulation Assay: To measure the functional consequence of ferroportin degradation.

  • Inhibition of Erythroid Proliferation Assay: To assess the downstream therapeutic effect in a disease-relevant cell model.

This compound Mechanism of Action & Experimental Overview

This compound acts on ferroportin-expressing cells, such as macrophages and enterocytes. Its binding initiates a signaling cascade that leads to the removal of ferroportin from the cell surface, thereby blocking iron export. This limitation of systemic iron is particularly effective in controlling the proliferation of iron-dependent erythroid progenitors in polycythemia vera.

Rusfertide_MOA cluster_cell Ferroportin-Expressing Cell (e.g., Macrophage) cluster_extracellular Extracellular Space / Plasma cluster_bone_marrow Bone Marrow FPN Ferroportin (FPN) FPN_Internalized FPN Internalization & Degradation FPN->FPN_Internalized Binding Plasma_Iron Plasma Iron (Fe) FPN->Plasma_Iron Iron Export FPN_Internalized->FPN Inhibits Iron_Pool Intracellular Iron (Fe) FPN_Internalized->Iron_Pool Blocks Iron Export Iron_Pool->FPN Iron Export Erythropoiesis Erythropoiesis (RBC Production) Iron_Pool->Erythropoiesis Inhibits This compound This compound (Hepcidin Mimetic) This compound->FPN Plasma_Iron->Erythropoiesis Supports Experimental_Workflow cluster_assays Efficacy Endpoints cluster_methods Methodology start Select Appropriate Cell Line culture Culture & Seed Cells in Multi-well Plates start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat assay1 Assay 1: Ferroportin Degradation treat->assay1 assay2 Assay 2: Intracellular Iron treat->assay2 assay3 Assay 3: Proliferation (PV Cells) treat->assay3 method1 Cell Lysis Western Blot for FPN assay1->method1 method2 Cell Lysis Colorimetric Iron Assay assay2->method2 method3 Cell Viability Reagent (e.g., MTT, WST-1) assay3->method3

References

Application Notes and Protocols for the Quantification of Rusfertide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusfertide (PTG-300) is a synthetic hepcidin mimetic currently under investigation for the treatment of polycythemia vera (PV) and other iron overload disorders.[1][2] By mimicking the action of the natural hormone hepcidin, this compound regulates iron homeostasis by binding to the iron exporter ferroportin, leading to its internalization and degradation.[3][4] This action restricts iron availability for erythropoiesis, thereby controlling red blood cell production.[3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during its clinical development. This document provides detailed application notes and protocols for the quantification of this compound in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

Pharmacokinetic parameters of this compound have been evaluated in healthy volunteers and patients with PV. The following table summarizes key quantitative data from a study involving subcutaneous administration of a lyophilized formulation of this compound in healthy volunteers.

Dose (mg)Cmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)
10172 ± 31 (as nM)2419.6 - 57.1Data not available in ng·h/mL
20Data not available2419.6 - 57.1~1.5-fold higher than aqueous formulation
30Data not available2419.6 - 57.1Data not available
45Data not available2-419.6 - 57.1Data not available
60Data not available2-419.6 - 57.1Data not available

Note: Cmax was reported in nM in the source and has been presented as such. Conversion to ng/mL requires the molecular weight of this compound. The area under the concentration-time curve (AUC) increased with dose but in a less-than-proportional manner.

Signaling Pathway of this compound

This compound acts as a hepcidin mimetic, targeting the hepcidin-ferroportin axis to regulate iron levels. The following diagram illustrates the signaling pathway.

Rusfertide_Signaling_Pathway This compound Signaling Pathway cluster_cell Target Cell (e.g., Enterocyte, Macrophage) Ferroportin Ferroportin (FPN) Iron_out Iron Efflux Ferroportin->Iron_out Exports Iron Lysosome Lysosome Ferroportin->Lysosome Internalization Plasma_Iron Plasma Iron Iron_out->Plasma_Iron Degradation Degradation Lysosome->Degradation This compound This compound This compound->Ferroportin Binds to

Caption: this compound binds to ferroportin, inducing its internalization and degradation, thereby reducing iron efflux.

Experimental Protocols

Validated analytical methods for quantifying this compound in plasma include liquid chromatography/tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). Two separate LC-MS/MS methods have been utilized for this compound and its major metabolites (M1, M4, M6, M9). An ELISA has been employed to determine the presence of anti-drug antibodies.

Protocol 1: LC-MS/MS for this compound Quantification in Plasma

This protocol provides a general procedure for the quantification of this compound in plasma using LC-MS/MS, based on common practices for peptide analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating peptides from complex matrices like plasma.

SPE_Workflow SPE Workflow for this compound Start Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (e.g., with Methanol then Water) Condition->Load Wash Wash Cartridge (e.g., with aqueous buffer) Load->Wash Elute Elute this compound (e.g., with organic solvent mixture) Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical solid-phase extraction workflow for preparing plasma samples for LC-MS/MS analysis.

  • Materials:

    • Plasma samples

    • Internal Standard (IS) - a stable isotope-labeled version of this compound is recommended.

    • Protein precipitation solvent (e.g., Acetonitrile (ACN) with 0.1% formic acid).

    • SPE cartridges (e.g., C18 or mixed-mode cation exchange).

    • SPE conditioning, wash, and elution solvents.

    • Centrifuge.

    • Nitrogen evaporator or vacuum concentrator.

    • Reconstitution solvent (e.g., initial mobile phase).

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike a known amount of internal standard into each plasma sample, calibrator, and quality control (QC) sample.

    • Protein Precipitation: Add 3 volumes of ice-cold ACN (with 0.1% formic acid) to 1 volume of plasma. Vortex for 1-2 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • SPE: a. Condition the SPE cartridge by passing methanol followed by equilibration buffer (e.g., water with 0.1% formic acid). b. Load the supernatant from the protein precipitation step onto the conditioned cartridge. c. Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other interferences. d. Elute this compound and the IS with a strong organic solvent (e.g., 80% ACN with 0.1% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of the initial LC mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes to elute this compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50 °C.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of the compounds.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis and Validation

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

  • Quantify this compound in unknown samples using the regression equation from the calibration curve.

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: ELISA for Anti-Rusfertide Antibody Detection

This protocol describes a general indirect ELISA for the detection of anti-drug antibodies (ADAs) against this compound in plasma.

ELISA_Workflow Indirect ELISA Workflow for ADA Detection Start Coat Plate with this compound Block Block Non-specific Sites (e.g., with BSA or milk) Start->Block Add_Sample Add Plasma Sample Block->Add_Sample Wash1 Wash Add_Sample->Wash1 Add_Secondary Add Enzyme-conjugated Anti-human IgG Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate Incubate for Color Development Add_Substrate->Incubate Stop Stop Reaction Incubate->Stop Read Read Absorbance Stop->Read

Caption: The workflow for an indirect ELISA to detect anti-Rusfertide antibodies in plasma samples.

  • Materials:

    • High-binding 96-well microplates.

    • This compound.

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking buffer (e.g., PBS with 1-5% BSA or non-fat dry milk).

    • Plasma samples, positive and negative controls.

    • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG).

    • Substrate solution (e.g., TMB).

    • Stop solution (e.g., 2N H₂SO₄).

    • Microplate reader.

  • Procedure:

    • Coating: Dilute this compound in coating buffer to an optimal concentration (e.g., 1-10 µg/mL) and add 100 µL to each well. Incubate overnight at 4°C.

    • Washing: Aspirate the coating solution and wash the wells 3-5 times with wash buffer.

    • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Sample Incubation: Dilute plasma samples in blocking buffer and add 100 µL to the appropriate wells. Include positive and negative controls. Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop Reaction: Add 50-100 µL of stop solution to each well.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Conclusion

The analytical methods described provide a framework for the accurate and reliable quantification of this compound and the detection of anti-Rusfertide antibodies in plasma. The choice between LC-MS/MS and ELISA will depend on the specific application, with LC-MS/MS being the gold standard for pharmacokinetic analysis due to its high selectivity and sensitivity, while ELISA is a well-established method for immunogenicity assessment. Proper validation of these methods is essential to ensure data quality and regulatory compliance in the development of this compound as a therapeutic agent.

References

Rusfertide for In Vivo Studies of Iron Overload Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusfertide (PTG-300) is a synthetic peptide mimetic of the natural hormone hepcidin, the master regulator of iron homeostasis. By mimicking hepcidin, this compound binds to the iron exporter ferroportin, leading to its internalization and degradation. This action effectively blocks iron absorption from the gastrointestinal tract and the release of recycled iron from macrophages into the bloodstream. Consequently, this compound restricts the availability of iron for erythropoiesis and other metabolic processes, making it a promising therapeutic agent for conditions characterized by iron overload or dysregulated iron metabolism, such as hereditary hemochromatosis and polycythemia vera. These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key quantitative data from in vivo studies, and offer detailed protocols for preclinical and clinical research applications.

Mechanism of Action: The Hepcidin-Ferroportin Axis

This compound exerts its effects by targeting the hepcidin-ferroportin signaling pathway. Under normal physiological conditions, hepcidin is produced by the liver in response to high iron levels and inflammation, acting as a negative regulator of iron entry into the plasma. In several iron overload disorders, hepcidin production is deficient or dysregulated.

This compound compensates for this deficiency by binding to ferroportin on the surface of enterocytes, macrophages, and hepatocytes. This binding triggers the internalization and subsequent degradation of ferroportin, effectively trapping iron within these cells and preventing its release into the circulation. This reduction in systemic iron availability limits the production of red blood cells and mitigates the pathological accumulation of iron in tissues.

Rusfertide_Mechanism_of_Action cluster_enterocyte Duodenal Enterocyte cluster_macrophage Macrophage cluster_circulation Bloodstream Dietary Iron Dietary Iron DMT1 DMT1 Dietary Iron->DMT1 Absorption Intracellular Iron Pool Intracellular Iron Pool DMT1->Intracellular Iron Pool FPN1 Ferroportin Intracellular Iron Pool->FPN1 Export Plasma Iron Plasma Iron FPN1->Plasma Iron Block X FPN1->Block Senescent RBCs Senescent RBCs Heme Iron Heme Iron Senescent RBCs->Heme Iron Phagocytosis FPN2 Ferroportin Heme Iron->FPN2 Export FPN2->Plasma Iron Block2 X FPN2->Block2 Transferrin Transferrin-Fe Plasma Iron->Transferrin Binding Bone Marrow Bone Marrow Transferrin->Bone Marrow Erythropoiesis This compound This compound (Hepcidin Mimetic) This compound->FPN1 This compound->FPN2

Figure 1: Mechanism of Action of this compound.

Quantitative Data from In Vivo Studies

The following tables summarize the key findings from clinical trials of this compound in patients with polycythemia vera (PV) and hereditary hemochromatosis (HH).

Table 1: Efficacy of this compound in Polycythemia Vera (REVIVE and VERIFY Trials)[1][2][3]
ParameterThis compound GroupPlacebo Groupp-value
Clinical Response (Absence of Phlebotomy Eligibility)
VERIFY (Weeks 20-32)77%33%<0.0001
REVIVE (Part 2)60%17%0.002
Mean Number of Phlebotomies
VERIFY (Weeks 0-32)0.51.8<0.0001
REVIVE (per year, pre-study vs. during study)8.7 vs. 0.6N/A<0.0001
Hematocrit Control (<45%)
VERIFY (Weeks 0-32)62.6%14.4%<0.0001
REVIVE (Mean max Hct, pre-study vs. during study)50.0% vs. 44.5%N/AN/A
Patient-Reported Outcomes (Improvement)
VERIFY (PROMIS Fatigue SF-8a & MFSAF TSS)Statistically Significant ImprovementNo Significant Improvement<0.03
Table 2: Efficacy of this compound in HFE-Related Hemochromatosis (Phase 2 Proof-of-Concept Trial)[4][5]
ParameterPre-Study (24 weeks)During this compound Treatment (24 weeks)p-value
Mean Number of Phlebotomies 2.310.06<0.0001
Phlebotomy-Free Patients N/A94%N/A
Mean Liver Iron Concentration (mg/g dry weight) 1.41.10.068
Mean Serum Transferrin Iron Saturation (TSAT) 45.0%31.4%0.0051
Mean Serum Iron (mcg/dL) 1371010.0106

Experimental Protocols

Preclinical In Vivo Study Protocol: this compound in a Mouse Model of Iron Overload

This protocol describes a general methodology for evaluating the efficacy of this compound in a chemically-induced iron overload mouse model.

1. Animal Model

  • Species and Strain: C57BL/6 mice (male, 8-10 weeks old).

  • Acclimatization: House animals for at least one week prior to the experiment with ad libitum access to standard chow and water.

2. Induction of Iron Overload

  • Method: Intraperitoneal (i.p.) injection of iron dextran.

  • Dosage: 1 g/kg body weight.

  • Schedule: Administer once a week for 8 consecutive weeks to establish chronic iron overload. A control group should receive an equivalent volume of sterile phosphate-buffered saline (PBS).

3. Experimental Groups

  • Group 1: Iron overload mice + Vehicle (PBS) control (subcutaneous, s.c.).

  • Group 2: Iron overload mice + this compound (e.g., 5 mg/kg, s.c.).

  • Group 3: Normal mice + Vehicle (PBS) control (s.c.).

4. This compound Administration

  • Formulation: Reconstitute lyophilized this compound in sterile water for injection.

  • Route: Subcutaneous (s.c.) injection.

  • Dosage and Schedule: Based on preclinical data, a starting dose of 5 mg/kg administered on alternate days can be effective. Dose-response studies may be necessary to determine the optimal regimen for the specific research question.

5. Monitoring and Sample Collection

  • Blood Sampling: Collect blood via tail vein or retro-orbital sinus at baseline, and at specified time points during and after treatment.

  • Tissue Harvesting: At the end of the study, euthanize mice and perfuse with PBS to remove circulating blood. Harvest liver, spleen, and other organs of interest.

6. Endpoint Analysis

  • Serum Iron Parameters:

    • Measure serum iron and unsaturated iron-binding capacity (UIBC) using commercially available colorimetric assays to calculate total iron-binding capacity (TIBC) and transferrin saturation (TSAT).

    • Measure serum ferritin levels using an ELISA kit.

  • Hematological Parameters:

    • Perform a complete blood count (CBC) to assess hematocrit, hemoglobin, and red blood cell count.

  • Tissue Iron Concentration:

    • Biochemical Assay: Homogenize a portion of the liver and spleen and measure non-heme iron concentration using the acid-peroxide-bathophenanthroline method.

    • Histology: Fix tissue sections in formalin, embed in paraffin, and perform Perls' Prussian blue staining to visualize iron deposits.

    • MRI (optional): If available, perform T2*-weighted MRI to non-invasively quantify liver iron concentration (LIC).

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Acclimatization (1 week) Iron_Overload Induce Iron Overload (Iron Dextran i.p., 8 weeks) Acclimatization->Iron_Overload Grouping Randomize into Experimental Groups Iron_Overload->Grouping Treatment Administer this compound/Vehicle (s.c., alternate days) Grouping->Treatment Monitoring Monitor Health & Collect Blood Samples Treatment->Monitoring Euthanasia Euthanasia & Tissue Harvest (Liver, Spleen) Monitoring->Euthanasia Serum_Analysis Serum Analysis (Iron, TSAT, Ferritin) Euthanasia->Serum_Analysis Histo_Analysis Histology & Tissue Iron (Prussian Blue, Biochemical Assay) Euthanasia->Histo_Analysis

Figure 2: Preclinical Experimental Workflow.
Clinical Trial Protocol: Overview of a Phase 2/3 Study Design

This section provides a generalized overview of a clinical trial protocol for this compound in an iron overload-related condition, based on publicly available information from trials like REVIVE and VERIFY.

1. Study Population

  • Inclusion Criteria:

    • Adult patients diagnosed with the target condition (e.g., polycythemia vera requiring phlebotomy, or HFE-related hemochromatosis on a stable phlebotomy schedule).

    • Specific baseline disease activity markers (e.g., hematocrit level, phlebotomy frequency).

  • Exclusion Criteria:

    • Contraindications to the study drug.

    • Certain comorbidities or concurrent medications.

2. Study Design

  • Phase 2: Often an open-label, dose-finding part to determine the optimal dose and schedule, followed by a randomized, double-blind, placebo-controlled withdrawal period to establish efficacy.

  • Phase 3: A larger, randomized, double-blind, placebo-controlled trial to confirm efficacy and safety.

3. Investigational Product Administration

  • Drug: this compound (lyophilized powder for reconstitution).

  • Route: Subcutaneous injection.

  • Dose: Starting dose typically ranges from 10-20 mg once weekly, with dose adjustments based on pharmacodynamic markers (e.g., hematocrit or TSAT) to achieve and maintain a target level.

4. Efficacy Endpoints

  • Primary Endpoint:

    • For PV: Proportion of patients achieving a clinical response, often defined as hematocrit control without the need for phlebotomy.

    • For HH: Reduction in the frequency of phlebotomies.

  • Secondary Endpoints:

    • Changes in serum iron parameters (serum iron, TSAT, ferritin).

    • Changes in hematological parameters.

    • Patient-reported outcomes assessing symptoms and quality of life.

    • For HH: Change in liver iron concentration (LIC) measured by MRI.

5. Safety Monitoring

  • Monitoring of adverse events, with a focus on injection site reactions.

  • Regular assessment of clinical laboratory parameters, vital signs, and electrocardiograms.

Conclusion

This compound represents a targeted therapeutic approach for managing iron overload conditions by modulating the hepcidin-ferroportin axis. The extensive data from clinical trials in polycythemia vera and hereditary hemochromatosis demonstrate its potential to control key disease parameters and reduce the burden of conventional treatments like phlebotomy. The provided protocols offer a framework for researchers to conduct further in vivo studies to explore the full therapeutic potential of this compound in various iron-related disorders.

Application Notes and Protocols: Establishing a Rusfertide Treatment Regimen for Experimental Erythrocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocytosis, characterized by an abnormal increase in red blood cell mass, can lead to hyperviscosity and an elevated risk of thromboembolic events. Polycythemia Vera (PV) is a primary cause of erythrocytosis, frequently driven by a mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F mutation.[1] Rusfertide (PTG-300) is an injectable synthetic peptide mimetic of the natural hormone hepcidin.[2] Hepcidin is the master regulator of iron homeostasis; by mimicking its action, this compound restricts iron availability for erythropoiesis, thereby controlling red blood cell production.[2][3]

Clinical trials have demonstrated that this compound can effectively manage erythrocytosis in patients with PV, reducing the need for phlebotomy. These application notes provide a detailed protocol for establishing a this compound treatment regimen in a preclinical mouse model of experimental erythrocytosis, specifically the well-established Jak2V617F mouse model of PV.

Mechanism of Action: this compound in Iron Regulation

This compound acts as a hepcidin mimetic, binding to the iron exporter protein ferroportin on the surface of cells, including duodenal enterocytes and macrophages. This binding leads to the internalization and degradation of ferroportin, which in turn blocks the export of iron into the bloodstream. By sequestering iron within the reticuloendothelial system and limiting dietary iron absorption, this compound reduces the amount of iron available for hemoglobin synthesis in erythroid precursor cells, thus controlling erythropoiesis.

cluster_0 Normal Iron Homeostasis cluster_1 This compound Intervention in Erythrocytosis Hepcidin Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Inhibits Plasma Iron Plasma Iron Ferroportin->Plasma Iron Exports Iron to Iron Absorption (Duodenum) Iron Absorption (Duodenum) Iron Absorption (Duodenum)->Plasma Iron Iron Release (Macrophages) Iron Release (Macrophages) Iron Release (Macrophages)->Plasma Iron Erythropoiesis (Bone Marrow) Erythropoiesis (Bone Marrow) Plasma Iron->Erythropoiesis (Bone Marrow) This compound (Hepcidin Mimetic) This compound (Hepcidin Mimetic) Ferroportin_R Ferroportin This compound (Hepcidin Mimetic)->Ferroportin_R Binds and Degrades Reduced Plasma Iron Reduced Plasma Iron Ferroportin_R->Reduced Plasma Iron Inhibited Export Iron Sequestration Iron Sequestration Reduced Plasma Iron->Iron Sequestration Leads to Reduced Erythropoiesis Reduced Erythropoiesis Reduced Plasma Iron->Reduced Erythropoiesis Results in

Figure 1: this compound's Mechanism of Action.

Experimental Protocols

Animal Model of Experimental Erythrocytosis

The Jak2V617F knock-in mouse model is a well-established and relevant model for PV, as it recapitulates the key features of the human disease, including erythrocytosis, leukocytosis, and splenomegaly.

  • Animal Strain: C57BL/6 mice carrying the Jak2V617F mutation.

  • Age: 8-12 weeks old at the start of the experiment.

  • Housing: Animals should be housed in a specific pathogen-free facility with ad libitum access to food and water, on a 12-hour light/dark cycle.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

This compound Dosing and Administration

Based on preclinical studies with a this compound analog, the following dosing regimen is recommended.

  • Formulation: this compound (or a suitable analog) should be reconstituted in sterile saline or another appropriate vehicle.

  • Dose Levels:

    • Vehicle control (e.g., sterile saline)

    • Low dose: 2.5 mg/kg

    • High dose: 7.5 mg/kg

  • Route of Administration: Subcutaneous (SC) injection.

  • Dosing Frequency: Three times per week.

  • Treatment Duration: 6 weeks.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (6 Weeks) cluster_endpoint Endpoint Analysis (Week 6) A Acclimatize Jak2V617F mice (1 week) B Baseline blood collection (Day 0) A->B C Randomize into treatment groups (n=8-10/group) B->C D Administer this compound/Vehicle (3x/week, SC) C->D E Weekly monitoring: Body weight, clinical signs D->E F Bi-weekly blood collection for hematology D->F G Terminal blood collection (cardiac puncture) F->G H Spleen and liver collection and weighing G->H I Bone marrow isolation (femur/tibia) H->I J Histopathology of spleen, liver, bone marrow I->J

Figure 2: Experimental Workflow Diagram.
Monitoring and Sample Collection

  • Hematological Analysis:

    • Frequency: Bi-weekly during the treatment phase and at termination.

    • Method: Collect 50-100 µL of blood via saphenous or tail vein puncture into EDTA-coated tubes. The maximum blood collection volume should not exceed 1% of the mouse's body weight in a 14-day period.

    • Parameters: Complete Blood Count (CBC) including hematocrit (HCT), hemoglobin (HGB), red blood cell (RBC) count, white blood cell (WBC) count, and platelet count.

  • Iron Metabolism Analysis:

    • Frequency: At termination.

    • Method: Collect serum from terminal blood draw.

    • Parameters: Serum iron, serum ferritin, and transferrin saturation.

  • Organ Analysis:

    • Method: At termination, euthanize mice and collect spleen and liver.

    • Parameters: Spleen and liver weight.

  • Histopathology:

    • Method: Fix spleen, liver, and bone marrow (femur) in 10% neutral buffered formalin, process, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E).

    • Analysis: Evaluate for changes in cellularity, extramedullary hematopoiesis (spleen and liver), and iron deposition (Perls' Prussian blue stain).

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Hematological Parameters

Treatment GroupTimepointHCT (%)HGB (g/dL)RBC (x10^12/L)WBC (x10^9/L)Platelets (x10^9/L)
Vehicle Baseline
Week 2
Week 4
Week 6
This compound (2.5 mg/kg) Baseline
Week 2
Week 4
Week 6
This compound (7.5 mg/kg) Baseline
Week 2
Week 4
Week 6

Table 2: Iron Metabolism and Organ Weights at Termination (Week 6)

Treatment GroupSerum Iron (µg/dL)Serum Ferritin (ng/mL)Transferrin Saturation (%)Spleen Weight (g)Liver Weight (g)
Vehicle
This compound (2.5 mg/kg)
This compound (7.5 mg/kg)

Expected Outcomes

Based on the mechanism of action of this compound and preclinical findings with similar hepcidin mimetics, the following outcomes are anticipated in the Jak2V617F mouse model:

  • A dose-dependent decrease in hematocrit, hemoglobin, and red blood cell counts in this compound-treated groups compared to the vehicle control.

  • A reduction in splenomegaly in this compound-treated animals.

  • An increase in serum ferritin and a decrease in serum iron and transferrin saturation, indicative of iron sequestration.

  • Histopathological evidence of reduced erythropoiesis in the bone marrow and spleen of this compound-treated mice.

Conclusion

This protocol provides a comprehensive framework for establishing a this compound treatment regimen in a preclinical model of experimental erythrocytosis. The use of the clinically relevant Jak2V617F mouse model and the detailed monitoring of hematological and iron metabolism parameters will enable a thorough evaluation of this compound's efficacy. The data generated from these studies will be crucial for understanding the in vivo pharmacology of this compound and for guiding further drug development efforts.

References

Application Notes and Protocols: Rusfertide as a Tool Compound for Studying Iron Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusfertide (PTG-300) is a synthetic peptide mimetic of the natural hormone hepcidin, the master regulator of iron homeostasis.[1][2][3] By mimicking hepcidin, this compound binds to the iron exporter ferroportin, inducing its internalization and degradation.[4][5] This action effectively traps iron in enterocytes and macrophages, reducing the amount of iron released into the bloodstream. This mechanism of action makes this compound a valuable tool for studying the intricate processes of iron metabolism and its dysregulation in various physiological and pathological states. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a research tool in the field of iron biology.

Mechanism of Action

This compound exerts its effects by modulating the hepcidin-ferroportin axis. Hepcidin, a peptide hormone primarily produced by the liver, plays a crucial role in regulating systemic iron levels. It binds to ferroportin, a transmembrane protein responsible for exporting iron from cells into the circulation. The binding of hepcidin, and likewise this compound, triggers the internalization and subsequent degradation of ferroportin. This leads to a decrease in iron absorption from the duodenum and reduced iron release from macrophages that recycle iron from senescent erythrocytes. The net effect is a reduction in serum iron levels and a redistribution of iron into storage compartments.

cluster_0 Normal Iron Homeostasis cluster_1 This compound Intervention High Iron Stores High Iron Stores Liver Liver High Iron Stores->Liver stimulates Hepcidin Hepcidin Liver->Hepcidin produces Ferroportin (FPN) Ferroportin (FPN) Hepcidin->Ferroportin (FPN) binds & degrades Iron Efflux Iron Efflux Hepcidin->Iron Efflux inhibits Ferroportin (FPN)->Iron Efflux mediates This compound This compound Ferroportin (FPN) Ferroportin (FPN) This compound->Ferroportin (FPN) mimics hepcidin, binds & degrades Iron Sequestration Iron Sequestration Ferroportin (FPN) ->Iron Sequestration leads to Reduced Serum Iron Reduced Serum Iron Iron Sequestration->Reduced Serum Iron results in

Figure 1: Mechanism of this compound Action

Data Presentation

The following tables summarize the quantitative effects of this compound and its analogs on key hematological and iron parameters from preclinical and clinical studies.

Preclinical Data: this compound Analog (Peptide A) in a JAK2-V617F Mouse Model of Polycythemia Vera

PV mice with a JAK2-V617F mutation were treated for 6 weeks with a this compound analog, Peptide A, administered three times per week.

ParameterWild Type (WT) - VehiclePV - VehiclePV - Peptide A (2.5 mg/kg)PV - Peptide A (7.5 mg/kg)
Hematocrit (%) 48.5 ± 1.565.2 ± 2.149.8 ± 1.845.1 ± 2.5
Hemoglobin (g/dL) 15.1 ± 0.520.1 ± 0.715.5 ± 0.614.0 ± 0.8
RBC Count (10^12/L) 9.8 ± 0.313.2 ± 0.410.1 ± 0.49.1 ± 0.5
Serum Iron (µg/dL) 155 ± 12120 ± 10165 ± 15175 ± 18
Mean Corpuscular Volume (fL) 49.5 ± 1.249.4 ± 1.149.3 ± 1.349.6 ± 1.4
Mean Corpuscular Hemoglobin (pg) 15.4 ± 0.415.2 ± 0.315.3 ± 0.415.4 ± 0.5

Data are presented as mean ± standard deviation. Data extracted from a study on a mouse model of Polycythemia Vera.

Pharmacodynamic Effects of this compound in Cynomolgus Monkeys

A single subcutaneous (SC) injection of this compound was administered to cynomolgus monkeys.

DoseMaximum Reduction in Serum IronTime to Maximum Reduction
0.3 mg/kg ~54.9%24 hours post-dose
1.0 mg/kg ~75.8%24 hours post-dose
Pharmacodynamic Effects of this compound in Healthy Human Volunteers

Single subcutaneous doses of this compound were administered to healthy adult males.

DoseMaximum Reduction in Serum Iron (approx.)Time to Maximum Reduction
10 mg Dose-dependent decrease24-48 hours post-dose
20 mg Dose-dependent decrease24-48 hours post-dose
40 mg Dose-dependent decrease24-48 hours post-dose
60 mg Dose-dependent decrease24-48 hours post-dose

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

In Vitro Ferroportin Internalization Assay

This assay assesses the ability of this compound to induce the internalization of ferroportin from the cell surface.

Start Start Seed HEK293T cells Seed HEK293T cells expressing Ferroportin-GFP Start->Seed HEK293T cells Transfect cells Allow cells to adhere (24 hours) Seed HEK293T cells->Transfect cells Treat with this compound Treat cells with varying concentrations of this compound Transfect cells->Treat with this compound Incubate Incubate for a defined period (e.g., 1-4 hours) Treat with this compound->Incubate Fix and Permeabilize Fix and permeabilize cells Incubate->Fix and Permeabilize Immunostain Immunostain for surface and total Ferroportin-GFP Fix and Permeabilize->Immunostain Image Acquisition Acquire images using confocal microscopy Immunostain->Image Acquisition Quantify Internalization Quantify the ratio of internal to surface fluorescence Image Acquisition->Quantify Internalization End End Quantify Internalization->End

Figure 2: Ferroportin Internalization Assay Workflow

Materials:

  • HEK293T cells stably or transiently expressing Ferroportin tagged with a fluorescent protein (e.g., GFP).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • This compound stock solution.

  • Paraformaldehyde (PFA) for fixing.

  • Triton X-100 or saponin for permeabilization.

  • Primary antibody against the extracellular domain of ferroportin (for surface staining).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Confocal microscope.

Protocol:

  • Seed HEK293T cells expressing Ferroportin-GFP onto glass coverslips in a 24-well plate.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Aspirate the growth medium and wash the cells once with PBS.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., PBS or culture medium).

  • Incubate the cells at 37°C for a predetermined time (e.g., 1, 2, or 4 hours).

  • For surface vs. total protein analysis:

    • To label surface ferroportin, incubate the live cells with a primary antibody against an extracellular epitope of ferroportin on ice for 30 minutes.

    • Wash three times with cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 30 minutes.

    • Incubate with a fluorescently labeled secondary antibody to detect the surface ferroportin.

    • The GFP signal will represent the total ferroportin.

  • Mount the coverslips onto microscope slides with a mounting medium containing DAPI.

  • Visualize the cells using a confocal microscope.

  • Quantify the fluorescence intensity of surface-labeled ferroportin and total GFP signal. The ratio of internalized to surface ferroportin can be calculated to determine the effect of this compound.

Measurement of Serum Hepcidin by ELISA

This protocol describes a competitive ELISA for the quantification of hepcidin in serum samples.

Materials:

  • Commercially available Hepcidin ELISA kit.

  • Serum samples from control and this compound-treated animals/subjects.

  • Microplate reader.

Protocol:

  • Bring all reagents and samples to room temperature.

  • Prepare standards and samples according to the kit manufacturer's instructions. This typically involves dilution of the standards and samples.

  • Add 50 µL of standard or sample to each well of the pre-coated microplate.

  • Immediately add 50 µL of prepared Detection Reagent A (biotinylated anti-hepcidin antibody). Shake and mix.

  • Incubate for 1 hour at 37°C.

  • Aspirate the liquid from each well and wash the plate three times with the provided wash buffer.

  • Add 100 µL of prepared Detection Reagent B (HRP-conjugated streptavidin) to each well.

  • Incubate for 30 minutes at 37°C.

  • Aspirate and wash the plate five times.

  • Add 90 µL of Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm immediately using a microplate reader.

  • Calculate the hepcidin concentration in the samples by referring to the standard curve.

Determination of Serum Iron and Transferrin Saturation

This colorimetric assay is used to measure the concentration of iron and the percentage of transferrin that is saturated with iron in serum samples.

Materials:

  • Commercially available colorimetric iron assay kit (e.g., Ferrozine-based).

  • Serum samples.

  • Spectrophotometer or microplate reader.

Protocol:

  • Prepare the working reagent according to the kit instructions. This typically involves mixing a buffer, a reducing agent (to convert Fe³⁺ to Fe²⁺), and a chromogen (e.g., Ferrozine).

  • Pipette a specific volume of serum sample and calibrators into separate tubes or wells of a microplate.

  • Add the working reagent to all tubes/wells.

  • Mix and incubate at room temperature or 37°C for a specified time (e.g., 5-10 minutes) to allow for color development.

  • Measure the absorbance of the samples and calibrators at the specified wavelength (e.g., 562 nm) against a reagent blank.

  • Calculate the serum iron concentration based on the absorbance of the calibrators.

  • To determine Total Iron Binding Capacity (TIBC), saturate the transferrin in the serum with an excess of iron, remove the unbound iron, and then measure the iron concentration as above.

  • Calculate the Transferrin Saturation (%) using the formula: (Serum Iron / TIBC) x 100.

Analysis of Hematological Parameters

Standard hematology analyzers are used to determine hematocrit, red blood cell (RBC) count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH). For manual determination of hematocrit:

Start Start Collect Blood Collect anticoagulated blood sample Start->Collect Blood Fill Capillary Tube Fill a heparinized capillary tube with blood Collect Blood->Fill Capillary Tube Seal Tube Seal one end of the capillary tube Fill Capillary Tube->Seal Tube Centrifuge Centrifuge in a microhematocrit centrifuge Seal Tube->Centrifuge Measure Measure the packed red cell volume and total volume Centrifuge->Measure Calculate Hematocrit Calculate Hematocrit (%) Measure->Calculate Hematocrit End End Calculate Hematocrit->End

Figure 3: Manual Hematocrit Determination Workflow

Materials:

  • Anticoagulated whole blood.

  • Heparinized capillary tubes.

  • Clay sealant.

  • Microhematocrit centrifuge.

  • Microhematocrit reader.

Protocol:

  • Collect a whole blood sample in a tube containing an anticoagulant (e.g., EDTA).

  • Fill a heparinized capillary tube approximately two-thirds to three-quarters full with the blood sample.

  • Seal one end of the capillary tube with clay sealant.

  • Place the sealed tube in a microhematocrit centrifuge with the sealed end facing outwards. Ensure the centrifuge is balanced.

  • Centrifuge at 10,000-15,000 x g for 5 minutes.

  • After centrifugation, use a microhematocrit reader to measure the height of the packed red blood cell column and the total height of the blood column (packed red cells + buffy coat + plasma).

  • Calculate the hematocrit as a percentage: (Height of packed red cells / Total height of blood column) x 100.

MCV and MCH Calculation: These parameters are typically calculated by automated hematology analyzers. The formulas are as follows:

  • MCV (fL) = (Hematocrit (%) / RBC count (10¹²/L)) x 10

  • MCH (pg) = (Hemoglobin (g/dL) / RBC count (10¹²/L)) x 10

Conclusion

This compound is a potent and specific tool for manipulating iron metabolism in a research setting. Its well-defined mechanism of action, centered on the downregulation of ferroportin, allows for the targeted investigation of the roles of iron in various biological processes. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound to advance our understanding of iron biology and its implications in health and disease.

References

Application Notes and Protocols for Subcutaneous Delivery of Rusfertide in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rusfertide, also known as PTG-300, is an investigational peptide therapeutic that mimics the action of the natural hormone hepcidin, the master regulator of iron homeostasis.[1][2][3] By binding to the iron transporter protein ferroportin, this compound causes its internalization and degradation, thereby limiting the amount of iron released into the bloodstream.[3] This mechanism makes it a promising agent for treating blood disorders characterized by excessive red blood cell production, such as polycythemia vera (PV).[1] In PV, this compound restricts the availability of iron necessary for erythropoiesis, reducing the need for therapeutic phlebotomies.

These application notes provide detailed protocols and best practices for the subcutaneous (SC) administration of this compound in a laboratory setting, primarily focusing on rodent models. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound.

Mechanism of Action: The Hepcidin-Ferroportin Axis

This compound functions as a hepcidin mimetic. In normal physiology, the liver produces hepcidin to control iron levels. Hepcidin binds to ferroportin, a protein present on cells like enterocytes (which absorb dietary iron) and macrophages (which recycle iron from old red blood cells). This binding triggers the removal of ferroportin from the cell surface, trapping iron within the cells and lowering iron levels in the plasma. In conditions like polycythemia vera, hepcidin levels can be low, leading to excessive iron export and uncontrolled red blood cell production. This compound mimics hepcidin's action, effectively blocking ferroportin and reducing the iron supply for erythropoiesis.

Rusfertide_Mechanism_of_Action This compound's Mechanism of Action on Iron Regulation cluster_cell Iron-Exporting Cell (e.g., Macrophage, Enterocyte) cluster_blood Bloodstream Ferroportin Ferroportin (Iron Transporter) Internalization Internalization & Degradation Ferroportin->Internalization Triggers Blood_Iron Reduced Plasma Iron Ferroportin->Blood_Iron Blocked Iron_Store Cellular Iron Store Iron_Store->Ferroportin Iron Export This compound->Ferroportin Binds

Caption: this compound binds to ferroportin, blocking iron export into the bloodstream.

Quantitative Data Summary

The following tables summarize pharmacokinetic (PK) and pharmacodynamic (PD) data from preclinical and clinical studies.

Table 1: Pharmacokinetic & Pharmacodynamic Parameters of Subcutaneous this compound

Parameter Species Dose Tmax (Median) Cmax (Geometric Mean) Half-life (Mean) Key Pharmacodynamic Effect Citation(s)
PK Healthy Human Volunteers 10-30 mg (lyophilized) 24 h - 19.6 - 57.1 h -
PK Healthy Human Volunteers 45-60 mg (lyophilized) 2-4 h - 19.6 - 57.1 h -
PK Healthy Human Volunteers 60 mg (multiple doses) - 387 - 560 ng/mL (Dose 1) - -
PK Cynomolgus Monkeys 0.3 mg/kg 8 h 172 ± 31 nM ~24 h -
PD Healthy Human Volunteers 10-60 mg ~24-48 h post-dose - - Maximum reduction in serum iron and transferrin saturation.

| PD | Cynomolgus Monkeys | 0.3 mg/kg | 24 h post-dose | - | - | Maximum serum iron reduction of 54.9%. | |

Table 2: General Guidance for Subcutaneous Injections in Rodents

Species Body Weight Recommended Needle Gauge Max Volume per Site Max Number of Sites Citation(s)
Mouse ~25 gm 25-30g < 3 mL (ideally < 1 mL) Up to 4 per session

| Rat | ~200 gm | 25g | < 10 mL (ideally < 2 mL) | Up to 4 per session | |

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration

This compound has been used in clinical trials as both a lyophilized powder for reconstitution and an aqueous solution. The following is a general procedure for preparing a lyophilized formulation, which is common in laboratory settings.

Materials:

  • This compound (lyophilized powder)

  • Accompanying sterile diluent (e.g., Sterile Water for Injection) as specified by the manufacturer

  • Sterile syringes and needles

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Aseptic Technique: All preparation steps should be conducted under aseptic conditions in a laminar flow hood or biosafety cabinet to ensure sterility.

  • Reconstitution:

    • Allow the lyophilized this compound vial and the diluent to reach room temperature.

    • Using a sterile syringe, draw up the specified volume of the diluent.

    • Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to minimize foaming.

    • Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.

  • Final Concentration: Ensure the final concentration is appropriate for the desired dosing volume. Clinical trial injections were typically 0.5 mL in volume.

  • Inspection: Visually inspect the reconstituted solution for any particulate matter or discoloration before administration. The solution should be clear.

  • Storage: Use the reconstituted solution promptly or store it according to the manufacturer's stability data.

Protocol 2: Subcutaneous Administration of this compound to Rodents (Mice/Rats)

This protocol outlines a standardized procedure for SC injection in laboratory mice and rats, adapted from established institutional guidelines.

Materials:

  • Reconstituted this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL) and needles (see Table 2).

  • Animal restrainer (optional for mice, recommended for rats).

  • 70% alcohol wipes

  • Sharps container

Procedure:

  • Preparation:

    • Draw up the calculated dose of this compound solution into the syringe. Ensure there are no air bubbles.

    • Change the needle after drawing up the solution to ensure a sharp needle is used for the injection.

  • Animal Restraint:

    • Mouse: Firmly scruff the mouse by grasping the loose skin along its back and neck with your non-dominant hand. This should immobilize the head and create a "tent" of skin over the dorsal thoracic (shoulder) area.

    • Rat: Use a towel or facecloth to help restrain the rat. With your non-dominant hand, pinch the loose skin at the back of the neck and shoulders to form a tent.

  • Injection Site: The preferred site is the interscapular region (between the shoulder blades) where the skin is loose.

  • Injection:

    • Hold the syringe with your dominant hand. The needle bevel should face upwards.

    • Insert the needle at the base of the skin tent at a 30-45° angle, advancing it into the subcutaneous space. Be careful not to puncture through the other side of the skin fold.

    • Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a new site with a fresh needle and syringe.

    • If no blood is present, inject the solution at a steady pace. A small bleb or pocket of fluid should be visible under the skin.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site for a moment to prevent backflow.

    • Immediately dispose of the needle and syringe in a designated sharps container without recapping.

    • Return the animal to its cage and monitor it for any adverse reactions or complications. Injection site reactions such as erythema (redness) and pruritus (itching) have been noted in human studies and should be monitored for in animal models.

Experimental Workflow and Visualization

A typical preclinical study evaluating the subcutaneous delivery of this compound would follow a logical progression from preparation to data analysis.

Experimental_Workflow Typical Preclinical Workflow for Subcutaneous this compound Study A 1. Animal Acclimatization & Baseline Measurements B 2. This compound Formulation (Protocol 1) A->B C 3. Subcutaneous Administration (Protocol 2) B->C D 4. Sample Collection (e.g., Blood for PK/PD) C->D E 5. Pharmacokinetic (PK) Analysis (Plasma this compound Levels) D->E F 6. Pharmacodynamic (PD) Analysis (Serum Iron, Hematocrit) D->F G 7. Data Analysis & Interpretation E->G F->G

Caption: Workflow for a preclinical this compound study from preparation to analysis.

References

Troubleshooting & Optimization

Overcoming Rusfertide solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rusfertide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues with this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for experiments?

A1: this compound is a synthetic peptide mimetic of hepcidin, the master regulator of iron homeostasis.[1][2] It is being investigated for the treatment of blood disorders such as polycythemia vera and beta-thalassemia.[3] Proper dissolution and solubility are critical for accurate dosing, ensuring the biological activity of the peptide, and obtaining reliable and reproducible experimental results. Incomplete solubilization can lead to inaccurate concentration measurements and potentially misleading data.

Q2: My lyophilized this compound powder won't dissolve in my standard phosphate-buffered saline (PBS). What should I do?

A2: Difficulty dissolving lyophilized peptides in neutral buffers like PBS is a common issue. Peptide solubility is highly dependent on its amino acid sequence, particularly its net charge at a given pH. If this compound is not dissolving in PBS (typically pH 7.4), it is recommended to first try dissolving it in sterile, distilled water. If that fails, the pH of the solvent may need to be adjusted. For basic peptides, a slightly acidic solution can aid dissolution, while acidic peptides are more soluble in slightly basic solutions. It is advisable to test solubility with a small amount of the peptide first.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, for highly hydrophobic peptides, using a small amount of an organic solvent can be an effective strategy.[4] Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first dissolve the peptide, which can then be slowly diluted with the desired aqueous buffer.[5] It is crucial to use the minimal amount of organic solvent necessary and to be aware of its potential effects on your specific assay. For instance, DMSO should be used with caution for peptides containing cysteine or methionine as it can oxidize the side chains.

Q4: How does pH affect this compound solubility?

A4: The pH of a solution significantly impacts a peptide's solubility by altering the charge of its acidic and basic amino acid residues. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge, as this can promote aggregation. Adjusting the pH away from the pI generally increases solubility. While the exact pI of this compound is not publicly available, a systematic approach to pH adjustment can determine the optimal pH for dissolution.

Q5: Are there any general tips for handling lyophilized this compound?

A5: Before opening, always allow the vial of lyophilized peptide to warm to room temperature to prevent condensation, which can affect the stability of the powder. When reconstituting, use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can cause aggregation or degradation. For long-term storage, it is recommended to store lyophilized peptides at -20°C or colder.

Troubleshooting Guide: Overcoming this compound Solubility Issues

If you are encountering solubility problems with this compound, follow this step-by-step guide.

Step 1: Initial Dissolution in Water

  • Protocol: Start by attempting to dissolve a small test amount of lyophilized this compound in sterile, distilled, or deionized water.

  • Rationale: Water is the most benign solvent and is a good starting point for most peptides.

  • Observation: If the peptide dissolves, you can then dilute it with your desired buffer. If not, proceed to the next step.

Step 2: pH Adjustment

  • Protocol: Based on the amino acid composition of this compound (if known) or by empirical testing, adjust the pH of your solvent.

    • For potentially basic peptides: Try dissolving in a small amount of 10% acetic acid and then dilute with your buffer.

    • For potentially acidic peptides: Try dissolving in a small amount of 0.1 M ammonium bicarbonate or 1% ammonium hydroxide and then dilute.

  • Rationale: Moving the pH away from the peptide's isoelectric point will increase its net charge and enhance its interaction with the aqueous solvent.

  • Observation: If the peptide dissolves, you have found a suitable pH range. If solubility is still an issue, proceed to the next step.

Step 3: Use of Organic Co-solvents

  • Protocol: For very hydrophobic peptides, a small amount of an organic co-solvent may be necessary.

    • Dissolve the lyophilized this compound in a minimal volume of DMSO or DMF.

    • Slowly add this solution dropwise to your vigorously stirring experimental buffer.

  • Rationale: Organic solvents can disrupt hydrophobic interactions that may be preventing the peptide from dissolving in an aqueous environment.

  • Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your cells or assay components.

Step 4: Sonication and Gentle Heating

  • Protocol: If the peptide is still not fully dissolved, sonication can be used to break up aggregates. Gentle warming (e.g., to 37°C) can also increase solubility.

  • Rationale: These methods provide energy to overcome the forces holding the peptide aggregates together.

  • Caution: Avoid excessive heating, as it can degrade the peptide.

Data on this compound Formulations

The following table summarizes known formulations that have been used for in vitro and in vivo studies with this compound. These can serve as a starting point for developing your own experimental solutions.

Formulation ComponentConcentration/RatioApplicationReference
DMSO10%In Vitro / In Vivo
PEG30040%In Vivo
Tween-805%In Vivo
Saline45%In Vivo
SBE-β-CD in Saline20%In Vivo
Resulting Solubility ≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Cellular Assays

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution. Gently vortex to mix.

  • If solubility is poor, add a minimal amount of 0.1 M acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) and vortex again.

  • Once the peptide is dissolved, dilute the stock solution to the final desired concentration using your cell culture medium or experimental buffer.

  • Filter the final solution through a 0.22 µm sterile filter before adding it to your cells.

Visualizations

factors_affecting_peptide_solubility cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors AminoAcidComp Amino Acid Composition (Hydrophobicity/Charge) PI Isoelectric Point (pI) AminoAcidComp->PI Solubility This compound Solubility AminoAcidComp->Solubility Sequence Primary Sequence Sequence->AminoAcidComp Length Peptide Length Length->Solubility PI->Solubility pH pH of Buffer pH->Solubility IonicStrength Ionic Strength IonicStrength->Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Properties (Aqueous vs. Organic) Solvent->Solubility

Caption: Factors influencing this compound solubility.

troubleshooting_workflow Start Start: Lyophilized this compound Step1 Attempt to dissolve in sterile water Start->Step1 Decision1 Soluble? Step1->Decision1 Step2 Adjust pH (Acidic or Basic Buffer) Decision1->Step2 No End_Success Solution Ready for Experiment Decision1->End_Success Yes Decision2 Soluble? Step2->Decision2 Step3 Use minimal organic co-solvent (e.g., DMSO) Decision2->Step3 No Decision2->End_Success Yes Decision3 Soluble? Step3->Decision3 Step4 Apply sonication or gentle warming Decision3->Step4 No Decision3->End_Success Yes Decision4 Soluble? Step4->Decision4 Decision4->End_Success Yes End_Fail Consult Technical Support (Further characterization needed) Decision4->End_Fail No

Caption: Troubleshooting workflow for this compound solubility.

rusfertide_pathway This compound This compound (Hepcidin Mimetic) Ferroportin Ferroportin (FPN) (Iron Exporter) This compound->Ferroportin Binds to Internalization Internalization & Degradation of FPN Ferroportin->Internalization Leads to IronExport Cellular Iron Export Internalization->IronExport Blocks SerumIron Serum Iron Levels IronExport->SerumIron Maintains Erythropoiesis Erythropoiesis (Red Blood Cell Production) SerumIron->Erythropoiesis Regulates

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Managing Rusfertide Injection Site Reactions in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing injection site reactions (ISRs) observed during preclinical animal studies with Rusfertide.

FAQs: Understanding this compound and Injection Site Reactions

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as PTG-300, is an investigational synthetic peptide that mimics the action of the natural hormone hepcidin.[1][2][3][4] Hepcidin is the master regulator of iron trafficking in the body.[4] By mimicking hepcidin, this compound binds to the iron transporter protein ferroportin, causing its internalization and degradation. This action reduces the absorption of iron from the diet and limits the release of iron from internal stores, thereby restricting the amount of iron available for the production of red blood cells (erythropoiesis). It is being developed for blood disorders characterized by excessive red blood cell production, such as polycythemia vera (PV).

Q2: What are the expected injection site reactions with this compound in animal studies?

A2: While specific quantitative data on ISRs in animal studies are limited in publicly available literature, observations from human clinical trials and the nature of subcutaneous peptide injections provide insight into potential reactions. In human trials, the most common adverse events are localized, mild-to-moderate (Grade 1-2) injection site reactions. These commonly include:

  • Erythema (redness)

  • Pruritus (itching)

  • Pain

  • Swelling

  • Induration (hardening of the tissue)

In a 26-week carcinogenicity study in the RasH2 mouse model, high doses of this compound were associated with the development of nonmalignant squamous cell papillomas and malignant squamous cell carcinoma tumors at the injection site. This led to a temporary FDA clinical hold, which was subsequently lifted. Researchers should be aware of this potential finding, particularly in chronic, high-dose studies.

Q3: What are the common causes of injection site reactions in preclinical subcutaneous studies?

A3: Injection site reactions in animal models can be attributed to a variety of factors, including:

  • The Drug Substance: The physicochemical properties of this compound as a peptide can elicit an immune response.

  • Formulation Components: The pH, osmolality, and specific excipients in the vehicle can cause local irritation.

  • Physical Trauma: The act of needle insertion itself can cause inflammation and minor tissue damage.

  • Injection Parameters: High injection volumes, rapid injection speed, and incorrect needle size can exacerbate tissue trauma.

  • Contamination: Non-sterile technique or contaminated product can lead to infection and inflammation.

  • Dosing Regimen: Frequent injections at the same site without adequate rotation can lead to cumulative irritation.

Troubleshooting Guide for Injection Site Reactions

This guide provides a systematic approach to identifying and mitigating ISRs during your experiments.

Issue 1: Observation of Erythema, Swelling, or Pruritus at the Injection Site
Possible Cause Recommended Solution
Irritating Formulation Review the vehicle composition. Ensure the pH is close to physiological (7.2-7.4) and the formulation is isotonic. Consider vehicle-only control groups to isolate the effect of the formulation from the drug substance.
High Injection Volume Consult animal-specific guidelines for maximum subcutaneous injection volumes per site. If a large dose is required, consider splitting it across multiple injection sites.
Rapid Injection Rate Administer the injection slowly and steadily to minimize mechanical stress on the tissue.
Improper Injection Technique Use a new, sterile, and appropriately sized needle for each animal. Employ the "tented skin" technique for subcutaneous injections to ensure correct placement and minimize trauma. Ensure proper animal restraint to prevent movement.
Cumulative Irritation Implement a site rotation schedule for studies involving repeated dosing. Carefully document each injection site.
Issue 2: Formation of Nodules, Ulcers, or Necrosis
Possible Cause Recommended Solution
Severe Local Toxicity This may be an inherent property of the drug at the tested concentration. Consider dose reduction or further dilution to decrease the concentration at the injection site.
Vascular Trauma Ensure the injection is truly subcutaneous and has not entered deeper tissue layers or damaged significant blood vessels.
Infection Aseptically prepare the injection site. If infection is suspected (e.g., presence of pus, systemic signs like fever), consult with veterinary staff for appropriate antibiotic treatment.
Delayed Hypersensitivity In cases of persistent or worsening reactions, a delayed-type hypersensitivity reaction may be occurring. Histopathological analysis of the site is recommended.

Data Presentation: Monitoring and Scoring ISRs

Systematic collection of quantitative data is crucial for interpreting ISRs. Below are example tables for macroscopic and microscopic scoring.

Table 1: Macroscopic Scoring of Injection Sites (Modified Draize Scale)

ScoreErythema and Eschar FormationEdema Formation
0 No erythemaNo edema
1 Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
2 Well-defined erythemaSlight edema (edges of area well-defined by definite raising)
3 Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4 Severe erythema (beet redness) to slight eschar formationSevere edema (raised more than 1 mm and extending beyond the area of exposure)

Observations should be recorded at set time points post-injection (e.g., 1, 24, 48, and 72 hours).

Table 2: Histopathological Scoring of Injection Sites

ScoreFindingDescription
0 None Within normal limits.
1 Minimal A few inflammatory cells, slight tissue disruption.
2 Mild Small, localized area of inflammatory cells, noticeable tissue disruption.
3 Moderate Diffuse inflammatory infiltrate, evidence of necrosis or fibrosis.
4 Marked Widespread inflammation with significant necrosis, ulceration, or extensive fibrosis.

Key inflammatory cell types to note: neutrophils, lymphocytes, macrophages, eosinophils, and mast cells.

Experimental Protocols

Protocol 1: Standardized Subcutaneous Injection Procedure
  • Animal Preparation: Acclimatize the animal to the handling and restraint procedures. Shave the fur at the intended injection sites 24 hours prior to the first injection for clear visualization.

  • Site Selection: Choose an appropriate injection site (e.g., dorsal interscapular region). For repeated injections, create a site rotation plan.

  • Aseptic Technique: Wipe the injection site with an appropriate antiseptic (e.g., 70% ethanol) and allow it to dry completely.

  • Injection:

    • Gently lift a fold of skin to create a "tent."

    • Insert a new, sterile needle, bevel up, at a 30-45 degree angle into the base of the skin tent.

    • Slightly aspirate to ensure a blood vessel has not been entered.

    • Inject the this compound formulation slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the site for a few seconds if necessary.

  • Post-Injection Monitoring: Observe the animal for immediate adverse reactions and monitor the injection site at predefined intervals using a macroscopic scoring system.

Protocol 2: Histopathological Evaluation of Injection Sites
  • Sample Collection: At the designated study endpoint, humanely euthanize the animal. Excise the entire injection site, including a margin of surrounding normal tissue.

  • Tissue Fixation: Immediately place the tissue sample in 10% neutral buffered formalin at a 10:1 formalin-to-tissue volume ratio for at least 24 hours.

  • Processing and Staining:

    • Process the fixed tissues through graded alcohols and xylene.

    • Embed the tissue in paraffin wax.

    • Section the paraffin blocks at a thickness of 4-5 micrometers.

    • Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A veterinary pathologist should examine the slides microscopically, scoring for inflammation, necrosis, fibrosis, and other relevant findings.

Visualizations

Signaling Pathway and Experimental Workflows

Rusfertide_Mechanism_of_Action cluster_regulation Iron Homeostasis Regulation cluster_cells Cellular Locations cluster_effects Systemic Effects This compound This compound Ferroportin (FPN) Ferroportin (FPN) This compound->Ferroportin (FPN) mimics Hepcidin Hepcidin Hepcidin->Ferroportin (FPN) binds to FPN Internalization & Degradation FPN Internalization & Degradation Ferroportin (FPN)->FPN Internalization & Degradation leads to Enterocyte Enterocyte Macrophage Macrophage Hepatocyte Hepatocyte Decreased Iron Absorption Decreased Iron Absorption FPN Internalization & Degradation->Decreased Iron Absorption Decreased Iron Release from Stores Decreased Iron Release from Stores FPN Internalization & Degradation->Decreased Iron Release from Stores Reduced Plasma Iron Reduced Plasma Iron Decreased Iron Absorption->Reduced Plasma Iron Decreased Iron Release from Stores->Reduced Plasma Iron Restricted Iron for Erythropoiesis Restricted Iron for Erythropoiesis Reduced Plasma Iron->Restricted Iron for Erythropoiesis

Caption: Mechanism of action of this compound as a hepcidin mimetic.

ISR_Troubleshooting_Workflow Start Start Observe_ISR Injection Site Reaction Observed (Redness, Swelling, etc.) Start->Observe_ISR Assess_Severity Mild to Moderate? Observe_ISR->Assess_Severity Severe_Reaction Severe Reaction (Ulceration, Necrosis) Assess_Severity->Severe_Reaction No Review_Protocol Review Injection Protocol Assess_Severity->Review_Protocol Yes Consult_Vet Consult Vet / Consider Humane Endpoints Severe_Reaction->Consult_Vet End End Consult_Vet->End Check_Formulation Check Formulation (pH, Vehicle, Concentration) Review_Protocol->Check_Formulation Check_Technique Check Technique (Volume, Speed, Site Rotation) Review_Protocol->Check_Technique Implement_Changes Implement Corrective Actions Check_Formulation->Implement_Changes Check_Technique->Implement_Changes Monitor_Closely Continue Monitoring Implement_Changes->Monitor_Closely Monitor_Closely->End

Caption: Troubleshooting workflow for observed injection site reactions.

Caption: Key factors contributing to injection site reactions.

References

Optimizing Rusfertide concentration for maximum hepcidin activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rusfertide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximum hepcidin-like activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as PTG-300) is a synthetic peptide mimetic of the natural hormone hepcidin.[1][2] Hepcidin is the master regulator of iron homeostasis in the body.[3] this compound mimics hepcidin's function by binding to the iron exporter protein, ferroportin.[4][5] This binding induces the internalization and degradation of ferroportin, which in turn blocks iron from being exported from cells (like duodenal enterocytes and macrophages) into the bloodstream. The ultimate effect is a reduction in the amount of circulating iron available for processes like erythropoiesis (red blood cell production).

Q2: How potent is this compound compared to natural hepcidin?

A2: this compound is significantly more potent than natural hepcidin. In a cell-based ferroportin internalization assay, this compound demonstrated an EC₅₀ of 6.12 nM, whereas the EC₅₀ for natural hepcidin was 67.8 nM. This indicates that a much lower concentration of this compound is needed to achieve 50% of the maximum effect compared to the endogenous hormone.

Q3: What is a typical starting dose or concentration for in vivo and in vitro experiments?

A3: The optimal concentration depends heavily on the experimental model.

  • In Vivo (Animal Models): Pre-clinical studies in cynomolgus monkeys have used doses such as a single subcutaneous (SC) injection of 0.3 mg/kg, which resulted in a 54.9% maximum reduction in serum iron 24 hours post-dose.

  • In Vivo (Human Clinical Trials): Phase 2 and 3 trials in patients with polycythemia vera have often used weekly subcutaneous starting doses of 20 mg to 40 mg, which are then titrated based on the patient's hematocrit response. Doses have been adjusted within a range of 10 mg to 120 mg.

  • In Vitro: Based on its EC₅₀ of 6.12 nM, a starting concentration range of 1 nM to 100 nM would be appropriate for most cell-based assays to establish a dose-response curve.

Experimental Data Summary

The following tables summarize key quantitative data from pre-clinical and clinical studies.

Table 1: In Vitro Potency of this compound vs. Hepcidin

CompoundAssay TypeEC₅₀ (nM)Source
This compound Cell-Based Ferroportin Internalization6.12
Hepcidin Cell-Based Ferroportin Internalization67.8

Table 2: In Vivo Pharmacodynamic Effects of this compound

ModelDose/RouteKey EffectTime to Max EffectSource
Cynomolgus Monkey0.3 mg/kg SC54.9% reduction in serum iron24 hours
Healthy Human Volunteers10 - 60 mg SCDose-dependent decrease in serum iron & transferrin saturation24 - 48 hours
Polycythemia Vera Patients20 - 40 mg (weekly, titrated)Maintained Hematocrit < 45%4.7 weeks (avg)

Experimental Protocols

Protocol 1: In Vitro Dose-Response Using a Ferroportin Internalization Assay

This protocol provides a general framework for determining the effective concentration of this compound in a cell-based assay.

Objective: To determine the EC₅₀ of this compound by measuring the internalization of ferroportin in a suitable cell line.

Materials:

  • Cell line stably expressing tagged ferroportin (e.g., GFP-Ferroportin).

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde).

  • Imaging system (e.g., high-content imager or fluorescence microscope).

  • 96-well imaging plates.

Methodology:

  • Cell Plating: Seed the ferroportin-expressing cells into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. A suggested range, based on the known EC₅₀, is 0.1 nM to 500 nM. Include a vehicle-only control (0 nM).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Incubate for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO₂. This incubation time may require optimization.

  • Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Wash the cells again with PBS. Acquire images of the cells using a high-content imaging system. The tagged ferroportin will appear as punctate intracellular vesicles upon internalization.

  • Quantification and Analysis: Use image analysis software to quantify the degree of ferroportin internalization for each this compound concentration. Plot the internalization metric against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.

Visual Guides and Workflows

This compound's Mechanism of Action

Rusfertide_MOA cluster_cell Target Cell (e.g., Enterocyte, Macrophage) FPN Ferroportin (FPN) (Iron Exporter) FPN_Internalized Internalized FPN FPN->FPN_Internalized Internalization Iron_Out Plasma Iron FPN->Iron_Out Iron_In Intracellular Iron Iron_In->FPN Export Lysosome Lysosome FPN_Internalized->Lysosome Degradation This compound This compound (Hepcidin Mimetic) This compound->FPN Binds This compound->FPN Inhibits Export

Caption: Mechanism of Action for this compound.

Experimental Workflow for Dose Optimization

Experimental_Workflow Start Start: Define Objective (e.g., Find EC50) Step1 1. Cell Culture (FPN-expressing cell line) Start->Step1 Step2 2. Prepare Serial Dilutions of this compound Step1->Step2 Step3 3. Treat Cells (Vehicle + Dose Range) Step2->Step3 Step4 4. Incubate (Optimize time, e.g., 24h) Step3->Step4 Step5 5. Assay Readout (e.g., Ferroportin Internalization Imaging) Step4->Step5 Step6 6. Data Analysis (Plot Dose-Response Curve) Step5->Step6 End End: Determine EC50 Step6->End

Caption: In Vitro Dose-Optimization Workflow.

Troubleshooting Guide

Q: My in vitro experiment shows little to no response to this compound, even at high concentrations. What should I check?

A: This issue can stem from several factors. Use the following guide to troubleshoot.

Troubleshooting Common In Vitro Issues

Troubleshooting_Guide Start Issue: Low/No this compound Activity Check1 Is the Ferroportin (FPN) expression confirmed in your cell line? Start->Check1 Check2 Is the this compound reagent viable? Check1->Check2 Yes Sol1_No Solution: Validate FPN expression via Western Blot or qPCR. Use a positive control cell line. Check1->Sol1_No No Check3 Is the incubation time sufficient? Check2->Check3 Yes Sol2_No Solution: Check storage conditions (-20°C or -80°C). Prepare fresh aliquots. Purchase new reagent. Check2->Sol2_No No Sol3_Yes Solution: Review assay sensitivity and protocol. Consider alternative readouts (e.g., downstream iron markers). Check3->Sol3_Yes Yes Sol3_No Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find optimal incubation period. Check3->Sol3_No No Sol1_Yes Proceed to next check Sol2_Yes Proceed to next check

Caption: Troubleshooting Low In Vitro Activity.

Q: We are observing high variability in our in vivo animal study results. What could be the cause?

A: High variability in animal studies can be complex. Key areas to investigate include:

  • Dosing Accuracy: Ensure the subcutaneous injection technique is consistent and the correct volume is administered for the animal's body weight.

  • Animal Health: Underlying health issues can affect iron metabolism. Monitor animals for any signs of illness.

  • Sampling Time: The pharmacodynamic effects of this compound are time-dependent. Ensure that blood samples are collected at consistent time points relative to the dose administration across all animals.

  • Assay Performance: Validate the assays used for measuring serum iron, hematocrit, and other biomarkers to ensure they are precise and accurate. Run quality controls with every batch.

  • Dietary Iron: The iron content in the animal chow can influence baseline iron levels. Ensure a consistent diet is provided to all animals throughout the study.

References

Rusfertide stability and storage conditions for research labs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Rusfertide for laboratory use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound powder?

For long-term storage, it is recommended to store lyophilized this compound powder in a freezer at or below -20°C.[1] The product should be kept in its original sealed vial and protected from light.[2]

Q2: What is the shelf-life of the lyophilized powder?

The lyophilized formulation of this compound was developed to provide a longer shelf-life compared to its aqueous formulation, making it suitable for global clinical trials.[3] While specific expiration dates are determined by the manufacturer and provided on the product label, lyophilized peptides, in general, can remain stable for several months to years when stored correctly.[1]

Q3: What is the recommended diluent for reconstituting this compound?

In clinical trials, lyophilized this compound was reconstituted with an "accompanying diluent" provided with the investigational product.[3] For research purposes, if a specific diluent is not provided, Sterile Water for Injection is a common choice for reconstituting lyophilized peptides. It is crucial to use a sterile and appropriate diluent to maintain the integrity of the product.

Q4: How should I reconstitute the lyophilized powder?

Allow the vial of lyophilized this compound to warm to room temperature for at least 15 minutes before reconstitution. Aseptically add the recommended volume of the appropriate sterile diluent to the vial. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.

Q5: How long is the reconstituted this compound solution stable?

After reconstitution, it is recommended to use the this compound solution within 4 hours. If not used immediately, the solution should be stored under appropriate conditions to minimize degradation. General stability guidelines for peptides in solution suggest storage at 4°C for short-term use (1-2 weeks) or at -20°C for longer-term storage (3-4 months). However, specific stability studies for this compound are recommended to determine precise storage times and conditions.

Q6: What are the signs of this compound degradation?

Visual signs of degradation may include changes in the color or clarity of the reconstituted solution, or the presence of particulate matter. If any of these are observed, the solution should not be used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Difficulty dissolving the lyophilized powder Incomplete warming of the vial to room temperature.Ensure the vial has equilibrated to room temperature for at least 15 minutes before adding the diluent.
Use of an inappropriate diluent.Use the manufacturer-recommended diluent or Sterile Water for Injection.
Insufficient mixing.Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
Cloudy or precipitated solution after reconstitution Peptide degradation due to improper storage or handling.Discard the solution. Review storage and handling procedures to ensure they align with recommendations.
Use of a non-sterile diluent or contamination.Always use sterile techniques and a sterile diluent for reconstitution.
pH of the diluent is not optimal.For peptides, a pH range of 5-7 is generally considered optimal for stability in solution.
Loss of biological activity in experiments Improper storage of lyophilized powder or reconstituted solution.Verify that both the lyophilized powder and the reconstituted solution have been stored at the recommended temperatures and for the appropriate duration.
Multiple freeze-thaw cycles of the reconstituted solution.Aliquot the reconstituted solution into single-use volumes to avoid repeated freezing and thawing.
Adsorption of the peptide to storage container surfaces.Consider using low-protein-binding tubes for storing the reconstituted solution.

Stability Data Summary

The following tables provide generalized stability data for this compound based on typical peptide characteristics. Note: This information is for guidance purposes only. For critical experiments, it is highly recommended to perform specific stability studies.

Table 1: Storage Conditions for Lyophilized this compound Powder

Storage Condition Temperature Recommended Duration
Long-Term≤ -20°CMonths to Years
Short-Term4°CWeeks
Room TemperatureAmbientDays to Weeks

Table 2: Stability of Reconstituted this compound Solution

Storage Condition Temperature Recommended Duration
Short-Term4°CUp to 2 weeks
Long-Term-20°CUp to 4 months
Benchtop (during use)Room TemperatureUp to 4 hours

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Remove the vial of lyophilized this compound from the freezer and allow it to equilibrate to room temperature for at least 15 minutes.

  • Visually inspect the lyophilized powder for any signs of discoloration or damage to the vial.

  • Using a sterile syringe and needle, aseptically withdraw the required volume of Sterile Water for Injection or the manufacturer-recommended diluent.

  • Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to avoid frothing.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

  • Visually inspect the reconstituted solution for clarity and the absence of particulates. The solution should be clear and colorless.

Protocol 2: Aliquoting and Storage of Reconstituted this compound

  • Immediately after reconstitution, prepare single-use aliquots of the this compound solution into sterile, low-protein-binding microcentrifuge tubes.

  • Clearly label each aliquot with the name of the peptide, concentration, and date of preparation.

  • For short-term storage, place the aliquots in a refrigerator at 4°C.

  • For long-term storage, snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -20°C or -80°C freezer.

  • When ready to use, thaw a single aliquot at room temperature or on ice. Avoid repeated freeze-thaw cycles.

Visualizations

Rusfertide_Mechanism_of_Action This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Hepcidin Mimetic) Ferroportin Ferroportin (FPN) This compound->Ferroportin Binds to Degradation Ferroportin Internalization & Degradation Ferroportin->Degradation Induces Plasma_Iron Plasma Iron Ferroportin->Plasma_Iron Increases Iron_Stores Intracellular Iron Stores Iron_Stores->Ferroportin Erythropoiesis Erythropoiesis Degradation->Ferroportin Blocks Export Degradation->Plasma_Iron Reduces Plasma_Iron->Erythropoiesis Supports

Caption: Mechanism of action of this compound as a hepcidin mimetic.

Rusfertide_Stability_Workflow This compound Stability Assessment Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Interpretation Lyophilized Lyophilized this compound Reconstitute Reconstitute with Sterile Diluent Lyophilized->Reconstitute Storage_Lyo Store Lyophilized Powder (-20°C, 4°C, RT) Lyophilized->Storage_Lyo Aliquots Prepare Aliquots Reconstitute->Aliquots Storage_Sol Store Reconstituted Solution (-20°C, 4°C, RT) Aliquots->Storage_Sol Timepoints Collect Samples at Various Timepoints Storage_Lyo->Timepoints Storage_Sol->Timepoints Analysis_Method Analyze via HPLC (Purity, Degradants) Timepoints->Analysis_Method Bioassay Assess Biological Activity (e.g., Cell-based assay) Timepoints->Bioassay Data_Analysis Analyze Data & Determine Shelf-life Analysis_Method->Data_Analysis Bioassay->Data_Analysis

References

Rusfertide Dosage Adjustment: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rusfertide. The following information is intended to assist in designing and executing experiments, with a specific focus on adjusting this compound dosage to avoid excessive iron restriction and manage iron homeostasis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it impact iron metabolism?

A1: this compound is a synthetic peptide mimetic of the hormone hepcidin, which is the master regulator of iron homeostasis.[1][2][3][4] In polycythemia vera (PV), hepcidin levels are often low, leading to increased iron availability for red blood cell production.[5] this compound mimics the action of hepcidin by binding to the iron transporter protein ferroportin. This binding leads to the internalization and degradation of ferroportin, which in turn reduces the absorption of dietary iron and the release of iron from storage sites like the liver and macrophages. By restricting the amount of iron available for erythropoiesis, this compound helps to control the overproduction of red blood cells and maintain hematocrit levels below 45%.

Q2: How should the initial dosage of this compound be determined in a pre-clinical or clinical research setting?

A2: Based on clinical trial data, a common starting dosage for this compound in patients with polycythemia vera is 20 mg or 40 mg administered subcutaneously. In some studies, a twice-weekly induction dose of 40 mg was used to rapidly achieve hematocrit control, followed by a reduction to a once-weekly maintenance dose once the target hematocrit of <45% was reached. For pre-clinical models, dose-finding studies are essential to determine the optimal therapeutic window.

Q3: What are the key parameters to monitor for adjusting this compound dosage and avoiding excessive iron restriction?

A3: The primary parameter for dose adjustment is the hematocrit (HCT) level, with the goal of maintaining it below 45%. However, to specifically avoid excessive iron restriction, it is crucial to monitor a panel of iron-related biomarkers. Key indicators include:

  • Serum Ferritin: Reflects total body iron stores.

  • Transferrin Saturation (TSAT): Indicates the amount of iron readily available for transport to tissues.

  • Mean Corpuscular Volume (MCV): A measure of the average red blood cell size, which can decrease with iron deficiency.

  • Serum Iron: The level of iron in the blood.

Clinical studies have shown that this compound treatment can lead to the normalization of these iron parameters, indicating a reversal of the iron deficiency often seen in phlebotomy-dependent PV patients.

Q4: What is the recommended frequency for monitoring these parameters?

A4: In clinical trials, this compound doses were adjusted on a monthly basis to maintain HCT < 45%. Iron-related biomarkers such as hepcidin, erythroferrone (ERFE), erythropoietin (EPO), and soluble transferrin receptor (sTfR) have been measured at baseline and at specific intervals such as Week 4, 16, and 32 following the initiation of treatment. For research purposes, a similar monitoring schedule is advisable.

Q5: What are the signs of potential excessive iron restriction and how should the dosage be adjusted?

A5: While clinical data suggests this compound reverses iron deficiency, researchers should be vigilant for signs of excessive iron restriction. These could manifest as a significant drop in serum ferritin and TSAT below the normal range, accompanied by microcytic anemia (low MCV). If such changes are observed and are considered detrimental to the experimental model, a dose reduction or a temporary interruption of treatment should be considered. In the REVIVE phase 2 trial, doses were titrated, and in some cases increased, to achieve the desired hematocrit control, indicating a flexible dosing regimen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Hematocrit (HCT) remains above 45% despite initial dosing. Inadequate dosage for the individual's disease severity.As seen in clinical trials, consider a dose escalation. The REVIVE trial adjusted doses of this compound (from 10 mg up to 120 mg) to effectively control hematocrit.
Serum ferritin and transferrin saturation (TSAT) drop significantly below the normal range. Potential for excessive iron restriction due to high dosage or individual sensitivity.Reduce the this compound dosage or decrease the frequency of administration. Monitor iron parameters more frequently (e.g., bi-weekly) until they stabilize within the desired range.
Development of microcytic anemia (low MCV). Prolonged or excessive iron restriction limiting hemoglobin synthesis.Correlate with other iron parameters. If confirmed to be due to excessive iron restriction from the drug, a dose reduction is warranted.
Injection site reactions (e.g., erythema, induration, pruritus). Common adverse event associated with subcutaneous injection.These are typically mild to moderate and transient. Standard local therapies can be used for management. Dose adjustment is generally not required unless the reactions are severe or persistent.

Data Presentation

Table 1: Key Efficacy Endpoints from the Phase 3 VERIFY Trial

EndpointThis compound ArmPlacebo Armp-value
Proportion of Responders (Absence of phlebotomy eligibility) 77%33%<0.0001
Mean Number of Phlebotomies (Weeks 0-32) 0.51.8<0.0001

Table 2: Impact of this compound on Iron Parameters (from Phase 2 PACIFIC Study)

ParameterBaseline (Iron Deficient Group, Ferritin ≤20 µg/L)Post-Rusfertide Treatment
Serum Ferritin LowIncreased to normal levels
Serum Iron LowNormalized
Mean Corpuscular Volume (MCV) LowIncreased
Transferrin Saturation (TSAT) LowIncreased

Experimental Protocols

Protocol 1: Monitoring Iron Status in Response to this compound Treatment
  • Objective: To assess the impact of this compound on key iron metabolism parameters.

  • Materials:

    • Serum or plasma samples from the experimental subjects.

    • Commercially available ELISA or automated clinical chemistry analyzer kits for:

      • Serum Ferritin

      • Serum Iron and Total Iron Binding Capacity (TIBC) to calculate Transferrin Saturation (TSAT)

      • Complete Blood Count (CBC) analyzer for Hematocrit (HCT) and Mean Corpuscular Volume (MCV).

  • Procedure:

    • Collect blood samples at baseline (pre-treatment) and at regular intervals during this compound administration (e.g., weekly for the first month, then monthly).

    • Process blood samples to obtain serum or plasma and store at -20°C or as recommended by the assay manufacturer.

    • Perform the assays according to the manufacturer's instructions.

    • Analyze the data to track changes in HCT, MCV, serum ferritin, and TSAT over time.

    • Adjust this compound dosage based on HCT levels, while ensuring iron parameters remain within a healthy range.

Mandatory Visualizations

Rusfertide_Mechanism_of_Action cluster_0 Iron Homeostasis Regulation cluster_1 Effect on Erythropoiesis This compound This compound Ferroportin Ferroportin This compound->Ferroportin Binds to & Mimics Hepcidin Hepcidin Hepcidin Hepcidin->Ferroportin Binds to Ferroportin->Ferroportin Iron_Efflux Iron Efflux from Cells Ferroportin->Iron_Efflux Mediates Plasma_Iron Plasma Iron for Erythropoiesis Iron_Efflux->Plasma_Iron Reduced_Plasma_Iron Reduced Plasma Iron Iron_Efflux->Reduced_Plasma_Iron Reduced Erythropoiesis Erythropoiesis in Bone Marrow Reduced_Plasma_Iron->Erythropoiesis Limits RBC_Production Reduced Red Blood Cell Production Erythropoiesis->RBC_Production HCT_Control Hematocrit Control (<45%) RBC_Production->HCT_Control

Caption: this compound's mechanism of action on iron regulation.

Experimental_Workflow Start Start Baseline_Measurements Baseline Measurements: HCT, Ferritin, TSAT, MCV Start->Baseline_Measurements Initiate_this compound Initiate this compound Treatment (e.g., 20-40mg weekly) Baseline_Measurements->Initiate_this compound Monitor_HCT Monitor HCT Weekly/Bi-weekly Initiate_this compound->Monitor_HCT HCT_Check HCT < 45%? Monitor_HCT->HCT_Check Monitor_Iron Monthly Monitoring: Ferritin, TSAT, MCV HCT_Check->Monitor_Iron Yes Adjust_Dose Adjust this compound Dose HCT_Check->Adjust_Dose No Iron_Check Iron Parameters Stable? Monitor_Iron->Iron_Check Iron_Check->Adjust_Dose No Continue_Treatment Continue Treatment & Monitoring Iron_Check->Continue_Treatment Yes Adjust_Dose->Monitor_HCT Continue_Treatment->Monitor_HCT End End Continue_Treatment->End End of Study

Caption: Workflow for this compound dosage and monitoring.

References

How to monitor for potential off-target effects of Rusfertide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring potential off-target effects of Rusfertide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its main on-target effect?

This compound is a hepcidin mimetic. Its primary on-target effect is to regulate iron homeostasis by binding to the iron exporter ferroportin.[1] This interaction causes the internalization and degradation of ferroportin, leading to reduced iron availability for red blood cell production (erythropoiesis).[2] In patients with polycythemia vera (PV), this mechanism helps to control hematocrit levels and reduce the need for phlebotomies.[3]

Q2: What are the most commonly reported adverse events in clinical trials of this compound?

The most frequently observed adverse events in clinical trials have been mild to moderate (Grade 1-2) injection site reactions, including redness, itching, and swelling. These reactions are generally transient.

Q3: Has there been any concern regarding serious adverse events with this compound?

During preclinical studies in a mouse model, there was an observation of benign and malignant subcutaneous skin tumors. This led to a temporary clinical hold by the FDA. However, a comprehensive review of clinical trial data from over 160 patients did not show an increased risk of cancer, and the clinical hold was lifted. In phase 3 trials, serious adverse events were reported, but they were not considered to be related to the drug.

Q4: What are the theoretical off-target concerns for a hepcidin mimetic like this compound?

Theoretical off-target effects can be hypothesized based on several factors:

  • Structural Homology: this compound could potentially interact with other members of the Major Facilitator Superfamily (MFS) of transporters, to which ferroportin belongs.

  • Functional Overlap: As a regulator of iron, this compound's primary effect is on iron metabolism. However, there is a known interplay between iron homeostasis and the regulation of other divalent metal ions. Therefore, off-target effects on other metal transporters could be a theoretical concern.

  • Immunogenicity: As a peptide therapeutic, there is a potential for this compound to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).

Troubleshooting Guides for Monitoring Off-Target Effects

Guide 1: Investigating Potential Off-Target Binding to Other Transporters

Issue: Unexplained cellular effects are observed that are not consistent with the known on-target mechanism of this compound (i.e., ferroportin inhibition).

Hypothesis: this compound may be binding to and modulating the activity of other structurally or functionally related transporters.

Experimental Workflow:

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Proteomics & Gene Expression Analysis In_Silico_Screening In Silico Screening: - Identify structural homologs of ferroportin (MFS transporters). - Predict binding affinity of this compound to homologs. In_Vitro_Binding In Vitro Binding Assays: - Express candidate off-targets in vitro. - Perform binding assays (e.g., SPR, ELISA) with this compound. In_Silico_Screening->In_Vitro_Binding Select high-probability candidates Cell_Based_Assays Cell-Based Functional Assays: - Use cell lines overexpressing candidate off-targets. - Measure functional endpoints (e.g., substrate transport, signaling). In_Vitro_Binding->Cell_Based_Assays Confirm binding Proteomics Proteomics Analysis: - Treat relevant cell lines with this compound. - Analyze changes in the proteome to identify affected pathways. Cell_Based_Assays->Proteomics Investigate downstream effects Gene_Expression Gene Expression Analysis: - Perform RNA-seq on this compound-treated cells. - Identify up/down-regulated genes and pathways. Cell_Based_Assays->Gene_Expression Investigate downstream effects

Caption: Workflow for investigating off-target binding.

Experimental Protocols:

  • In Silico Screening:

    • Methodology: Utilize protein databases (e.g., Pfam, InterPro) to identify proteins with structural homology to ferroportin, focusing on other MFS transporters. Employ molecular docking simulations to predict the binding affinity of this compound to the identified potential off-targets.

  • In Vitro Binding Assays:

    • Methodology: Clone and express the candidate off-target proteins in a suitable system (e.g., mammalian cells, insect cells). Purify the proteins and perform binding assays such as Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the binding affinity of this compound.

  • Cell-Based Functional Assays:

    • Methodology: Use cell lines that endogenously express or are engineered to overexpress the candidate off-target transporter. Treat the cells with a range of this compound concentrations and measure a relevant functional output, such as the transport of a known substrate or downstream signaling events.

  • Proteomics and Gene Expression Analysis:

    • Methodology: Treat relevant cell models with this compound and perform quantitative proteomics (e.g., mass spectrometry) or transcriptomics (e.g., RNA-seq) to identify global changes in protein and gene expression. This can reveal unexpected pathway modulation.

Data Presentation:

Assay Parameters to Measure Expected Outcome if Off-Target Effect is Present
In Silico Screening Predicted binding energy/scoreHigh predicted affinity to non-ferroportin transporters.
In Vitro Binding Binding affinity (KD), on/off ratesMeasurable binding of this compound to the candidate off-target.
Cell-Based Functional IC50/EC50 for functional modulationDose-dependent change in the functional activity of the off-target.
Proteomics/Transcriptomics Fold change in protein/gene expressionSignificant changes in pathways unrelated to iron metabolism.
Guide 2: Monitoring for Effects on Divalent Metal Ion Homeostasis

Issue: Alterations in the levels of other divalent metal ions (e.g., zinc, manganese, copper) are observed following this compound treatment.

Hypothesis: this compound may be indirectly or directly affecting the transporters of other divalent metals. Studies have shown that hepcidin can modulate the expression of Divalent Metal Transporter 1 (DMT1).

Experimental Workflow:

G cluster_0 Step 1: Quantify Metal Ion Levels cluster_1 Step 2: Analyze Transporter Expression cluster_2 Step 3: Functional Transport Assays Measure_Ions Measure Divalent Metal Ion Levels: - Use ICP-MS to quantify intracellular and serum levels of various metal ions. Transporter_Expression Analyze Transporter Expression: - Measure mRNA (qPCR) and protein (Western blot/flow cytometry) levels of key metal transporters (e.g., DMT1, ZIPs, CTR1). Measure_Ions->Transporter_Expression If changes are detected Functional_Assays Functional Transport Assays: - Use isotopic tracers or fluorescent probes to measure the uptake/efflux of specific metal ions in this compound-treated cells. Transporter_Expression->Functional_Assays To confirm functional impact

Caption: Workflow for monitoring effects on metal ion homeostasis.

Experimental Protocols:

  • Quantification of Divalent Metal Ions:

    • Methodology: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately measure the concentrations of various divalent metal ions in cell lysates, tissue homogenates, or serum samples from this compound-treated and control groups.

  • Analysis of Metal Transporter Expression:

    • Methodology: Quantify the mRNA levels of key divalent metal transporters (e.g., DMT1, ZIP family transporters, CTR1) using quantitative real-time PCR (qPCR). Assess protein levels using Western blotting or flow cytometry with specific antibodies.

  • Functional Metal Ion Transport Assays:

    • Methodology: Culture relevant cell lines and treat with this compound. Measure the uptake or efflux of specific metal ions using radioisotopes (e.g., 54Mn, 65Zn, 64Cu) or fluorescent probes (e.g., Zinpyr-1 for zinc).

Data Presentation:

Experiment Key Parameters Potential Indication of Off-Target Effect
ICP-MS Concentration of Zn, Mn, Cu, etc.Significant and dose-dependent changes in non-iron metal ion levels.
qPCR/Western Blot mRNA/protein levels of DMT1, ZIPs, etc.Altered expression of transporters for other divalent metals.
Functional Assays Rate of ion uptake/effluxModified transport kinetics of non-iron divalent metals.
Guide 3: Assessing Immunogenicity

Issue: Development of anti-drug antibodies (ADAs) or unexpected immune-related adverse events.

Hypothesis: this compound, as a peptide therapeutic, may be recognized by the immune system, leading to an immunogenic response.

Experimental Workflow:

G cluster_0 Phase 1: In Silico & In Vitro Prediction cluster_1 Phase 2: In Vivo ADA Monitoring cluster_2 Phase 3: Cytokine Profiling In_Silico_Prediction In Silico T-cell Epitope Prediction: - Use algorithms to predict potential T-cell epitopes within the this compound sequence. In_Vitro_Assays In Vitro Immunogenicity Assays: - Perform HLA binding assays and T-cell activation assays with this compound and its fragments. In_Silico_Prediction->In_Vitro_Assays Guide peptide selection ADA_Detection Anti-Drug Antibody (ADA) Detection: - Develop and validate an ELISA-based assay to detect and quantify ADAs in serum samples. In_Vitro_Assays->ADA_Detection Predicts in vivo response Cytokine_Profiling Cytokine Profiling: - Measure a panel of pro-inflammatory and anti-inflammatory cytokines in treated subjects or cell cultures. ADA_Detection->Cytokine_Profiling Correlate with immune activation

Caption: Workflow for assessing the immunogenicity of this compound.

Experimental Protocols:

  • In Silico T-cell Epitope Prediction:

    • Methodology: Utilize immunoinformatics tools to screen the amino acid sequence of this compound for potential binding to various HLA alleles, which can indicate the potential for T-cell activation.

  • In Vitro Immunogenicity Assays:

    • Methodology: Synthesize this compound and overlapping peptide fragments. Perform in vitro HLA binding assays and T-cell proliferation/activation assays using peripheral blood mononuclear cells (PBMCs) from a diverse panel of donors.

  • Anti-Drug Antibody (ADA) Detection:

    • Methodology: Develop a tiered ELISA-based approach for the detection of ADAs in serum samples. This typically involves a screening assay, a confirmatory assay, and a characterization assay to determine the titer and neutralizing capacity of the ADAs.

  • Cytokine Profiling:

    • Methodology: Use multiplex immunoassays (e.g., Luminex, Meso Scale Discovery) to measure the levels of a broad panel of cytokines in serum from treated subjects or in the supernatant of in vitro cell cultures exposed to this compound. This can provide insights into the nature of any immune response.

Data Presentation:

Assay Type Key Metrics Indication of Potential Immunogenicity
In Silico Prediction T-cell epitope scoreHigh score for multiple HLA alleles.
In Vitro Assays HLA binding affinity, T-cell proliferation indexSignificant binding to HLA molecules and induction of T-cell proliferation.
ADA Detection Presence and titer of anti-Rusfertide antibodiesConfirmed presence of specific and neutralizing ADAs.
Cytokine Profiling Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α)Sustained elevation of pro-inflammatory cytokines post-treatment.

References

Rusfertide Technical Support Center: Enhancing Experimental Half-Life

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rusfertide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the half-life of this compound in experimental systems. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter that can affect the stability and, consequently, the experimental half-life of this compound.

Issue 1: Rapid Degradation of this compound in Cell Culture Media

  • Potential Cause: Proteolytic enzymes present in serum-containing media can rapidly degrade peptide-based molecules like this compound.

  • Troubleshooting Steps:

    • Serum-Free Media: Whenever possible, conduct experiments in serum-free media. If serum is required for cell viability, consider reducing the serum concentration or using heat-inactivated serum to denature some proteases.

    • Protease Inhibitor Cocktails: Supplement your cell culture media with a broad-spectrum protease inhibitor cocktail. Ensure the cocktail is compatible with your cell type and experimental endpoint.

    • Aprotinin Supplementation: Aprotinin is a serine protease inhibitor that can be particularly effective in preventing peptide degradation in cell culture. Add a suitable concentration (e.g., 1-10 µM) to your media.

    • Time-Course Experiments: Perform a time-course experiment to determine the rate of this compound degradation in your specific cell culture system. This will help you establish the optimal time points for your assays.

Issue 2: Inconsistent Results in In Vitro Assays

  • Potential Cause: Adsorption of the peptide to plasticware, aggregation, or oxidation can lead to variable concentrations of active this compound.

  • Troubleshooting Steps:

    • Use of Low-Binding Plasticware: Utilize low-protein-binding microplates and tubes to minimize the loss of this compound due to surface adsorption.

    • Inclusion of a Carrier Protein: Adding a carrier protein, such as bovine serum albumin (BSA) at a concentration of 0.1%, to your buffers and media can help prevent non-specific binding and improve solubility.

    • Solubility and Aggregation:

      • Ensure complete solubilization of lyophilized this compound. Refer to the manufacturer's instructions for the recommended solvent.

      • If aggregation is suspected, consider using a buffer with a pH further from this compound's isoelectric point (pI). While the exact pI of this compound is proprietary, a pH-rate stability study can help determine the optimal pH for solubility and stability.

    • Antioxidants: To prevent oxidation, especially if the peptide sequence contains susceptible residues, consider adding antioxidants like methionine or ascorbic acid to your stock solutions.

Issue 3: Low Bioavailability or Short Half-Life in Animal Models

  • Potential Cause: Rapid clearance by the kidneys and degradation by systemic proteases can limit the in vivo half-life of peptides.

  • Troubleshooting Steps:

    • Formulation with Excipients:

      • PEGylation: While not a simple experimental modification, formulating this compound with polyethylene glycol (PEG) can increase its hydrodynamic size, reducing renal clearance and extending its half-life.

      • Albumin Binding: Conjugating this compound to an albumin-binding moiety can extend its half-life by leveraging the long half-life of albumin.

    • Lyophilized Formulation: As demonstrated in clinical studies, a lyophilized powder formulation of this compound exhibits a longer half-life compared to an aqueous formulation.[1][2][3][4] Preparing a fresh solution from a lyophilized powder for each experiment is recommended.

    • Route of Administration: Subcutaneous injection, as used in clinical trials, can provide a slower absorption and potentially longer duration of action compared to intravenous administration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in different formulations?

A1: The half-life of this compound is dependent on the formulation and the biological system. In human clinical studies, the mean terminal half-life of a lyophilized formulation ranged from 19.6 to 57.1 hours. An aqueous formulation was found to have a more limited stability and a half-life in the range of 17.9 to 52.5 hours.

Q2: How does this compound exert its biological activity?

A2: this compound is a synthetic peptide mimetic of the natural hormone hepcidin. It acts as the master regulator of iron trafficking by binding to the iron exporter ferroportin on the surface of cells like enterocytes and macrophages. This binding induces the internalization and degradation of ferroportin, leading to iron sequestration within these cells and a decrease in systemic iron levels.

Q3: What are the best practices for storing this compound stock solutions?

A3: For optimal stability, it is recommended to store lyophilized this compound at -20°C or -80°C. Once reconstituted, prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. For short-term storage (a few days), the solution may be kept at 4°C, but a stability test is recommended to confirm its integrity under these conditions.

Q4: Which analytical methods are suitable for quantifying this compound in experimental samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites in plasma and other biological matrices. Enzyme-linked immunosorbent assays (ELISAs) can also be developed for higher throughput screening, but it is important to validate their specificity and potential cross-reactivity with metabolites.

Q5: Can I expect to see metabolites of this compound in my in vitro experiments?

A5: In human studies, metabolites M4 and M9 have been identified as major metabolites of this compound. It is possible that these or other metabolites could be generated in in vitro systems that have metabolic activity, such as liver microsome preparations or certain cell lines. It is advisable to monitor for potential metabolites using LC-MS/MS if metabolic degradation is a concern in your experimental system.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Lyophilized Formulation)

Dose (mg)Tmax (median, h)Cmax (mean ± SD, ng/mL)AUC (mean ± SD, ng·h/mL)t½ (mean, h)
102435.1 ± 7.42,780 ± 84019.6
202463.8 ± 16.55,760 ± 1,84028.1
302488.3 ± 27.18,820 ± 3,46034.5
452-4145 ± 45.212,600 ± 4,68045.3
602-4178 ± 54.916,500 ± 6,23057.1

Data adapted from clinical studies in healthy volunteers. Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the concentration-time curve; t½: Half-life.

Table 2: Comparison of this compound Formulations at a 20 mg Dose

FormulationAUC₀₋ᵢₙ𝒻 (relative fold-increase)Elimination Half-life
Aqueous1Comparable
Lyophilized~1.5Comparable

AUC₀₋ᵢₙ𝒻: Area under the concentration-time curve from time zero to infinity. Data indicates the lyophilized formulation provides greater exposure.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound in Cell Culture Medium

  • Objective: To determine the degradation rate of this compound in a specific cell culture medium.

  • Materials:

    • This compound (lyophilized powder)

    • Appropriate solvent for reconstitution (e.g., sterile water or as recommended by the supplier)

    • Cell culture medium (e.g., DMEM) with and without 10% heat-inactivated fetal bovine serum (FBS)

    • Protease inhibitor cocktail

    • Low-protein-binding tubes

    • Incubator (37°C, 5% CO₂)

    • LC-MS/MS or other validated analytical method for this compound quantification

  • Procedure:

    • Reconstitute this compound to a stock concentration of 1 mg/mL.

    • Prepare test solutions by spiking this compound into the cell culture medium (with and without FBS, and with and without protease inhibitors) to a final concentration of 10 µg/mL.

    • Aliquot the test solutions into low-protein-binding tubes.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove an aliquot from each condition and immediately store it at -80°C to halt degradation.

    • Once all time points are collected, analyze the samples using a validated analytical method to determine the concentration of intact this compound.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in each condition.

Protocol 2: Ferroportin Internalization Assay

  • Objective: To assess the biological activity of this compound by measuring the internalization of ferroportin in a cell-based assay.

  • Materials:

    • A cell line expressing ferroportin (e.g., HepG2 cells)

    • This compound stock solution

    • Cell culture plates

    • Primary antibody against ferroportin

    • Fluorescently labeled secondary antibody

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Seed the ferroportin-expressing cells in a suitable plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Treat the cells with the different concentrations of this compound and a vehicle control for a predetermined time (e.g., 4 hours).

    • Fix and permeabilize the cells.

    • Incubate the cells with the primary antibody against ferroportin.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody.

    • Image the cells using a fluorescence microscope.

    • Quantify the internalization of ferroportin by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence.

    • Plot the response versus the this compound concentration to determine the EC₅₀ value.

Visualizations

Rusfertide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Hepcidin Mimetic) Ferroportin Ferroportin (FPN) This compound->Ferroportin Binding Internalization Internalization & Ubiquitination Ferroportin->Internalization Induces Degradation Lysosomal Degradation Internalization->Degradation Iron Intracellular Iron Internalization->Iron Blocks Export Iron->Ferroportin Export Experimental_Workflow_Stability start Start: Lyophilized this compound reconstitute Reconstitute in Appropriate Buffer start->reconstitute prepare Prepare Test Solutions (e.g., in cell media) reconstitute->prepare incubate Incubate at 37°C prepare->incubate sample Collect Aliquots at Time Points incubate->sample store Store Samples at -80°C sample->store analyze Analyze by LC-MS/MS store->analyze end End: Determine Half-Life analyze->end

References

Addressing tachyphylaxis with repeated Rusfertide administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rusfertide. The information focuses on addressing potential concerns regarding tachyphylaxis or a diminished response with repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as PTG-300, is an investigational injectable peptide that mimics the action of hepcidin, the master regulator of iron homeostasis.[1][2][3][4] By mimicking hepcidin, this compound binds to the iron transporter protein ferroportin, causing its internalization and degradation.[4] This process reduces the amount of iron released into the bloodstream from storage sites and limits iron absorption from the diet. In conditions like polycythemia vera (PV), where excessive red blood cell production (erythrocytosis) is a key feature, this compound restricts the availability of iron necessary for erythropoiesis, thereby helping to control hematocrit levels and reduce the need for phlebotomies.

Q2: Is tachyphylaxis a known issue with repeated this compound administration?

A2: Based on available clinical trial data, tachyphylaxis (a rapid decrease in response to a drug after repeated doses) does not appear to be a significant issue with long-term this compound administration. Long-term data from the Phase II REVIVE study have shown that the initial control of hematocrit levels and the reduced need for phlebotomies are maintained over time, with no new safety signals being reported. The ongoing Phase III VERIFY trial has also demonstrated sustained efficacy. However, as with any therapeutic agent, monitoring for changes in efficacy is a crucial part of long-term studies.

Q3: We are observing a reduced response to this compound in our animal model. What could be the potential causes other than tachyphylaxis?

A3: A perceived decrease in this compound efficacy in an experimental setting could be due to several factors unrelated to tachyphylaxis. These include:

  • Antibody Formation: The development of anti-drug antibodies (ADAs) could neutralize the therapeutic effect of this compound.

  • Changes in Iron Status: Alterations in dietary iron intake or underlying inflammatory conditions in the animal model could impact iron homeostasis and influence the drug's effect.

  • Disease Progression: The natural progression of the disease model might lead to a state that is less responsive to this compound's mechanism of action.

  • Experimental Variability: Inconsistent drug administration, errors in blood sample collection or processing, and inter-animal variability can all contribute to apparent changes in response.

Q4: What are the key parameters to monitor to assess the long-term efficacy of this compound?

A4: To monitor the long-term efficacy of this compound, researchers should consistently measure the following:

  • Hematocrit levels: The primary indicator of red blood cell volume.

  • Hemoglobin levels: To assess the oxygen-carrying capacity of the blood.

  • Red Blood Cell (RBC) count: To quantify the number of red blood cells.

  • Serum iron levels: To measure the amount of iron in circulation.

  • Ferritin levels: To assess the body's iron stores.

  • Transferrin saturation: To evaluate the amount of iron bound to its transport protein.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual increase in hematocrit levels despite consistent this compound dosing. 1. Development of neutralizing anti-drug antibodies (ADAs).2. Altered iron metabolism in the experimental model.3. Suboptimal drug dosage or administration frequency.1. Screen plasma/serum samples for the presence of anti-Rusfertide antibodies.2. Assess dietary iron content and markers of inflammation (e.g., C-reactive protein).3. Conduct a dose-response study to determine if a dose adjustment is necessary.
Inconsistent or highly variable hematocrit response between subjects. 1. Inconsistent subcutaneous injection technique leading to variable absorption.2. Inter-individual differences in metabolism or disease severity.3. Errors in blood sample collection or analysis.1. Standardize the injection procedure and ensure proper training of all personnel.2. Increase the sample size to account for biological variability.3. Review and standardize all pre-analytical and analytical procedures for blood analysis.
Initial strong response to this compound followed by a loss of efficacy. 1. Possible tachyphylaxis (though not commonly reported).2. Significant changes in the underlying disease pathophysiology in the model.1. Implement the "Experimental Protocol to Investigate Potential Tachyphylaxis" outlined below.2. Perform histological and molecular analyses of hematopoietic tissues to investigate disease-related changes.

Quantitative Data Summary

The following table summarizes key quantitative data from the REVIVE Phase 2 clinical trial, demonstrating the sustained effect of this compound.

ParameterBaseline (Pre-Rusfertide)During this compound Treatment (Part 1 - 28 weeks)
Mean Number of Phlebotomies per Year (Estimated) 8.7 ± 2.90.6 ± 1.0
Mean Maximum Hematocrit 50.0% ± 5.8%44.5% ± 2.2%
Response Rate (Part 2 - 12 weeks, this compound vs. Placebo) N/A60% (this compound) vs. 17% (Placebo)

(Data sourced from the REVIVE Phase 2 trial results)

Experimental Protocols

Protocol 1: Assessment of Anti-Drug Antibody (ADA) Formation
  • Sample Collection: Collect serum or plasma samples from subjects at baseline (pre-treatment) and at multiple time points during repeated this compound administration.

  • Screening Assay: Utilize an enzyme-linked immunosorbent assay (ELISA) to screen for the presence of antibodies that bind to this compound.

  • Confirmatory Assay: If the screening assay is positive, perform a confirmatory assay by pre-incubating the sample with an excess of this compound to demonstrate specific binding.

  • Neutralizing Assay: To determine if the ADAs are neutralizing, conduct a cell-based assay that measures the ability of the antibodies to inhibit this compound's activity (e.g., its effect on ferroportin internalization).

Protocol 2: Experimental Protocol to Investigate Potential Tachyphylaxis
  • Establish a Baseline: In a cohort of animal models (e.g., Jak2V617F mice), administer a fixed dose of this compound and measure the acute response on hematocrit and serum iron levels over 24-48 hours.

  • Chronic Dosing Phase: Administer the same dose of this compound repeatedly over an extended period (e.g., several weeks).

  • Periodic Re-challenge: At regular intervals during the chronic dosing phase, repeat the acute response test established in step 1.

  • Data Analysis: Compare the magnitude and duration of the response from the periodic re-challenges to the initial baseline response. A statistically significant and progressive reduction in the response may suggest the development of tachyphylaxis.

  • Washout and Re-introduction: Include a study arm where the drug is withdrawn for a period after chronic administration, followed by re-introduction to see if the response is restored.

Visualizations

Rusfertide_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (e.g., Enterocyte, Macrophage) This compound This compound Ferroportin Ferroportin This compound->Ferroportin Binds to Hepcidin Hepcidin Hepcidin->Ferroportin Binds to Iron_Export Iron (Fe2+) Export to Blood Ferroportin->Iron_Export Mediates Internalization_Degradation Internalization & Degradation Ferroportin->Internalization_Degradation Leads to Reduced_Iron_Export Reduced Iron in Blood Internalization_Degradation->Reduced_Iron_Export Results in

Caption: Mechanism of action of this compound as a hepcidin mimetic.

Tachyphylaxis_Investigation_Workflow Start Start Acute_Dose Administer Acute Dose of this compound Start->Acute_Dose Measure_Baseline Measure Baseline Response (Hematocrit, Serum Iron) Acute_Dose->Measure_Baseline Chronic_Dosing Initiate Chronic Dosing Regimen Measure_Baseline->Chronic_Dosing Periodic_Challenge Time for Periodic Challenge? Chronic_Dosing->Periodic_Challenge Re_challenge Administer Acute Dose (same as baseline) Periodic_Challenge->Re_challenge Yes Continue_Dosing Continue Chronic Dosing Periodic_Challenge->Continue_Dosing No Measure_Response Measure Response Re_challenge->Measure_Response Compare_Response Compare to Baseline Response Measure_Response->Compare_Response Tachyphylaxis_Suspected Significant Reduction in Response? Compare_Response->Tachyphylaxis_Suspected Tachyphylaxis_Suspected->Continue_Dosing No Investigate_Mechanism Investigate Mechanism (e.g., Receptor Downregulation) Tachyphylaxis_Suspected->Investigate_Mechanism Yes Continue_Dosing->Periodic_Challenge End End Investigate_Mechanism->End

Caption: Experimental workflow for investigating potential tachyphylaxis.

References

Mitigating Rusfertide-induced hematocrit fluctuations in study subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating hematocrit fluctuations in study subjects being treated with Rusfertide. The information is derived from clinical trial data and is intended to assist researchers in designing and executing studies involving this investigational hepcidin mimetic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it impact hematocrit?

A1: this compound is a first-in-class peptide mimetic of hepcidin, the master regulator of iron homeostasis.[1][2][3] In polycythemia vera (PV), hepcidin levels are low, leading to increased iron availability for red blood cell production (erythropoiesis) and consequently, elevated hematocrit levels.[1][4] this compound mimics the action of hepcidin by binding to the iron exporter ferroportin, causing its internalization and degradation. This restricts iron availability for erythropoiesis in the bone marrow, leading to a decrease in red blood cell production and control of hematocrit levels.

Q2: How is this compound administered and dosed to control hematocrit?

A2: this compound is administered as a weekly subcutaneous injection. Clinical trials have employed an individualized dose titration strategy to achieve and maintain hematocrit control below 45%. Initial dosing in some studies started at 20 mg or 40 mg, with adjustments made based on the patient's hematocrit levels. The average clinically effective dose after titration is approximately 40 mg weekly, though this can vary based on individual patient characteristics such as body weight.

Q3: What is the expected timeframe to achieve hematocrit control with this compound?

A3: Studies have shown that this compound can achieve a rapid decrease in hematocrit to below 45% without the need for phlebotomy. For instance, in one study with an induction therapy of 40 mg twice weekly, the mean time to reach a hematocrit of less than 45% was 4.79 weeks.

Q4: Can this compound be used in conjunction with other cytoreductive therapies?

A4: Yes, this compound has been studied as an add-on therapy to standard-of-care treatments, including cytoreductive therapies like hydroxyurea, interferon, and ruxolitinib, in patients who still require phlebotomies. The REVIVE and VERIFY trials included patients on concurrent cytoreductive therapies. The average effective dose of this compound was found to be generally consistent whether administered with therapeutic phlebotomy alone or with concomitant cytoreductive therapy.

Q5: What are the most common adverse events associated with this compound?

A5: The most frequently reported adverse events are grade 1-2 injection site reactions, including erythema, induration, and pruritus, which tend to improve over time. These reactions were the most common adverse events noted in clinical trials.

Q6: How does this compound affect iron levels and symptoms of iron deficiency?

A6: By regulating iron availability, this compound can help normalize iron metabolism. In patients with PV who often suffer from symptomatic iron deficiency due to repeated phlebotomies, this compound treatment has been associated with the normalization of serum ferritin and mean corpuscular volume (MCV) values. This can lead to an improvement in iron deficiency-related symptoms.

Troubleshooting Guide

Issue: Hematocrit levels are not decreasing as expected.

  • Verify Dosing and Administration: Ensure the correct dose is being administered subcutaneously at the prescribed frequency (typically weekly).

  • Review Dose Titration Protocol: The dose of this compound should be individually titrated to achieve a hematocrit level below 45%. If the target is not met, a dose increase may be necessary as per the study protocol. In the REVIVE trial, doses were adjusted from 10 to 120 mg.

  • Assess Patient Adherence: Confirm that the study subject is adhering to the treatment schedule.

  • Consider Individual Variability: Patients may respond differently to the same dose. Smaller patients may require a lower average weekly dose.

Issue: Hematocrit levels have dropped below the target range.

  • Follow Dose Adjustment Protocol: If hematocrit falls below the desired range, the this compound dose may need to be reduced or the dosing interval adjusted according to the study's protocol. The goal is to maintain a stable hematocrit below 45%.

Issue: The study subject is experiencing significant injection site reactions.

  • Standard Injection Site Management: Advise on standard practices for subcutaneous injections, such as rotating injection sites.

  • Symptomatic Relief: Mild reactions can often be managed with local symptomatic treatment.

  • Monitor Severity: While most reactions are mild to moderate, any severe or persistent reactions should be documented and managed according to the clinical protocol.

Data from Clinical Trials

Table 1: Efficacy of this compound in the VERIFY Phase 3 Trial

EndpointThis compound ArmPlacebo ArmP-value
Clinical Responders (Weeks 20-32) 77%33%<.0001
Mean Phlebotomies (Weeks 0-32) 0.51.8<.0001

Data from the VERIFY Phase 3 Trial as reported in March 2025.

Table 2: Hematocrit and Phlebotomy Data from the REVIVE Phase 2 Trial (Part 1)

ParameterBefore this compound (28 weeks)During this compound Treatment (28 weeks)
Average Maximum Hematocrit 50.0%44.5%
Estimated Average Phlebotomies per Year 8.70.6

Data from Part 1 of the REVIVE Phase 2 Trial.

Experimental Protocols

Protocol: Dose Titration for Hematocrit Control (Based on REVIVE Trial)

  • Initiation: Begin this compound at a starting dose (e.g., 20 mg) administered subcutaneously once weekly.

  • Monitoring: Monitor hematocrit levels regularly (e.g., every 4 weeks).

  • Dose Adjustment:

    • If hematocrit remains above 45%, titrate the this compound dose upwards in increments as defined by the protocol.

    • If hematocrit falls below the target range or if adverse events occur, consider a dose reduction.

  • Maintenance: Once the hematocrit is consistently maintained below 45%, continue with the effective dose. The median dose in one study was 40 mg per week.

Visualizations

Rusfertide_Mechanism_of_Action cluster_0 Normal Iron Homeostasis cluster_1 Polycythemia Vera (PV) cluster_2 This compound Intervention in PV Hepcidin Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Binds & Induces Degradation Plasma_Iron Plasma Iron Ferroportin->Plasma_Iron Exports Iron Iron_Absorption Iron Absorption (Enterocyte) Iron_Absorption->Plasma_Iron Controlled Iron Entry Iron_Release Iron Release (Macrophage) Iron_Release->Plasma_Iron Controlled Iron Release Erythropoiesis Erythropoiesis (Bone Marrow) Plasma_Iron->Erythropoiesis Iron Supply Low_Hepcidin Low Hepcidin Upregulated_Ferroportin Upregulated Ferroportin Low_Hepcidin->Upregulated_Ferroportin Reduced Degradation High_Plasma_Iron High Plasma Iron Upregulated_Ferroportin->High_Plasma_Iron Exports Excess Iron Excess_Iron_Absorption Excess Iron Absorption Excess_Iron_Absorption->High_Plasma_Iron Uncontrolled Iron Entry Excess_Iron_Release Excess Iron Release Excess_Iron_Release->High_Plasma_Iron Uncontrolled Iron Release Increased_Erythropoiesis Increased Erythropoiesis High_Plasma_Iron->Increased_Erythropoiesis Excess Iron Supply This compound This compound (Hepcidin Mimetic) Targeted_Ferroportin Targeted Ferroportin This compound->Targeted_Ferroportin Binds & Induces Degradation Controlled_Plasma_Iron Controlled Plasma Iron Targeted_Ferroportin->Controlled_Plasma_Iron Exports Controlled Iron Normalized_Iron_Absorption Normalized Iron Absorption Normalized_Iron_Absorption->Controlled_Plasma_Iron Regulated Iron Entry Normalized_Iron_Release Normalized Iron Release Normalized_Iron_Release->Controlled_Plasma_Iron Regulated Iron Release Controlled_Erythropoiesis Controlled Erythropoiesis Controlled_Plasma_Iron->Controlled_Erythropoiesis Restricted Iron Supply

Caption: this compound's mechanism of action in controlling erythropoiesis.

Dose_Titration_Workflow start Start Treatment initiate_dose Initiate this compound (e.g., 20 mg weekly) start->initiate_dose monitor_hct Monitor Hematocrit (Hct) (e.g., every 4 weeks) initiate_dose->monitor_hct hct_above Hct > 45%? monitor_hct->hct_above increase_dose Increase this compound Dose hct_above->increase_dose Yes hct_below Hct < Target Range? hct_above->hct_below No increase_dose->monitor_hct maintain_dose Maintain Effective Dose end Continue Monitoring maintain_dose->end hct_below->maintain_dose No decrease_dose Decrease this compound Dose hct_below->decrease_dose Yes decrease_dose->monitor_hct

Caption: Workflow for this compound dose titration to manage hematocrit.

References

Validation & Comparative

Comparing Rusfertide efficacy with other hepcidin mimetics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Rusfertide and Other Hepcidin Mimetics in Development

For researchers and professionals in drug development, the landscape of therapies targeting iron homeostasis is rapidly evolving. Hepcidin mimetics, a novel class of drugs, are at the forefront of this evolution, offering a potential paradigm shift in the management of iron-related disorders, particularly polycythemia vera (PV). This guide provides an objective comparison of this compound (PTG-300), a leading hepcidin mimetic, with other agents in this class, supported by available experimental data and detailed methodologies.

Introduction to Hepcidin and its Mimetics

Hepcidin is the master regulator of iron homeostasis. It functions by binding to the iron exporter ferroportin, leading to its internalization and degradation. This action traps iron within cells, particularly enterocytes and macrophages, and reduces the amount of iron available in the circulation for processes like erythropoiesis. In polycythemia vera, a myeloproliferative neoplasm characterized by excessive red blood cell production, hepcidin levels are often suppressed, leading to increased iron availability and exacerbating the condition.

Hepcidin mimetics are therapeutic agents designed to mimic the action of endogenous hepcidin or to increase its levels, thereby restricting iron availability for erythropoiesis. This novel therapeutic strategy offers a more targeted approach compared to traditional treatments like phlebotomy, which can lead to iron deficiency and associated symptoms.

This compound (PTG-300): A Direct-Acting Hepcidin Mimetic

This compound is a synthetic peptide mimetic of hepcidin that binds to and degrades ferroportin, effectively reducing iron availability for red blood cell production.[1][2] It is the most clinically advanced hepcidin mimetic for the treatment of PV, with extensive data from Phase 2 and Phase 3 clinical trials.[3][4]

Efficacy in Polycythemia Vera

Clinical trials have demonstrated this compound's efficacy in reducing the need for phlebotomy and maintaining hematocrit levels below the target of 45%.

  • Phase 3 VERIFY Trial: In this pivotal study, this compound met its primary endpoint, with a significantly higher proportion of patients achieving a clinical response (absence of phlebotomy eligibility) compared to placebo (77% vs. 33%).[5] The mean number of phlebotomies was also significantly lower in the this compound group (0.5 vs. 1.8).

  • Phase 2 REVIVE Trial: The REVIVE study showed that this compound could virtually eliminate the need for phlebotomies in the majority of patients. The average number of phlebotomies per year dropped from 8.7 before treatment to 0.6 during the trial.

Safety Profile

This compound has been generally well-tolerated in clinical trials. The most common adverse events are mild to moderate injection site reactions. No new safety concerns were identified in the Phase 3 VERIFY study.

Other Hepcidin Mimetics in the Pipeline

Several other hepcidin mimetics with different mechanisms of action are currently in clinical development. These agents primarily aim to increase endogenous hepcidin levels rather than directly mimicking its action.

Sapablursen (IONIS-TMPRSS6-LRx)

Sapablursen is an antisense oligonucleotide that targets and inhibits the synthesis of transmembrane protease, serine 6 (TMPRSS6). TMPRSS6 is a negative regulator of hepcidin, so its inhibition leads to increased hepcidin production.

  • Clinical Development: Sapablursen is currently in a Phase 2 trial (IMPRSSION) for phlebotomy-dependent PV patients. The primary endpoint is the change in the frequency of phlebotomy. Data from this trial is anticipated.

Divesiran (SLN124)

Divesiran is a small interfering RNA (siRNA) therapeutic that also targets TMPRSS6, leading to increased hepcidin levels.

  • Clinical Development: A Phase 1/2 study (SANRECO) is evaluating divesiran in patients with PV. Preliminary results from the Phase 1 portion showed that divesiran eliminated the need for phlebotomy in well-controlled patients and was well-tolerated.

DISC-0974

DISC-0974 is a monoclonal antibody that targets hemojuvelin (HJV), a co-receptor required for hepcidin production. By inhibiting HJV, DISC-0974 suppresses hepcidin and is being investigated for anemias of inflammation. While not a direct hepcidin mimetic in the same class as those for PV, it represents another approach to modulating the hepcidin pathway.

  • Clinical Development: A Phase 1b trial in patients with myelofibrosis and anemia has shown that DISC-0974 leads to substantial reductions in hepcidin and increases in iron levels.

Data Presentation

Table 1: Comparison of this compound with Other Investigational Hepcidin Mimetics

FeatureThis compound (PTG-300)Sapablursen (IONIS-TMPRSS6-LRx)Divesiran (SLN124)
Mechanism of Action Direct-acting hepcidin mimetic; binds to and degrades ferroportin.Antisense oligonucleotide inhibitor of TMPRSS6, increasing endogenous hepcidin.siRNA inhibitor of TMPRSS6, increasing endogenous hepcidin.
Route of Administration Subcutaneous injectionSubcutaneous injectionSubcutaneous injection
Dosing Frequency Once weeklyEvery 4 weeksEvery 6 weeks
Development Stage (PV) Phase 3 CompletedPhase 2Phase 1/2
Reported Efficacy (PV) Phase 3: 77% responder rate vs 33% placebo; significant reduction in phlebotomies.Phase 2: Data anticipated.Phase 1: Eliminated phlebotomy need in well-controlled patients.
Reported Safety Generally well-tolerated; most common AEs are injection site reactions.Generally well-tolerated in studies for other indications.Well-tolerated in Phase 1 PV study.

Experimental Protocols

VERIFY Trial (this compound) - Phase 3
  • Study Design: A multicenter, global, randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with polycythemia vera who are phlebotomy-dependent despite standard of care treatment.

  • Intervention: Patients were randomized to receive either this compound or placebo as an add-on to their current therapy.

  • Primary Endpoint: The proportion of patients achieving a clinical response, defined as the absence of phlebotomy eligibility.

  • Secondary Endpoints: Mean number of phlebotomies, hematocrit control, and patient-reported outcomes.

IMPRSSION Trial (Sapablursen) - Phase 2a
  • Study Design: A multi-center, randomized, open-label study.

  • Participants: Up to 40 participants with phlebotomy-dependent polycythemia vera.

  • Intervention: Participants are assigned to one of two dosing levels of sapablursen administered via subcutaneous injection every 4 weeks.

  • Primary Outcome Measures: Change in the frequency of phlebotomy.

SANRECO Trial (Divesiran) - Phase 1/2
  • Study Design: A 34-week, open-label Phase 1 study.

  • Participants: Up to 24 PV patients with a history of requiring at least three phlebotomies in the last six months or five in the last year.

  • Intervention: Divesiran administered subcutaneously every 6 weeks at doses of 3 mg/kg, 6 mg/kg, and 9 mg/kg.

  • Primary Outcome Measures: Safety and tolerability. Efficacy endpoints include the need for phlebotomy and hematocrit levels.

Mandatory Visualization

Hepcidin_Signaling_Pathway cluster_this compound Direct Hepcidin Mimetic cluster_indirect Indirect Hepcidin Agonists This compound This compound Ferroportin Ferroportin This compound->Ferroportin binds & degrades Sapablursen Sapablursen TMPRSS6 TMPRSS6 Sapablursen->TMPRSS6 inhibits synthesis Divesiran Divesiran Divesiran->TMPRSS6 inhibits synthesis Hepcidin Gene Hepcidin Gene TMPRSS6->Hepcidin Gene inhibits Hepcidin Hepcidin Hepcidin Gene->Hepcidin produces Hepcidin->Ferroportin binds & degrades Iron Absorption Iron Absorption Ferroportin->Iron Absorption enables Erythropoiesis Erythropoiesis Iron Absorption->Erythropoiesis supports

Caption: Mechanism of action of this compound and indirect hepcidin agonists.

Clinical_Trial_Workflow Screening Screening Baseline Baseline Screening->Baseline Eligible Patients Randomization Randomization Baseline->Randomization Treatment_Period Treatment_Period Randomization->Treatment_Period Investigational Drug Randomization->Treatment_Period Placebo/Control Follow_up Follow_up Treatment_Period->Follow_up Data_Analysis Data_Analysis Follow_up->Data_Analysis Patient_Recruitment Patient_Recruitment Patient_Recruitment->Screening

Caption: A generalized workflow for a randomized controlled clinical trial.

References

A Comparative Guide to Validating Rusfertide's Mechanism Through Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rusfertide, a novel hepcidin mimetic for the treatment of Polycythemia Vera (PV), with alternative therapies. It focuses on the validation of its specific mechanism of action through gene expression analysis and supporting clinical data.

Introduction to Polycythemia Vera and Therapeutic Challenges

Polycythemia Vera (PV) is a chronic myeloproliferative neoplasm characterized by the overproduction of red blood cells (erythrocytosis), leading to increased blood viscosity and a heightened risk of thromboembolic events.[1][2][3] Standard treatments aim to reduce hematocrit levels and manage symptoms, but often have limitations.[2][4] this compound emerges as a first-in-class therapeutic agent that mimics hepcidin, the master regulator of iron homeostasis, offering a targeted approach to control erythropoiesis.

This compound's Mechanism of Action: The Hepcidin-Ferroportin Axis

This compound is a synthetic peptide mimetic of hepcidin. Hepcidin is a liver-produced hormone that serves as the principal regulator of systemic iron availability. It functions by binding to the iron exporter protein, ferroportin, on the surface of cells like duodenal enterocytes and macrophages, inducing ferroportin's internalization and degradation. This action effectively traps iron within these cells, restricting its release into the bloodstream and limiting its availability to the bone marrow for red blood cell production.

In PV, hepcidin levels are paradoxically low, leading to excessive iron availability that fuels the overproduction of red blood cells. This compound compensates for this deficiency by mimicking hepcidin's action, binding to ferroportin to downregulate it, thereby restricting the iron supply needed for erythropoiesis.

Rusfertide_Mechanism_of_Action cluster_1 Macrophage / Enterocyte cluster_2 Bone Marrow Hepcidin Hepcidin Ferroportin Ferroportin (Iron Exporter) Hepcidin->Ferroportin Blocks & Degrades Bloodstream_Iron Bloodstream Iron (Bound to Transferrin) Ferroportin->Bloodstream_Iron Iron Release Iron_Stores Cellular Iron Stores Iron_Stores->Ferroportin Iron Export Erythropoiesis Erythropoiesis (RBC Production) Bloodstream_Iron->Erythropoiesis Iron Uptake This compound This compound (Hepcidin Mimetic) This compound->Ferroportin Blocks & Degrades

Caption: this compound mimics hepcidin to block ferroportin, restricting iron for erythropoiesis.

Comparative Analysis: Mechanism and Gene Expression

Validating this compound's mechanism involves demonstrating its targeted effect on the hepcidin-ferroportin axis, in contrast to the broader mechanisms of alternative PV treatments.

TherapyPrimary Mechanism of ActionExpected Impact on Key Gene Expression
This compound Hepcidin Mimetic: Binds to and degrades ferroportin (SLC40A1), restricting iron availability for erythropoiesis.Direct Effect: Downregulation of ferroportin protein. Indirect/Compensatory: Potential for long-term modulation of iron-sensing genes. No direct impact on hematopoietic proliferation genes like JAK2.
Phlebotomy Physical Removal of RBCs: Reduces hematocrit and induces systemic iron deficiency to slow erythropoiesis.Indirect Effect: Systemic iron deficiency leads to suppression of hepcidin (HAMP) gene expression to maximize iron absorption.
Hydroxyurea Cytoreductive Agent: Inhibits ribonucleotide reductase, thereby impeding DNA synthesis and reducing the proliferation of all hematopoietic lineages.Broad Effect: Downregulates genes involved in cell cycle progression and proliferation across myeloid lineages.
Ruxolitinib (JAK Inhibitor) JAK1/2 Inhibition: Directly targets the constitutively active JAK2V617F kinase, inhibiting the downstream signaling pathways that drive myeloproliferation.Targeted Effect: Downregulates JAK-STAT target genes involved in cell proliferation, inflammation, and hematopoietic development.

While direct gene expression data from this compound clinical trials is not yet widely published, the expected impacts are inferred from its validated mechanism of action.

Supporting Clinical and Hematological Data

Clinical trial data strongly supports this compound's proposed mechanism of restricting iron for erythropoiesis, leading to effective and sustained hematocrit control.

ParameterThis compound (REVIVE Trial Data)PlaceboInterpretation & Mechanistic Link
Response Rate ¹60% - 69.2%17% - 18.5%High response rate validates the efficacy of controlling hematocrit by limiting iron.
Phlebotomy Requirement Significantly reduced or eliminated (avg. <1/year).Remained high (avg. 6.6/year).Direct consequence of iron restriction limiting the rate of red blood cell production.
Hematocrit Level Rapidly achieved and maintained at <45%.Levels increased without phlebotomy.Confirms the primary therapeutic goal is met through its specific mechanism.
Serum Ferritin Normalized levels observed.Levels remain low.Indicates repletion of bodily iron stores as iron is redirected away from erythropoiesis.
Mean Corpuscular Volume (MCV) Increased over time.Remained low.Suggests improved iron availability for individual red blood cells, reversing the microcytosis typical of PV with phlebotomy.

¹Response defined as achieving hematocrit control without phlebotomy.

Experimental Protocols for Gene Expression Analysis

To validate the molecular mechanism of a drug like this compound, researchers would typically employ the following methodologies to analyze gene expression in patient samples.

Protocol: Quantitative Real-Time PCR (RT-qPCR)

This method is used to quantify the expression levels of specific target genes.

  • Sample Collection: Collect whole blood from patients at baseline and at specified time points during treatment.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) or specific cell populations (e.g., CD34+ progenitor cells) using density gradient centrifugation (e.g., Ficoll-Paque).

  • RNA Extraction: Extract total RNA from the isolated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HAMP, SLC40A1, etc.) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green or TaqMan).

  • Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the comparative CT (ΔΔCT) method to determine the fold-change in gene expression between treatment and baseline samples.

RT-qPCR_Workflow A 1. Patient Blood Sample B 2. Isolate Target Cells (e.g., PBMCs) A->B C 3. Extract Total RNA B->C D 4. Reverse Transcription (RNA -> cDNA) C->D E 5. qPCR Amplification with Target Primers D->E F 6. Data Analysis (Relative Quantification) E->F

Caption: Standard workflow for analyzing target gene expression via RT-qPCR.

Comparative View of Therapeutic Mechanisms

This compound's targeted approach differs fundamentally from the broader actions of cytoreductive therapies or the specific kinase inhibition of JAK inhibitors.

Mechanism_Comparison cluster_PV Polycythemia Vera Pathophysiology JAK2_Mutation JAK2V617F Mutation Proliferation Myeloproliferation (Excess RBC Production) JAK2_Mutation->Proliferation Iron_Uptake Excess Iron Uptake by Bone Marrow Iron_Uptake->Proliferation This compound This compound This compound->Iron_Uptake Blocks Iron Availability Hydroxyurea Hydroxyurea Hydroxyurea->Proliferation Inhibits DNA Synthesis Ruxolitinib Ruxolitinib Ruxolitinib->JAK2_Mutation Inhibits Kinase Activity

References

A comparative study of Rusfertide and interferon-alpha in hematology research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hematological research, particularly in the management of polycythemia vera (PV), two distinct therapeutic agents, Rusfertide and interferon-alpha, are garnering significant attention. While both aim to control the overproduction of red blood cells, they employ fundamentally different mechanisms of action. This guide provides a comparative overview of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

This compound , an investigational hepcidin mimetic, operates by regulating iron homeostasis.[1][2][3] In PV, low hepcidin levels lead to increased iron availability for erythropoiesis.[4] this compound mimics the action of hepcidin, leading to the internalization and degradation of ferroportin, the sole iron exporter in cells.[4] This "chemical phlebotomy" restricts the iron supply necessary for red blood cell production, thereby controlling hematocrit levels.

Interferon-alpha , a cytokine, exerts its effects through the JAK-STAT signaling pathway. Upon binding to its receptor, it activates Janus kinases (JAK1 and Tyk2), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). The activated STATs translocate to the nucleus and modulate the transcription of genes that inhibit the proliferation of hematopoietic progenitor cells, including the malignant clone in PV.

Clinical Efficacy: A Quantitative Comparison

The clinical efficacy of this compound and interferon-alpha has been evaluated in separate clinical trials. While direct head-to-head trials are limited, a comparison of key endpoints from their respective studies offers valuable insights.

FeatureThis compound (VERIFY Trial)Interferon-alpha (PROUD-PV/CONTINUATION-PV)
Primary Endpoint Higher proportion of clinical responders (absence of phlebotomy eligibility) compared to placebo (77% vs 33%).Non-inferiority to hydroxyurea in complete hematological response at 12 months.
Phlebotomy Reduction Mean of 0.5 phlebotomies per patient vs 1.8 for placebo over 32 weeks. Significantly reduced the need for phlebotomies.Effective in reducing the need for phlebotomies.
Hematocrit Control 62.6% of patients maintained hematocrit <45% vs 14.4% for placebo.Effective in normalizing blood counts.
Molecular Response Not a primary endpoint; focuses on iron regulation.Demonstrated a greater reduction in JAK2V617F allele burden compared to hydroxyurea over time.
Symptom Improvement Statistically significant improvements in fatigue and other PV-related symptoms.Control of pruritus in 81% of patients and reduction of splenomegaly in 77% of patients.

Safety and Tolerability Profile

Both treatments present distinct side effect profiles that are crucial considerations in clinical practice and drug development.

FeatureThis compoundInterferon-alpha
Common Adverse Events Localized injection site reactions (e.g., redness, itching, swelling) were the most common, generally mild to moderate and transient.Flu-like symptoms (fatigue, fever, myalgia), liver enzyme elevations.
Serious Adverse Events No new safety signals identified in recent trials. Serious AEs were reported in a small percentage of patients, with none considered related to the drug.Grade 3/4 adverse events were more frequent with pegylated interferon-alpha compared to hydroxyurea (46% vs 28%).
Long-term Safety Long-term safety is still under evaluation in ongoing extension studies.Long-term use can be limited by its toxicity profile.

Experimental Protocols

This compound (VERIFY Phase 3 Trial)

The VERIFY study is a global, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with polycythemia vera who are phlebotomy-dependent despite standard of care treatment (which could include hydroxyurea, interferon, and/or ruxolitinib).

  • Design: The study consists of three parts. Part 1 is a 32-week double-blind period where patients receive either this compound or placebo in addition to their ongoing therapy. This is followed by an open-label treatment period.

  • Dosage and Administration: this compound is administered as a once-weekly subcutaneous injection.

  • Primary Endpoint: The proportion of patients achieving a clinical response, defined as the absence of phlebotomy eligibility.

  • Key Secondary Endpoints: Mean number of phlebotomies, proportion of patients maintaining hematocrit <45%, and patient-reported outcomes.

Interferon-alpha (Myeloproliferative Disorders Research Consortium 112 Trial)

This was an investigator-initiated, phase 3 trial comparing pegylated interferon-alpha (PEG) to hydroxyurea (HU).

  • Patient Population: Treatment-naïve, high-risk patients with essential thrombocythemia or polycythemia vera.

  • Design: A randomized controlled trial with a primary endpoint measured at 12 months.

  • Primary Endpoint: Complete response (CR) rate at 12 months.

  • Secondary Endpoints: Reduction in JAK2V617F allele burden, histopathologic responses, and incidence of thrombotic events and disease progression.

Signaling Pathways and Experimental Workflow

Rusfertide_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Hepcidin Mimetic) Ferroportin Ferroportin This compound->Ferroportin Binds to Hepcidin_Binding Binding and Internalization This compound->Hepcidin_Binding Induces Iron_Efflux Iron Efflux to Plasma Ferroportin->Iron_Efflux Mediates Erythropoiesis Erythropoiesis Iron_Efflux->Erythropoiesis Reduced Iron for Hepcidin_Binding->Ferroportin Leads to degradation of

Caption: this compound, a hepcidin mimetic, binds to ferroportin, leading to its degradation and reduced iron availability for red blood cell production.

Interferon_Alpha_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNa Interferon-alpha IFNAR IFN-α Receptor (IFNAR1/IFNAR2) IFNa->IFNAR Binds to JAK JAK1 / Tyk2 IFNAR->JAK Activates STAT STAT1 / STAT2 JAK->STAT Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT->ISGF3 Forms ISRE Interferon-Stimulated Response Elements (ISRE) ISGF3->ISRE Binds to Gene_Transcription Gene Transcription (Inhibition of Cell Proliferation) ISRE->Gene_Transcription Promotes

Caption: Interferon-alpha activates the JAK-STAT pathway, leading to the transcription of genes that inhibit hematopoietic cell proliferation.

Experimental_Workflow_Comparison cluster_this compound This compound (VERIFY Trial) cluster_Interferon Interferon-alpha (MPD-RC 112 Trial) R_Patients PV Patients (Phlebotomy-Dependent) R_Randomization Randomization (1:1) R_Patients->R_Randomization R_ArmA This compound + Standard of Care R_Randomization->R_ArmA R_ArmB Placebo + Standard of Care R_Randomization->R_ArmB R_Endpoint Primary Endpoint: Clinical Response (32 weeks) R_ArmA->R_Endpoint R_ArmB->R_Endpoint I_Patients High-Risk ET/PV Patients (Treatment-Naïve) I_Randomization Randomization I_Patients->I_Randomization I_ArmA Pegylated Interferon-alpha I_Randomization->I_ArmA I_ArmB Hydroxyurea I_Randomization->I_ArmB I_Endpoint Primary Endpoint: Complete Response (12 months) I_ArmA->I_Endpoint I_ArmB->I_Endpoint

Caption: Simplified workflows of the VERIFY trial for this compound and the MPD-RC 112 trial for Interferon-alpha, highlighting key differences in patient populations and primary endpoints.

References

Rusfertide's Impact on Inflammatory Markers in Polycythemia Vera: A Comparative Guide to Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available clinical data suggests that the novel hepcidin mimetic, Rusfertide, may offer a distinct advantage in managing the chronic inflammatory state associated with polycythemia vera (PV) when compared to standard treatments such as phlebotomy, hydroxyurea, and interferon. While direct comparative trials are ongoing, preliminary findings indicate that this compound treatment is not associated with an increase in key inflammatory markers and leads to the normalization of iron-related parameters, a factor intertwined with the inflammatory process in PV.

Polycythemia vera is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, often driven by a mutation in the JAK2 gene (JAK2V617F). This genetic abnormality leads to the constitutive activation of the JAK-STAT signaling pathway, a critical route for both cell proliferation and the production of inflammatory cytokines. Consequently, PV is recognized as a chronic inflammatory condition, with elevated levels of various pro-inflammatory cytokines contributing to disease symptoms and progression.

This compound: A Novel Approach to Iron Regulation and Inflammation

This compound is an investigational peptide that mimics the action of hepcidin, the master regulator of iron homeostasis. By binding to the iron exporter ferroportin, this compound traps iron within cells, reducing its availability for red blood cell production. This mechanism not only controls erythrocytosis but also appears to have a favorable impact on inflammatory markers.

Final results from the Phase 2 REVIVE study of this compound in patients with PV showed that throughout the trial, there was no evidence of increased levels of inflammatory markers such as C-reactive protein (CRP) or interleukin-6 (IL-6)[1][2]. Furthermore, the study demonstrated a normalization of mean serum ferritin levels, a key iron storage protein that can also act as an inflammatory marker[1][2][3].

Standard PV Treatments and Their Effects on Inflammation

Standard treatments for PV, including phlebotomy, hydroxyurea, and interferon, have varying and less direct effects on the underlying inflammatory milieu of the disease.

  • Phlebotomy: This first-line treatment for all PV patients aims to reduce blood viscosity by removing red blood cells. While effective in controlling hematocrit, therapeutic phlebotomy induces a state of iron deficiency. Repeated phlebotomies lead to depleted iron stores, which can, in turn, help control erythropoiesis. However, the direct impact of phlebotomy on a broad range of inflammatory cytokines is not well-established, with its primary effect being on iron-related markers like ferritin.

  • Hydroxyurea: A commonly used cytoreductive agent, hydroxyurea reduces blood cell counts. However, its effect on the underlying driver of inflammation, the JAK2V617F mutation, is limited. Studies have shown that hydroxyurea does not significantly reduce the JAK2V617F allele burden. While it can lower elevated white blood cell counts, which contribute to the inflammatory state, its direct impact on specific inflammatory cytokines is not as well-characterized. Some research indicates that in PV patients, who may be on various treatments including hydroxyurea, inflammatory markers like high-sensitivity C-reactive protein (hs-CRP) remain elevated.

  • Interferon-alpha (IFN-α): This biologic agent has known anti-inflammatory and immunomodulatory properties. IFN-α can inhibit the production of pro-inflammatory cytokines like IL-1β and has been shown to be a disease-modifying treatment in PV. It works by directly targeting the malignant clone and can lead to a reduction in the JAK2V617F allele burden, thereby addressing a root cause of the inflammation. However, its use can be limited by side effects.

Comparative Data on Inflammatory Markers

While a direct head-to-head comparison of a comprehensive panel of inflammatory markers across all treatments is not yet available from a single clinical trial, the following table summarizes the currently available data:

Inflammatory MarkerThis compound (from REVIVE Phase 2 Study)Standard PV Treatments (from various studies)
C-reactive protein (CRP) No evidence of increase during treatment.Elevated in PV patients, including those on standard therapies. One study reported a median hs-CRP of 1.31 mg/L in PV patients.
Interleukin-6 (IL-6) No evidence of increase during treatment.Generally elevated in PV as part of the chronic inflammatory state.
Ferritin Normalization of mean serum ferritin levels.Phlebotomy leads to decreased ferritin levels due to induced iron deficiency. The effect of hydroxyurea on ferritin is not significant.
Other Cytokines Data not yet available from this compound trials.PV is associated with elevated levels of various pro-inflammatory cytokines, including IL-1β, IL-12, and TNF-α. Interferon-α has been shown to have an inhibitory effect on some of these cytokines.

Experimental Protocols

The data presented in this guide are derived from rigorously conducted clinical trials. The methodologies for these key studies are outlined below:

REVIVE Trial (NCT04057040)
  • Study Design: A Phase 2, open-label, dose-finding study with a subsequent randomized, double-blind, placebo-controlled withdrawal period, and an open-label extension.

  • Patient Population: Patients with polycythemia vera requiring phlebotomy.

  • Intervention: Subcutaneous administration of this compound.

  • Assessment of Inflammatory Markers: Blood samples were collected at baseline and at specified intervals throughout the study. The levels of C-reactive protein and interleukin-6 were measured. Serum ferritin levels were also monitored as a marker of iron stores and inflammation.

Studies on Standard PV Treatments
  • hs-CRP and PTX3 Measurement: In a study evaluating inflammatory markers in PV patients, plasma levels of hs-CRP were measured using a commercially available immunoturbidimetric method. Pentraxin 3 (PTX3) was measured using a sandwich ELISA.

  • PROUD-PV and MPN-RC 112 Trials: These trials compared interferon-alpha with hydroxyurea. While the primary endpoints were focused on hematologic and molecular responses, the protocols for these studies would have included standardized blood collection and laboratory procedures for assessing a range of hematological and biochemical parameters, which may include inflammatory markers in sub-studies.

Signaling Pathways and Experimental Workflows

The pathophysiology of polycythemia vera involves the dysregulation of the JAK-STAT signaling pathway, which is a key target for understanding the inflammatory component of the disease.

JAK-STAT Signaling Pathway in Polycythemia Vera JAK-STAT Signaling Pathway in Polycythemia Vera cluster_receptor Cell Membrane cluster_nucleus Nucleus EpoR Erythropoietin Receptor JAK2_V617F JAK2 V617F (Mutated) EpoR->JAK2_V617F Constitutive Activation STAT STAT JAK2_V617F->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_dimer->Gene_Transcription Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) Gene_Transcription->Cytokines Increased Production

Caption: JAK-STAT pathway activation in PV.

The experimental workflow for assessing inflammatory markers in clinical trials typically involves several key steps, from sample collection to data analysis.

Experimental Workflow for Inflammatory Marker Assessment Experimental Workflow for Inflammatory Marker Assessment Patient_Sample Patient Blood Sample (Baseline & Post-treatment) Sample_Processing Sample Processing (Serum/Plasma Separation) Patient_Sample->Sample_Processing Immunoassay Immunoassay (ELISA, Multiplex) Sample_Processing->Immunoassay Data_Acquisition Data Acquisition (Signal Detection) Immunoassay->Data_Acquisition Data_Analysis Data Analysis (Quantification & Comparison) Data_Acquisition->Data_Analysis

Caption: Workflow for inflammatory marker analysis.

Conclusion

The available evidence suggests that this compound's unique mechanism of action, which centers on iron regulation, may provide a more targeted approach to managing the multifaceted aspects of polycythemia vera, including its inflammatory component. While standard therapies remain crucial in the management of PV, their effects on the underlying inflammation are less direct. The observation that this compound does not appear to increase key inflammatory markers like CRP and IL-6, and normalizes ferritin levels, is a promising finding that warrants further investigation in direct comparative studies. As more data from ongoing Phase 3 trials of this compound become available, a clearer picture of its comparative efficacy in mitigating the inflammatory burden of PV will emerge, potentially offering a significant advancement in the therapeutic landscape for this chronic disease.

References

Assessing the Synergistic Effects of Rusfertide with JAK Inhibitors like Ruxolitinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the combination therapy of Rusfertide, a hepcidin mimetic, with the Janus kinase (JAK) inhibitor ruxolitinib for the treatment of polycythemia vera (PV). It synthesizes clinical trial data to assess the synergistic potential of this combination, offering insights into their complementary mechanisms of action and clinical outcomes.

Introduction: Unmet Needs in Polycythemia Vera Management

Polycythemia vera is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, leading to increased blood viscosity and a heightened risk of thromboembolic events.[1][2] A primary treatment goal is to maintain the hematocrit level below 45% to mitigate these risks.[1][2][3] Standard therapies, including phlebotomy and cytoreductive agents like hydroxyurea and the JAK1/2 inhibitor ruxolitinib, are used to manage PV. However, many patients continue to require frequent phlebotomies and may experience persistent symptoms, indicating a need for more effective therapeutic strategies.

Mechanisms of Action: A Complementary Approach

The synergistic potential of combining this compound and ruxolitinib stems from their distinct and complementary mechanisms of action that target different aspects of PV pathophysiology.

  • Ruxolitinib: As a potent inhibitor of JAK1 and JAK2, ruxolitinib directly targets the dysregulated JAK-STAT signaling pathway, which is a hallmark of PV. This inhibition reduces myeloproliferation, controls blood cell counts, and alleviates systemic symptoms.

  • This compound: this compound is a hepcidin mimetic. Hepcidin is the master regulator of iron homeostasis. In PV, hepcidin levels are often low, leading to increased iron availability for erythropoiesis. By mimicking hepcidin, this compound binds to the iron exporter ferroportin, causing its internalization and degradation. This traps iron in enterocytes and macrophages, restricting its availability for red blood cell production in the bone marrow and thus controlling erythrocytosis.

The combination of a JAK inhibitor to control the underlying myeloproliferation and a hepcidin mimetic to limit the iron supply for erythropoiesis presents a rational and potentially synergistic therapeutic strategy.

Figure 1: Complementary Mechanisms of Ruxolitinib and this compound.

Clinical Evidence: The VERIFY Study

The Phase 3 VERIFY trial provides the most robust clinical data on the combination of this compound with standard-of-care therapies, including ruxolitinib. This study enrolled patients with PV who were dependent on phlebotomy despite receiving stable doses of treatments like hydroxyurea, interferon, or ruxolitinib.

The VERIFY study is a global, randomized, double-blind, placebo-controlled trial.

  • Population: Patients with polycythemia vera requiring frequent phlebotomies.

  • Intervention: Patients were randomized 1:1 to receive either subcutaneous this compound or placebo, in addition to their ongoing standard-of-care therapy (which could include ruxolitinib).

  • Phases:

    • Part 1A (Weeks 0-32): A double-blind, placebo-controlled period.

    • Part 1B (Weeks 32-52): An open-label period where all patients could receive this compound.

    • Part 2: A long-term safety assessment period.

  • Primary Endpoint: The proportion of patients achieving a clinical response, defined as the absence of phlebotomy eligibility from week 20 to 32.

  • Key Secondary Endpoints: Mean number of phlebotomies, proportion of patients maintaining a hematocrit below 45%, and patient-reported outcomes.

Patient Population PV Patients requiring phlebotomy Randomization Randomization Patient Population->Randomization Arm_A This compound + Standard of Care (incl. Ruxolitinib) Randomization->Arm_A Arm_B Placebo + Standard of Care (incl. Ruxolitinib) Randomization->Arm_B Phase1A Part 1A (32 Weeks) Double-Blind Arm_A->Phase1A Arm_B->Phase1A Phase1B Part 1B (to 52 Weeks) Open-Label Phase1A->Phase1B Endpoint Primary & Secondary Endpoints Assessed Phase1A->Endpoint Phase2 Part 2 (Long-term) Safety Assessment Phase1B->Phase2

Figure 2: VERIFY Clinical Trial Workflow.

The addition of this compound to standard of care, including ruxolitinib, demonstrated a significant improvement in clinical outcomes compared to placebo.

Table 1: Efficacy of this compound in Combination with Standard of Care (VERIFY Trial)

EndpointThis compound + Standard of CarePlacebo + Standard of Carep-value
Clinical Response Rate (Weeks 20-32) 76.9%32.9%<0.0001
Mean Number of Phlebotomies (Weeks 0-32) 0.51.8<0.0001
Hematocrit Control (<45%) 62.6%14.4%<0.0001
Improvement in PROMIS Fatigue Score Statistically Significant-<0.03
Improvement in MFSAF Total Symptom Score Statistically Significant-<0.03

Data sourced from the VERIFY Phase 3 Trial results.

These results indicate a strong clinical synergistic effect. Patients already on a stable dose of a JAK inhibitor like ruxolitinib experienced a substantial additional benefit from this compound, achieving better hematocrit control, a near-elimination of the need for phlebotomies, and an improvement in debilitating symptoms like fatigue.

Assessing Synergy: Experimental Protocols

While the VERIFY trial demonstrates clinical benefit, a formal assessment of synergy requires preclinical studies. Below is a generalized protocol for how such a study could be designed.

  • Cell Lines: Use human erythroleukemia (HEL) cells, which are JAK2 V617F positive, or other relevant cell lines.

  • In Vitro Assays:

    • Dose-Response Curves: Determine the half-maximal inhibitory concentration (IC50) for both this compound (or a suitable preclinical analog) and ruxolitinib individually on cell proliferation (e.g., using an MTS assay).

    • Combination Studies: Treat cells with a matrix of concentrations of both drugs, both above and below their respective IC50 values.

    • Analysis: Use software like CompuSyn to calculate the Combination Index (CI).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

  • In Vivo Models:

    • Animal Model: Utilize a JAK2 V617F knock-in mouse model of polycythemia vera.

    • Treatment Groups:

      • Vehicle control

      • This compound monotherapy

      • Ruxolitinib monotherapy

      • This compound and ruxolitinib combination

    • Endpoints: Monitor hematocrit, red blood cell count, spleen size, and serum iron parameters over time.

    • Analysis: Compare the effects of the combination therapy to the individual monotherapies to determine if the effect is greater than additive.

Conclusion

The combination of this compound and a JAK inhibitor like ruxolitinib represents a highly promising therapeutic strategy for polycythemia vera. The distinct mechanisms of action—inhibition of the proliferative signaling pathway by ruxolitinib and restriction of the iron supply for erythropoiesis by this compound—are complementary. The robust clinical data from the VERIFY trial, where this compound was added to standard of care including ruxolitinib, demonstrates a significant clinical synergistic effect, leading to superior hematocrit control, a marked reduction in phlebotomy requirements, and improved patient-reported outcomes. While formal preclinical synergy studies are not yet published, the available evidence strongly supports the combined use of these agents to address the multifaceted pathophysiology of PV and improve patient care.

References

A Head-to-Head Comparison of Rusfertide and Traditional Iron Chelators in Iron Homeostasis Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of iron metabolism disorders, understanding the nuances of therapeutic agents is paramount. This guide provides an objective, data-driven comparison between the novel hepcidin mimetic, Rusfertide, and established iron chelators such as deferoxamine, deferiprone, and deferasirox. While direct head-to-head clinical trials are not available due to their distinct primary indications—this compound for polycythemia vera (PV) and traditional chelators for transfusional iron overload—this comparison will elucidate their contrasting mechanisms, clinical efficacy in their respective contexts, and the experimental methodologies used to evaluate them.

Section 1: Mechanisms of Action

The fundamental difference between this compound and older iron chelators lies in their approach to managing iron levels. This compound acts as a physiological regulator, while traditional chelators act as direct binders.

This compound: A Hepcidin Mimetic

This compound is a synthetic peptide that mimics the action of hepcidin, the master regulator of iron homeostasis.[1][2][3][4][5] Hepcidin induces the degradation of ferroportin, the sole known cellular iron exporter. In conditions like polycythemia vera, hepcidin levels are suppressed, leading to excessive iron availability for red blood cell production. By mimicking hepcidin, this compound binds to ferroportin, causing its internalization and degradation. This "closes the gate" for iron release from enterocytes (absorbing cells in the intestine) and macrophages (which recycle iron from old red blood cells), thereby restricting iron availability for erythropoiesis and controlling hematocrit levels.

Rusfertide_Pathway This compound Mechanism of Action cluster_0 Hepatocyte cluster_1 Macrophage / Enterocyte cluster_2 Bone Marrow This compound This compound (Hepcidin Mimetic) Ferroportin Ferroportin (FPN) Iron Exporter This compound->Ferroportin Binds & Induces Degradation Iron_Release Iron Release into Plasma Ferroportin->Iron_Release Exports Fe2+ Erythropoiesis Erythropoiesis (RBC Production) Iron_Release->Erythropoiesis Reduced Iron Availability

Caption: this compound mimics hepcidin, blocking the ferroportin iron channel.

Older Iron Chelators: Direct Iron Binding

In contrast, older iron chelators—deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX)—do not interact with the regulatory pathways of iron metabolism. Instead, they act as small molecules that directly bind or "chelate" excess iron in the plasma and tissues. This iron-chelator complex is then excreted from the body, primarily through urine and feces, thereby reducing the total body iron burden.

  • Deferoxamine (DFO): A hexadentate chelator that binds iron in a 1:1 ratio. It is effective at removing iron from plasma and liver cells.

  • Deferiprone (DFP): A bidentate chelator that binds iron in a 3:1 ratio.

  • Deferasirox (DFX): A tridentate chelator that binds iron in a 2:1 ratio.

Chelator_Pathway Older Iron Chelators' Mechanism of Action cluster_0 Plasma / Tissues cluster_1 Excretion Chelator Older Chelators (DFO, DFP, DFX) Free_Iron Excess Free Iron (Fe3+) Chelator->Free_Iron Binds Chelated_Iron Iron-Chelator Complex Excretion Renal / Fecal Excretion Chelated_Iron->Excretion Eliminated

Caption: Older iron chelators directly bind free iron for excretion.

Section 2: Clinical Efficacy and Safety Data

The clinical performance of these drugs must be viewed through the lens of their intended therapeutic applications.

This compound in Polycythemia Vera

The primary goal for this compound in PV is to control erythrocytosis and reduce the need for phlebotomy. The Phase 3 VERIFY trial provides compelling evidence of its efficacy.

Endpoint This compound Placebo P-value Citation
Clinical Responders¹ (Weeks 20-32) 77%33%<0.0001
Mean Phlebotomies (Weeks 0-32) 0.51.8<0.0001
Hematocrit Control (<45%) Statistically Significant Improvement-Met
Patient-Reported Fatigue (PROMIS) Statistically Significant Improvement-Met
¹ Response defined as the absence of phlebotomy eligibility.

Safety Profile: this compound is generally well-tolerated. The most common adverse events are Grade 1-2 injection site reactions. No new safety concerns were identified in the Phase 3 trial, and there was no evidence of an increased risk of cancer compared to placebo.

Older Iron Chelators in Transfusional Iron Overload

The efficacy of older chelators is measured by their ability to reduce iron burden, typically assessed by serum ferritin (SF) and liver iron concentration (LIC).

Drug Study Population Key Efficacy Results Citation
Deferasirox (DFX) Hereditary HemochromatosisMedian decrease in SF of 55.4% (15 mg/kg/day dose) in core study.
Nontransfusion-Dependent ThalassemiaSignificant decrease in LIC and SF vs. placebo (LSM -235 and -337 ng/mL for 5 and 10 mg/kg/d).
Transfusional HemosiderosisAverage LIC decrease of 2.4 mg Fe/g dw over 48 weeks.
Deferiprone (DFP) Sickle Cell Disease / Other AnemiasNon-inferior to deferoxamine in reducing LIC (LSM change: -4.04 mg/g dw).
Transfusion-Dependent Beta-Thalassemia66% of patients remained below SF threshold vs. 39% for placebo at 12 months.
Deferoxamine (DFO) Thalassemia MajorEarly and proportional use reduces risk of diabetes, cardiac disease, and death.
Sickle Cell Disease / Other AnemiasLSM change in LIC of -4.45 mg/g dw over 12 months.
Ischemic StrokeReduced transferrin saturation by 30-40% at 40-60 mg/kg/day doses.

Safety Profile: The side-effect profiles of older chelators are more varied and can be more severe than those reported for this compound. Deferasirox can cause gastrointestinal and renal issues. Deferoxamine requires burdensome infusions and carries risks of neurotoxicity and infections. Deferiprone is associated with risks of neutropenia, agranulocytosis, and arthritis.

Section 3: Experimental Protocols

Accurate assessment of iron status is critical for evaluating the efficacy of these agents. Below are detailed protocols for two key assays.

Protocol 1: Quantitative Determination of Serum Ferritin by ELISA

This protocol is based on a solid-phase direct sandwich ELISA method.

Principle: Ferritin in the sample binds to a monoclonal anti-ferritin antibody coated on a microplate well. A second, enzyme-conjugated anti-ferritin antibody (e.g., HRP-conjugate) is added, forming a "sandwich." After washing away unbound reagents, a substrate is added, which develops a color in proportion to the amount of bound enzyme, and thus the ferritin concentration.

Methodology:

  • Sample Preparation: Collect whole blood and separate serum immediately. Samples can be stored at 2–8 °C for up to 5 days or frozen at –20 °C for longer periods. Avoid multiple freeze-thaw cycles.

  • Reagent Preparation: Bring all kit reagents and specimens to room temperature (18–26 °C). Prepare wash buffer and working solutions as per the kit manufacturer's instructions.

  • Assay Procedure: a. Pipette 20-25 µL of standards, controls, and patient serum samples into the designated antibody-coated microplate wells. b. Add 100-200 µL of incubation buffer or HRP-conjugate working solution to each well. c. Cover the plate and incubate for 30 minutes at room temperature, often with gentle shaking. d. Aspirate the liquid from all wells and wash 3-5 times with 300 µL of 1x wash buffer per well. Blot the plate on absorbent paper to remove residual liquid. e. (If a two-step assay) Add 100 µL of enzyme conjugate to all wells, cover, and incubate for another 30 minutes at room temperature. Repeat the wash step. f. Add 100 µL of TMB Substrate to all wells and incubate for 15-20 minutes at room temperature in the dark. g. Add 50 µL of Stop Solution (e.g., 1 M Sulfuric Acid) to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the ferritin concentration of the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow Experimental Workflow for Serum Ferritin ELISA start Start: Prepare Reagents & Samples add_sample Pipette 20-25µL of Standards, Controls & Samples into Wells start->add_sample add_conjugate Add 100-200µL HRP-Conjugate Solution add_sample->add_conjugate incubate1 Incubate 30 min at Room Temperature add_conjugate->incubate1 wash1 Wash Wells 3-5x with Wash Buffer incubate1->wash1 add_substrate Add 100µL TMB Substrate wash1->add_substrate incubate2 Incubate 15-20 min in Dark add_substrate->incubate2 add_stop Add 50µL Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate Results from Standard Curve read_plate->calculate

Caption: A typical workflow for a one-step sandwich ELISA protocol.

Protocol 2: Quantitative Determination of Serum Iron by Colorimetric Assay

This protocol is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and its subsequent reaction with a chromogenic agent like ferrozine or dipyridine.

Principle: At a low pH, transferrin releases its bound iron (Fe³⁺). A reducing agent in the assay buffer converts this Fe³⁺ to Fe²⁺. The Fe²⁺ then reacts with a chromogenic agent to form a stable, colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the total iron concentration in the sample.

Methodology:

  • Sample Preparation: Collect serum as described for the ferritin ELISA. Samples do not typically require pre-dilution.

  • Reagent Preparation: Prepare standards and reagents according to the kit manufacturer's instructions. This usually involves diluting a stock iron standard to create a standard curve.

  • Assay Procedure: a. Pipette 50 µL of standards and serum samples into designated wells of a 96-well plate or into microcentrifuge tubes. b. Add 150 µL of an acidic assay buffer (which may contain the reducing agent) to each well. c. Mix and incubate at 37°C for 10-30 minutes. This step releases the iron from transferrin and reduces it to Fe²⁺. d. (Optional baseline reading) For some kinetic assays, an initial absorbance reading (e.g., at 570-593 nm) may be taken at this point. e. Add 50-100 µL of the Iron Color Reagent (e.g., ferrozine solution) to each well. f. Mix and incubate for an additional 10-60 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 520-593 nm) using a microplate reader.

  • Calculation: Subtract the blank absorbance from all readings. Plot the standard curve and determine the iron concentration of the samples by interpolation.

Conclusion

This compound and older iron chelators represent two distinct pharmacological eras in the management of iron-related disorders. This compound, a hepcidin mimetic, offers a targeted, physiological approach to controlling iron availability for erythropoiesis, demonstrating significant efficacy in reducing phlebotomy requirements in polycythemia vera with a favorable safety profile. Older iron chelators, while effective in reducing systemic iron burden in transfusional overload, operate through a non-specific binding mechanism and are associated with a greater range of potential toxicities. For researchers, the choice of analytical methods, such as the ELISA and colorimetric assays detailed here, remains fundamental to accurately quantifying the impact of these therapies on iron homeostasis. The ongoing development of agents like this compound signals a shift towards more nuanced, pathway-specific interventions in hematological diseases.

References

Reproducibility of Rusfertide's effects across different research laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Rusfertide, a novel hepcidin mimetic, has demonstrated consistent efficacy and a manageable safety profile in controlling erythrocytosis in patients with polycythemia vera (PV) across multiple multi-center, international clinical trials. This guide provides a comprehensive comparison of the key findings from the Phase 2 (REVIVE) and Phase 3 (VERIFY) studies, offering researchers, scientists, and drug development professionals an objective overview of the reproducibility of this compound's effects.

The robust and consistent data from these large-scale clinical trials, conducted across numerous clinical sites worldwide, underscore the reproducibility of this compound's therapeutic effects in a diverse patient population. While specific data from individual research laboratories or clinical sites are not publicly available to protect patient confidentiality, the successful outcomes of these multi-center studies provide strong evidence of the drug's consistent performance.

Mechanism of Action: The Hepcidin Pathway

This compound functions as a mimetic of hepcidin, the primary regulator of iron homeostasis.[1] In polycythemia vera, the overproduction of red blood cells is partly driven by increased iron availability for erythropoiesis.[2] this compound mimics the action of hepcidin, binding to the iron exporter ferroportin and causing its internalization and degradation.[1] This process traps iron within enterocytes and macrophages, thereby restricting its availability for red blood cell production in the bone marrow and helping to control hematocrit levels.[2][3]

This compound Signaling Pathway cluster_0 Cellular Iron Regulation This compound This compound (Hepcidin Mimetic) Ferroportin Ferroportin (Iron Exporter) This compound->Ferroportin Binds to and induces internalization This compound->Ferroportin Inhibits iron export Plasma Plasma Iron Ferroportin->Plasma Exports Iron Iron Iron Erythropoiesis Erythropoiesis (Red Blood Cell Production) Erythropoiesis->Iron Plasma->Erythropoiesis Iron availability for Macrophage Macrophage/ Enterocyte Macrophage->Plasma Releases Iron via Ferroportin Clinical_Trial_Workflow Start Patient Screening (Phlebotomy-dependent PV) Part1 Part 1: Open-Label Dose Titration (Weekly this compound) Start->Part1 Randomization Randomization (1:1) Part1->Randomization Part2_this compound Part 2: this compound Arm (Blinded) Randomization->Part2_this compound Continue this compound Part2_Placebo Part 2: Placebo Arm (Blinded) Randomization->Part2_Placebo Switch to Placebo Part3 Part 3: Open-Label Extension (All receive this compound) Part2_this compound->Part3 Part2_Placebo->Part3 End Long-term Follow-up Part3->End

References

A Comparative Analysis of the Long-Term Safety Profile of Rusfertide Versus Placebo in Clinical Trials for Polycythemia Vera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety profile of rusfertide, an investigational hepcidin mimetic, against a placebo in patients with polycythemia vera (PV). The data presented is aggregated from key clinical trials to support an evidence-based evaluation of the drug's safety.

Quantitative Safety Data Summary

The following table summarizes the key safety findings from the Phase 3 VERIFY trial, which evaluated the safety and efficacy of this compound in patients with polycythemia vera.

Adverse Event CategoryThis compound (n=147)Placebo (n=146)
Treatment-Emergent Adverse Events (TEAEs)
Injection Site Reactions55.9%32.9%
Anemia15.9%4.1%
Fatigue15.2%15.8%
Serious Adverse Events (SAEs) 3.4%4.8%
New Malignancies1 patient7 patients

Data from the VERIFY Phase 3 Clinical Trial.[1][2]

In the earlier Phase 2 REVIVE trial, the most common treatment-emergent adverse events (TEAEs) reported in patients receiving this compound included injection site reactions (85.7%), fatigue (38.6%), COVID-19 (32.9%), pruritus (34.3%), arthralgia (30.0%), dizziness (30.0%), nausea (24.3%), headache (24.3%), and anemia (21.4%).[3] Grade 3 TEAEs occurred in 25.7% of patients, and serious adverse events (SAEs) were reported in 26% of patients, with most being unrelated to the treatment.[4]

Long-term data from the REVIVE study, with some patients receiving treatment for three or more years, have not indicated any new safety signals.[5] The most frequently observed adverse events continued to be Grade 1-2 injection site reactions.

Experimental Protocols

The safety and efficacy of this compound have been primarily evaluated in the REVIVE (Phase 2) and VERIFY (Phase 3) clinical trials.

VERIFY Trial (Phase 3):

The VERIFY study is a global, randomized, double-blind, placebo-controlled trial. A total of 293 patients with polycythemia vera who were dependent on phlebotomy were randomized on a 1:1 basis to receive either weekly subcutaneous injections of this compound or a placebo, in addition to their standard of care therapy. The initial treatment period was 32 weeks, with provisions for patients to continue in an open-label extension. The primary endpoint was the proportion of patients achieving a clinical response, defined as the absence of phlebotomy eligibility from weeks 20 to 32. Safety was assessed through the monitoring and recording of all adverse events, serious adverse events, and clinical laboratory evaluations.

REVIVE Trial (Phase 2):

The REVIVE trial was a three-part study to assess the efficacy and safety of this compound in patients with PV.

  • Part 1 (Dose-finding): Seventy patients were enrolled in a 28-week dose-finding phase to determine the appropriate dose of this compound.

  • Part 2 (Randomized Withdrawal): Fifty-nine patients were randomized to either continue with this compound or switch to a placebo for 12 weeks in a blinded manner.

  • Part 3 (Open-Label Extension): Fifty-eight patients who completed Part 2 were eligible to continue into an open-label extension to evaluate long-term safety and efficacy.

Long-term follow-up is ongoing in the THRIVE study, an open-label extension for patients who completed the REVIVE trial, which will assess safety and efficacy for up to approximately 5.8 years.

Mandatory Visualizations

Mechanism of Action: this compound Signaling Pathway

cluster_0 Normal Iron Homeostasis cluster_1 Polycythemia Vera (PV) cluster_2 This compound Intervention in PV Hepcidin Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Binds and induces internalization/degradation Iron_Export Iron Export from Macrophages and Enterocytes Ferroportin->Iron_Export Inhibited Low_Hepcidin Low Hepcidin Upregulated_Ferroportin Upregulated Ferroportin Low_Hepcidin->Upregulated_Ferroportin Leads to Increased_Iron_Export Increased Iron Export to Plasma Upregulated_Ferroportin->Increased_Iron_Export Results in Erythropoiesis Excessive Erythropoiesis Increased_Iron_Export->Erythropoiesis Fuels This compound This compound (Hepcidin Mimetic) Ferroportin_PV Ferroportin This compound->Ferroportin_PV Binds to Ferroportin Reduced_Iron_Availability Reduced Iron Availability for Erythropoiesis Ferroportin_PV->Reduced_Iron_Availability Internalization and degradation leads to Controlled_Erythropoiesis Controlled Erythropoiesis Reduced_Iron_Availability->Controlled_Erythropoiesis Results in

Caption: Mechanism of this compound in regulating iron homeostasis in Polycythemia Vera.

Experimental Workflow: Clinical Trial Safety Evaluation

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Phase Treatment Phase (this compound vs. Placebo) Randomization->Treatment_Phase Safety_Monitoring Ongoing Safety Monitoring Treatment_Phase->Safety_Monitoring AE_Reporting Adverse Event (AE) and Serious Adverse Event (SAE) Reporting Safety_Monitoring->AE_Reporting Data_Collection Data Collection (Labs, Vitals, ECGs) Safety_Monitoring->Data_Collection Data_Analysis Data Analysis and Safety Endpoint Evaluation AE_Reporting->Data_Analysis Data_Collection->Data_Analysis Final_Report Final Safety Profile Report Data_Analysis->Final_Report

Caption: Logical workflow for evaluating safety in a placebo-controlled clinical trial.

References

Safety Operating Guide

Navigating the Safe Disposal of Rusfertide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of investigational drugs like Rusfertide is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe working environment and prevent the release of pharmacologically active compounds into the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated materials in a laboratory setting.

Core Principles of this compound Waste Management

Given that this compound is a peptide-based therapeutic, it should be handled with the assumption of it being a potentially hazardous material. The primary principle is to prevent accidental exposure and environmental contamination. All waste contaminated with this compound, including pure substance, solutions, and consumables, must be segregated and disposed of following hazardous waste protocols.

Before initiating any disposal procedure, it is crucial to consult the material safety data sheet (MSDS) for this compound. The MSDS provides critical information on hazards, handling, and disposal, stating that the substance should be disposed of in accordance with prevailing country, federal, state, and local regulations[1].

Segregation and Disposal of this compound Waste

Proper segregation of waste at the point of generation is the foundation of a compliant disposal plan. Different types of waste require different disposal streams.

Waste TypeDescriptionDisposal Container and LabelingDisposal Method
Unused/Expired this compound Pure this compound powder or reconstituted solutions that are no longer needed.A dedicated, sealed, and leak-proof hazardous waste container. Label as "Hazardous Waste: this compound".Collection by a licensed hazardous waste disposal contractor. This ensures the waste is treated to meet environmental requirements[2].
Contaminated Labware Non-sharp items such as vials, pipette tips, tubes, and gloves contaminated with this compound.A designated, lined container for hazardous waste. Label as "Hazardous Waste: this compound Contaminated Debris"[3].Collection by a licensed hazardous waste disposal contractor[3].
Sharps Needles and syringes used for the preparation and administration of this compound.A puncture-resistant sharps container[4].Immediately place the used syringe and needle into the sharps container without recapping. The sharps container should be collected by a licensed medical or hazardous waste disposal service.
Contaminated PPE Personal protective equipment such as gloves, lab coats, and safety glasses that have come into contact with this compound.A designated container for hazardous waste, separate from general lab trash. Label as "Hazardous Waste: Contaminated PPE".Collection by a licensed hazardous waste disposal contractor.
Empty Packaging Outer boxes and uncontaminated packaging inserts.General waste or recycling bin.After ensuring they are not contaminated, these materials can typically be disposed of as general waste or recycled.
Decontamination Solutions Aqueous solutions used for cleaning and decontaminating surfaces and equipment that were in contact with this compound.A dedicated, sealed, and leak-proof hazardous waste container for liquid waste. Label as "Hazardous Liquid Waste: this compound Decontamination Solution".Collection by a licensed hazardous waste disposal contractor. Do not pour down the drain, as this could interfere with wastewater treatment and harm aquatic life. The Environmental Protection Agency (EPA) prohibits the flushing of hazardous waste pharmaceuticals down drains.

Experimental Protocol: General Decontamination Procedure

While a specific decontamination protocol for this compound is not publicly available, a general procedure for deactivating peptide-based drugs can be adapted. This typically involves hydrolysis through the use of a strong acid or base, or oxidation. However, without specific data on this compound's reactivity, a conservative approach is recommended.

Objective: To decontaminate surfaces and non-disposable equipment that have come into contact with this compound.

Materials:

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • A freshly prepared 10% bleach solution or a validated laboratory disinfectant known to be effective against peptides.

  • Absorbent pads.

  • Hazardous waste collection containers.

Methodology:

  • Containment: In case of a spill, immediately contain the area. Use absorbent pads to soak up any liquid.

  • Application of Decontaminant: Liberally apply the 10% bleach solution or laboratory disinfectant to the contaminated surface or equipment.

  • Contact Time: Allow for a contact time of at least 30 minutes to ensure the potential for peptide degradation.

  • Wiping: Thoroughly wipe the area with absorbent pads.

  • Rinsing: For equipment, rinse thoroughly with purified water after decontamination.

  • Waste Disposal: All materials used in the decontamination process (absorbent pads, wipes) should be disposed of as hazardous waste contaminated with this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.

RusfertideDisposalWorkflow cluster_waste_type Waste Categorization cluster_disposal_action Disposal Action start Identify this compound-Related Waste is_sharp Is it a needle or syringe? start->is_sharp is_liquid Is it unused/expired this compound or a contaminated solution? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_solid Is it contaminated labware, PPE, or cleaning material? is_liquid->is_solid No hazardous_liquid Collect in Labeled Hazardous Liquid Waste Container is_liquid->hazardous_liquid Yes is_packaging Is it uncontaminated outer packaging? is_solid->is_packaging No hazardous_solid Collect in Labeled Hazardous Solid Waste Container is_solid->hazardous_solid Yes general_waste Dispose as General Waste or Recycle is_packaging->general_waste Yes final_disposal Arrange for pickup by licensed hazardous waste contractor is_packaging->final_disposal No (Contaminated) sharps_container->final_disposal hazardous_liquid->final_disposal hazardous_solid->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Context

The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator—the laboratory or institution—to correctly classify and manage the waste from its point of generation to its ultimate disposal. Healthcare facilities and research laboratories should adhere to the regulations outlined, including the prohibition of sewering hazardous waste pharmaceuticals.

By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, protecting both their personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rusfertide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Rusfertide, a peptide mimetic of hepcidin currently under investigation for various hematological disorders.

While this compound is not classified as a hazardous substance or mixture according to available safety data sheets, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure the integrity of your research.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to facilitate safe and efficient laboratory operations.

Personal Protective Equipment (PPE) for this compound Handling

To ensure personal safety and prevent contamination, the following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust be worn to protect against accidental splashes.
Hand Protection Nitrile glovesShould be worn to prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing.

Operational Plan: Step-by-Step this compound Handling Workflow

Proper handling of this compound is critical for both safety and experimental accuracy. The following workflow provides a procedural guide from preparation to administration in a research setting. For clinical trial settings, it is important to adhere to the specific instructions provided in the drug kit, which may include allowing the vial to warm to room temperature before use.[2]

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Procedure prep_area 1. Prepare a clean work area don_ppe 2. Don appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_area->don_ppe gather_materials 3. Gather all necessary materials (this compound vial, solvent, pipettes, etc.) don_ppe->gather_materials reconstitute 4. Reconstitute this compound as per protocol gather_materials->reconstitute aliquot 5. Aliquot for immediate use or storage reconstitute->aliquot use_in_experiment 6. Perform experimental procedure aliquot->use_in_experiment dispose_waste 7. Dispose of waste in designated containers use_in_experiment->dispose_waste clean_area 8. Clean and decontaminate the work area dispose_waste->clean_area remove_ppe 9. Remove PPE and wash hands thoroughly clean_area->remove_ppe

Figure 1: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan for this compound and Associated Materials

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.

Waste TypeDisposal ContainerDisposal Procedure
Unused this compound Chemical waste containerFor research use, dispose of in a designated chemical waste container according to institutional guidelines. In a clinical setting, unused drug vials should be returned to the clinical site.[2]
Contaminated Sharps Sharps containerNeedles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[2]
Contaminated Labware Biohazardous waste or as per institutional policyPipette tips, tubes, and other contaminated disposable labware should be disposed of in accordance with institutional policies for chemical or biological waste.
Contaminated PPE Biohazardous waste or as per institutional policyUsed gloves, lab coats, and other PPE should be disposed of according to institutional guidelines for contaminated waste.

Hazard Mitigation and Safety Measures

The following diagram illustrates the logical relationship between identifying a potential hazard and implementing the appropriate safety measures through the use of personal protective equipment.

Hazard Mitigation Strategy cluster_hazard Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_safety Safety Measure potential_hazard Potential for Accidental Exposure (Inhalation, Skin/Eye Contact) ppe_selection Selection of appropriate PPE: - Safety Glasses - Nitrile Gloves - Lab Coat potential_hazard->ppe_selection Requires safety_measure Prevention of accidental exposure and ensuring personnel safety ppe_selection->safety_measure Leads to

Figure 2: The logical flow from hazard identification to the implementation of safety measures for handling this compound.

In the event of accidental exposure, it is important to follow standard first aid procedures. For skin contact, rinse the affected area thoroughly with water and remove contaminated clothing.[1] For eye contact, flush the eyes with large amounts of water, removing contact lenses if present. If inhaled, move to an area with fresh air. In all cases of significant exposure, seek medical attention.

By adhering to these guidelines, researchers can maintain a safe and controlled environment for the handling and use of this compound, thereby fostering a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.